6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid
Description
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Properties
IUPAC Name |
6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-9-6-1-5(7(12)13)10-11(6)3-4/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMFRAJZXXJIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652820 | |
| Record name | 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914206-75-0 | |
| Record name | 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Scientist's Guide to 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: A Pivotal Scaffold in Modern Drug Discovery
Introduction: The Rise of a Privileged Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a wide range of biological targets. The pyrazolo[1,5-a]pyrimidine system is a quintessential example of such a scaffold.[1] This fused, bicyclic heterocycle, an isostere of the natural purine base adenine, has become a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[2][3] Its rigid, planar structure and versatile substitution points allow for the precise tuning of electronic and steric properties to achieve high potency and selectivity.[4]
This guide provides an in-depth technical overview of a specific, highly functionalized derivative: 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid . We will explore its core properties, logical synthetic pathways, critical role in drug development, and the essential protocols for its analysis and safe handling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate for next-generation therapeutics.
Section 1: Core Compound Identification and Physicochemical Properties
Precise identification is the foundation of all subsequent research and development. The specific isomer of interest, with a chlorine atom at the C6 position and a carboxylic acid at the C2 position, is uniquely identified by the following CAS number.
| Identifier | Value | Source |
| CAS Number | 914206-75-0 | [5][6][][8][9][10] |
| Molecular Formula | C₇H₄ClN₃O₂ | [5][][8] |
| Molecular Weight | 197.58 g/mol | [5][][8] |
| IUPAC Name | 6-chloro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Appearance | Typically a solid powder |
Section 2: Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
The most logical approach begins with a precursor already containing the carboxylic acid moiety (or a precursor to it, like an ester) and builds the pyrimidine ring, followed by a final chlorination step.
Diagram: Proposed Synthesis of this compound
Caption: Proposed four-step synthesis workflow.
Detailed Protocol and Rationale
-
Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate (Precursor C)
-
Methodology: The synthesis of 5-aminopyrazoles is most versatilely achieved through the condensation of β-ketonitriles or related structures with hydrazines.[13] In this case, reacting a suitable β-ketoester derivative with hydrazine hydrate provides the core pyrazole ring with the necessary amino group for the subsequent cyclization and an ester group at the correct position to become the final carboxylic acid.
-
Causality: The use of an ethyl ester serves as a protecting group for the carboxylic acid, preventing it from interfering with the subsequent chlorination step. It is readily deprotected in the final step.
-
-
Step 2: Formation of the Pyrazolo[1,5-a]pyrimidine Core (Intermediate E)
-
Methodology: The synthesized aminopyrazole (C) is reacted with a 1,3-dicarbonyl compound like malondialdehyde or a synthetic equivalent in an acid-catalyzed cyclocondensation reaction.
-
Causality: This reaction regioselectively forms the fused pyrimidine ring. The amino group of the pyrazole acts as the nucleophile, attacking the carbonyls of the 1,3-dicarbonyl compound to form the six-membered ring, initially yielding a hydroxyl group at the 6-position.
-
-
Step 3: Chlorination of the 6-Position (Intermediate G)
-
Methodology: The hydroxyl group at the 6-position is converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This type of transformation is a common and high-yielding reaction for heterocyclic hydroxyl groups.[11]
-
Causality: The hydroxyl group is a poor leaving group. POCl₃ activates it by forming a phosphate ester intermediate, which is then readily displaced by a chloride ion in an SₙAr (Nucleophilic Aromatic Substitution) type mechanism. This step is crucial for introducing the key chlorine substituent.
-
-
Step 4: Saponification to the Final Product (I)
-
Methodology: The ethyl ester (G) is hydrolyzed to the final carboxylic acid using a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup to protonate the carboxylate.
-
Causality: This is a standard ester hydrolysis (saponification) reaction. It is performed as the final step to unmask the carboxylic acid, which could otherwise be reactive under the conditions of the chlorination step.
-
Section 3: Applications in Drug Discovery & Development
The true value of this compound lies in its utility as a versatile intermediate for building complex, biologically active molecules. The pyrazolo[1,5-a]pyrimidine scaffold itself is a known "hinge-binder," capable of forming key hydrogen bonds with the backbone of protein kinases in their ATP-binding pocket.[13][14]
The functional groups of this specific derivative offer distinct advantages:
-
The C6-Chloro Group: This position is a key site for diversification. The chlorine can be displaced via nucleophilic aromatic substitution (e.g., with amines, thiols) or serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a vast array of aryl, heteroaryl, or alkyl groups.[10][11] These introduced groups can be tailored to target specific pockets within a kinase active site, thereby enhancing potency and selectivity.
-
The C2-Carboxylic Acid Group: This functional group provides a strong hydrogen bond donor and acceptor, which can form critical interactions with polar residues (like lysine or arginine) in a target's active site. Alternatively, it serves as a convenient chemical handle for amide coupling reactions, allowing for the attachment of larger and more complex side chains to explore additional binding interactions.[14]
Case Study: A Scaffold for Kinase Inhibitors
Derivatives of the pyrazolo[1,5-a]pyrimidine core have been successfully developed as potent inhibitors of numerous kinases, including Tropomyosin Receptor Kinases (Trk) and PI3Kδ.[13][14][15] Dysregulation of these kinase signaling pathways is a hallmark of many cancers and inflammatory diseases.
Diagram: Conceptual Kinase Inhibition
Caption: Competitive binding of a pyrazolo[1,5-a]pyrimidine inhibitor.
Section 4: Analytical and Quality Control Protocols
Ensuring the purity and identity of this intermediate is paramount for its use in regulated drug development pipelines. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS) is the standard method for quality control.
Protocol: Reverse-Phase HPLC for Purity Assessment
This protocol is a self-validating system for determining the purity of the target compound.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid ensures the carboxylic acid moiety is protonated for consistent retention.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, set to an appropriate wavelength (e.g., 254 nm or 310 nm, determined by UV scan).
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
-
Execution and Data Analysis:
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start with 5% Mobile Phase B.
-
Ramp to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Analysis: Integrate the peak area of all detected peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. The identity can be confirmed by an in-line mass spectrometer, which should show a parent ion mass corresponding to the compound's molecular weight.
-
| Parameter | Typical Specification |
| Purity (HPLC) | ≥ 97.0% |
| Identity (MS) | [M+H]⁺ or [M-H]⁻ consistent with MW 197.58 |
| Appearance | Conforms to standard |
| Solubility | Soluble in DMSO, DMF, and alcohols |
Section 5: Safety, Handling, and Storage
While a specific, comprehensive safety datasheet for this compound is not publicly available, data from structurally related pyrazolo[1,5-a]pyrimidines and chlorinated aromatic compounds provide a strong basis for safe handling procedures.
| Hazard Category | Recommendation |
| Acute Toxicity | May be harmful if swallowed or inhaled. Avoid creating dust. |
| Skin Irritation | Causes skin irritation. Wear nitrile gloves and a lab coat. |
| Eye Irritation | Causes serious eye irritation. Wear safety goggles or a face shield. |
| Respiratory | May cause respiratory irritation. Handle in a well-ventilated fume hood. |
Standard Operating Procedures (SOPs)
-
Engineering Controls: Always handle the solid material and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields, nitrile gloves, and a flame-retardant lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block for the design of highly specific and potent therapeutic agents. Its pyrazolo[1,5-a]pyrimidine core provides a proven foundation for kinase hinge-binding, while its chloro and carboxylic acid functionalities offer orthogonal handles for extensive chemical modification and optimization of drug-like properties. For research teams in oncology, immunology, and other fields driven by kinase signaling, a thorough understanding and proficient use of this scaffold are essential for accelerating the journey from hit identification to clinical candidate.
References
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. [Link]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- 914206-75-0 this compound. (n.d.). Autech Industry Co.,Limited. [Link]
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
- Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia.pub. [Link]
- products - Coolpharm. (n.d.). Coolpharm. [Link]
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. [Link]
- Pyrazolo[1,5-a]pyrimidines: Estrogen Receptor Ligands Possessing Estrogen Receptor β Antagonist Activity. (n.d.).
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central. [Link]
- 914206-75-0 | this compound. (n.d.). Capot Chemical. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- 6-Chloropyrazolo 1, 5-A Pyrimidine-2-Carboxylic. (n.d.). IndiaMART. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central. [Link]
- 6-Chloropyrazolo 1, 5-A Pyrimidine-2-Carboxylic. (n.d.). IndiaMART. [Link]
- Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. (n.d.). Organic Chemistry Portal. [Link]
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
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An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of this fused ring system have been extensively investigated for a wide range of biological activities, including as kinase inhibitors for oncology, anti-inflammatory agents, and antivirals.[2][3] The strategic placement of various functional groups on this rigid, planar structure allows for the fine-tuning of its pharmacological and pharmacokinetic properties. 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 914206-75-0) is a key intermediate in the synthesis of these complex bioactive molecules.[4][5] The presence of a chlorine atom at the 6-position and a carboxylic acid at the 2-position provides two reactive handles for further chemical modification, making it a versatile building block for combinatorial chemistry and drug discovery programs. A thorough understanding of its fundamental physicochemical properties is therefore paramount for its effective utilization in synthetic chemistry and for predicting the behavior of its downstream derivatives in biological systems.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. For this compound, this is defined by its structural formula, molecular weight, and unique CAS registry number.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 914206-75-0 | [4][5] |
| Molecular Formula | C₇H₄ClN₃O₂ | [4][5] |
| Molecular Weight | 197.58 g/mol | [4][5] |
| Canonical SMILES | C1=C(C(=O)O)N=N2C(=C1)N=CC(=C2)Cl | - |
| Appearance | White to off-white solid (predicted) | General knowledge |
Physicochemical Data: A Blend of Predicted and Analog-Derived Values
It is imperative for the user to recognize that predicted values are estimations and should be confirmed experimentally for critical applications.
| Physicochemical Property | This compound (Predicted) | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Analog) | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Analog) |
| Melting Point (°C) | Not available | Brown to red solid (Appearance)[6] | 275-280 |
| Boiling Point (°C) | Not available | Not available | Not available |
| Aqueous Solubility | Not available | Poorly soluble (inferred from general properties of heterocyclic carboxylic acids) | Not available |
| pKa (Acid Dissociation Constant) | ~2.5 - 3.5 (Estimated) | Not available | Not available |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 (Estimated) | 0.2 (Computed)[7] | Not available |
Causality Behind the Predictions:
-
pKa: The predicted pKa range is based on the electron-withdrawing nature of the pyrazolo[1,5-a]pyrimidine ring system and the chlorine substituent, which are expected to increase the acidity of the carboxylic acid group compared to a simple aliphatic carboxylic acid.
-
logP: The estimated logP value reflects a molecule with moderate lipophilicity. The chlorine atom significantly increases lipophilicity compared to the parent pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Experimental Protocols for Physicochemical Property Determination
This section provides detailed, self-validating methodologies for the experimental determination of the key physicochemical properties of this compound. The rationale behind the choice of each method is explained to provide a deeper understanding for the practicing scientist.
Structural Verification and Purity Assessment by Spectroscopy and Chromatography
Before determining other physical properties, it is crucial to confirm the identity and purity of the compound.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. Both ¹H and ¹³C NMR will provide a detailed map of the hydrogen and carbon framework, confirming the connectivity of the pyrazolo[1,5-a]pyrimidine core and the positions of the chloro and carboxylic acid substituents.
-
Step-by-Step Protocol:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Complete dissolution is key; gentle warming or sonication may be required.
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign each signal to a specific proton and carbon in the molecule. The expected spectra should be consistent with the structure of this compound.
-
3.1.2. Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining a highly accurate mass measurement.
-
Step-by-Step Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Analyze the spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
For HRMS, compare the measured accurate mass to the theoretical mass calculated for the molecular formula C₇H₄ClN₃O₂. The values should agree within a few parts per million (ppm).
-
3.1.3. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is a robust and quantitative method for assessing the purity of a compound by separating it from any impurities. A reverse-phase HPLC method is generally suitable for a molecule of this polarity.
-
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL). Prepare a dilution for injection (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).
-
Gradient: Start with a low percentage of organic solvent and gradually increase it over the run to elute all components.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Determination of the Octanol-Water Partition Coefficient (logP)
-
Rationale: logP is the measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional approach, though it can be resource-intensive.
-
Step-by-Step Protocol (Shake-Flask Method):
-
Prepare a stock solution of the compound in either n-octanol or water.
-
In a separatory funnel, add equal volumes of n-octanol and water that have been pre-saturated with each other.
-
Add a known amount of the compound's stock solution.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on the properties of similar heterocyclic carboxylic acids, the following should be considered:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable building block in medicinal chemistry. While comprehensive experimental data on its physicochemical properties is sparse, this guide provides a robust framework for its characterization. By combining computational predictions, data from structural analogs, and detailed, validated experimental protocols, researchers and drug development professionals can effectively utilize this compound in their synthetic and discovery efforts. The methodologies outlined herein provide a clear path to generating the precise data needed for informed decision-making in the complex process of drug development.
References
- Rowan's Free Online pKa Calculator. (n.d.).
- Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation.
- Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software.
- ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.
- ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software.
- Shanghai Canbi Pharma Ltd. (n.d.). This compound | CAS:914206-75-0.
- Capot Chemical Co., Ltd. (n.d.). 914206-75-0 | this compound.
- PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
- Chem-Impex International, Inc. (n.d.). Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(23), 7293. [Link]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). Molecules, 27(15), 4983. [Link]
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A Technical Guide to the Structural Elucidation of 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a narrative grounded in experimental logic and scientific integrity. It details the synergistic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each section is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, field-proven protocols. This guide is intended to empower researchers to approach the structural characterization of this and similar novel compounds with confidence and precision.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system in drug discovery, recognized for its structural resemblance to endogenous purines.[1] This similarity allows molecules based on this scaffold to interact with a wide array of biological targets, often by acting as ATP-competitive inhibitors.[2] Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties.[3][4] Notably, this scaffold is a key component in inhibitors of crucial cellular signaling pathways, such as those mediated by Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks), which are frequently dysregulated in cancer.[5][6][7]
The specific compound of interest, this compound, presents a unique substitution pattern that is anticipated to modulate its physicochemical properties and biological activity. The electron-withdrawing nature of the chlorine atom at the 6-position and the carboxylic acid at the 2-position are expected to influence the molecule's reactivity, solubility, and binding interactions with target proteins. Accurate and unambiguous structural elucidation is therefore a critical first step in the journey from a novel chemical entity to a potential therapeutic agent.
Synthesis Pathway: A Plausible Route to this compound
Step 1: Synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
The initial step involves the cyclocondensation of a suitable aminopyrazole precursor with a β-ketoester. A likely starting material is 3-amino-4-cyanopyrazole, which can be reacted with diethyl 2-chloro-3-oxobutanoate. The reaction is typically carried out in a suitable solvent such as ethanol, often with a catalytic amount of a base like sodium ethoxide to facilitate the reaction.
Experimental Protocol:
-
To a solution of 3-amino-4-cyanopyrazole (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add diethyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
The resulting precipitate, ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis using a hydroxide salt is generally preferred for its efficiency.
Experimental Protocol:
-
Suspend ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
The precipitated this compound is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.
Logical Flow of Synthesis:
Caption: Synthetic pathway to the target compound.
Spectroscopic and Spectrometric Analysis: A Multi-faceted Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of an organic molecule in solution.[9] For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) NMR experiments is essential for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For the pyrazolo[1,5-a]pyrimidine core, we expect to see distinct signals for the protons on the pyrimidine and pyrazole rings. Based on a detailed study of the pyrazolo[1,5-a]pyrimidine system, the chemical shifts of the ring protons are well-characterized.[10] The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbons in the heterocyclic core are sensitive to the nature and position of substituents.[10] The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (typically >160 ppm).
2D NMR Spectroscopy (HSQC and HMBC): Two-dimensional NMR techniques are crucial for establishing the connectivity between protons and carbons.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbons to which they are directly attached.[11] This allows for the unambiguous assignment of protonated carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[12] This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, correlations from the pyrimidine ring protons to the carbonyl carbon of the carboxylic acid would confirm the position of this substituent.
Expected NMR Data Summary:
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-3 | ~8.0-8.5 (d) | ~110-115 | C-2, C-3a, C-8 |
| H-5 | ~7.0-7.5 (d) | ~105-110 | C-3a, C-6, C-7 |
| H-7 | ~8.5-9.0 (s) | ~145-150 | C-5, C-6, C-8 |
| COOH | >10 (br s) | - | - |
| C-2 | - | ~160-165 | H-3 |
| C-3a | - | ~140-145 | H-3, H-5 |
| C-6 | - | ~130-135 | H-5, H-7 |
| C-8 | - | ~150-155 | H-3, H-7 |
| C=O | - | >160 | H-3 |
Note: The exact chemical shifts will be influenced by the solvent and other experimental conditions.
NMR Workflow:
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[13] For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. Electron Ionization (EI) mass spectrometry can also provide valuable structural information through the analysis of fragmentation patterns.[12]
High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition (C₇H₄ClN₃O₂).
Electron Ionization (EI) Mass Spectrometry and Fragmentation: In EI-MS, the molecule is ionized by a high-energy electron beam, which can cause the molecular ion to fragment in a predictable manner.[12] The resulting fragmentation pattern serves as a "fingerprint" of the molecule. For this compound, we can anticipate the following key fragmentation pathways:
-
Loss of COOH: A prominent fragment resulting from the cleavage of the carboxylic acid group (a loss of 45 Da).
-
Loss of Cl: Fragmentation involving the loss of the chlorine atom (a loss of 35 or 37 Da, depending on the isotope).
-
Retro-Diels-Alder (RDA) type fragmentation: The pyrimidine ring may undergo a characteristic RDA fragmentation, leading to the cleavage of the bicyclic system.
-
Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Proposed Fragmentation Pathway:
Caption: Proposed EI-MS fragmentation pathway.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[14] Obtaining suitable single crystals of this compound would provide irrefutable proof of its structure.
Experimental Protocol (Crystallization):
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Alternatively, vapor diffusion or solvent layering techniques can be employed to grow high-quality single crystals.
Data Interpretation: The resulting crystal structure would confirm the connectivity of the atoms and the planarity of the pyrazolo[1,5-a]pyrimidine ring system. Furthermore, it would provide valuable insights into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential halogen bonding involving the chlorine atom. These interactions are crucial for understanding the solid-state properties of the compound and can inform the design of co-crystals or polymorphs with desired physicochemical characteristics.
Biological Context: A Potential Kinase Inhibitor
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore for the development of kinase inhibitors.[4] Many derivatives have shown potent inhibitory activity against key kinases in cancer-related signaling pathways, such as the PI3K/Akt/mTOR and CDK pathways.[5][7]
The PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival.[15] Hyperactivation of this pathway is a common event in many cancers. Pyrazolopyrimidine derivatives have been developed as potent inhibitors of PI3K and Akt.[5]
The CDK Pathway: Cyclin-dependent kinases are key regulators of the cell cycle.[7] Their aberrant activity can lead to uncontrolled cell proliferation, a hallmark of cancer. Several pyrazolopyrimidine-based compounds have been identified as potent inhibitors of CDKs, particularly CDK2.[6]
Potential Mechanism of Action: this compound, with its structural similarity to known kinase inhibitors, is a promising candidate for targeting these pathways. The pyrazolopyrimidine core can mimic the adenine ring of ATP, while the substituents at the 2 and 6 positions can form specific interactions with the amino acid residues in the kinase active site, thereby enhancing potency and selectivity.
PI3K/Akt Signaling Pathway:
Caption: Potential inhibition of the PI3K/Akt pathway.
Conclusion: A Self-Validating Approach to Structural Elucidation
The structural elucidation of a novel compound like this compound is a critical endeavor that underpins all subsequent biological and medicinal chemistry investigations. The multi-technique approach outlined in this guide, integrating synthesis, NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides a robust and self-validating framework for achieving this goal. By understanding the "why" behind each experimental choice and by meticulously interpreting the data from each technique, researchers can confidently and accurately define the structure of this and other complex heterocyclic molecules, paving the way for the development of new and innovative therapeutic agents.
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The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Heterocycle
The pyrazolo[1,5-a]pyrimidine structural motif, a fused, rigid, and planar N-heterocyclic system, has emerged from relative obscurity to become a cornerstone in medicinal chemistry, particularly in the realm of targeted therapies.[1][2] This bicyclic system, composed of fused pyrazole and pyrimidine rings, offers a unique combination of synthetic accessibility and diverse biological activity, making it a privileged scaffold in drug discovery.[2][3] Its great synthetic versatility allows for structural modifications across its periphery, enabling the fine-tuning of pharmacological properties.[2] The significance of this core structure is underscored by its presence in a range of clinically successful drugs, including the anti-cancer agents Larotrectinib and Repotrectinib, and the anxiolytic ocinaplon.[3][4] This guide provides a comprehensive overview of the pyrazolo[1,5-a]pyrimidine core, delving into its synthesis, therapeutic applications, and the structure-activity relationships that govern its potent biological effects.
Synthetic Strategies: Building the Core
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, with several versatile and efficient synthetic strategies available to medicinal chemists. The most common approach involves the cyclocondensation reaction of 3-amino-NH-pyrazoles with 1,3-biselectrophilic compounds.[2] This method allows for the introduction of a wide range of substituents at positions 2, 3, 5, 6, and 7 of the heterocyclic core.[2]
General Synthetic Protocol: Condensation of 3-Aminopyrazoles with β-Dicarbonyl Compounds
A frequently employed and robust strategy for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1] In this reaction, the 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, which is followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring system.[1]
Experimental Protocol:
-
Reactant Preparation: Dissolve the substituted 3-aminopyrazole (1.0 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Addition of β-Dicarbonyl Compound: Add the β-dicarbonyl compound (1.0-1.2 equivalents) to the solution.
-
Catalysis (Optional): In some cases, an acid or base catalyst can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine derivative.
Modern advancements in synthetic methodologies have introduced microwave-assisted synthesis and green chemistry approaches to further optimize the preparation of these compounds.[1][5] Palladium-catalyzed cross-coupling and click chemistry have also been instrumental in introducing diverse functional groups, thereby expanding the chemical space and biological activity of pyrazolo[1,5-a]pyrimidine derivatives.[1]
A Privileged Scaffold in Oncology: Targeting Protein Kinases
The pyrazolo[1,5-a]pyrimidine core has gained significant traction as a scaffold for the development of protein kinase inhibitors, which are crucial in targeted cancer therapy.[1][5] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers.[5] Pyrazolo[1,5-a]pyrimidine-based compounds have been shown to act as both ATP-competitive and allosteric inhibitors of a variety of protein kinases.[1][5]
Tropomyosin Receptor Kinase (Trk) Inhibitors
A notable success story for the pyrazolo[1,5-a]pyrimidine scaffold is its application in the development of Tropomyosin Receptor Kinase (Trk) inhibitors.[6][7] Trk kinases (TrkA, TrkB, and TrkC) are encoded by the NTRK genes, and fusions of these genes with other genes are oncogenic drivers in a wide range of solid tumors.[6][8]
Two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Repotrectinib, feature the pyrazolo[1,5-a]pyrimidine nucleus.[6][7] The second-generation Trk inhibitor, Repotrectinib (TPX-0005), was approved by the FDA in November 2023 to address acquired resistance to first-generation inhibitors.[6]
The pyrazolo[1,5-a]pyrimidine moiety is crucial for the potent activity of these inhibitors as it forms a key hinge interaction with the Met592 residue in the Trk kinase domain, influencing the binding affinity.[6] Structure-activity relationship (SAR) studies have identified that the addition of a morpholine group can improve selectivity, while fluorine incorporation enhances interactions with other key residues.[6]
Signaling Pathway of TRK Fusion Proteins and Inhibition by Pyrazolo[1,5-a]pyrimidine-based Drugs
Caption: TRK fusion protein signaling and its inhibition.
| Compound | Target | IC50 | Therapeutic Application | FDA Approval |
| Larotrectinib | TRKA, B, C | 5-11 nM | NTRK fusion-positive solid tumors | 2018 |
| Entrectinib | TRKA, B, C, ROS1, ALK | 12 nM (TRKA) | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | 2019 |
| Repotrectinib | TRKA, B, C, ROS1, ALK | <0.1 nM (TRKA) | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | 2023 |
| Selitrectinib (LOXO-195) | TRKA, B, C | - | NTRK fusion-positive solid tumors with acquired resistance | In clinical trials |
Table 1: Prominent Pyrazolo[1,5-a]pyrimidine-based TRK Inhibitors [6][7]
Other Kinase Targets in Oncology
Beyond Trk kinases, the pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to target a multitude of other kinases implicated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR): Derivatives targeting EGFR have shown promise in the treatment of non-small cell lung cancer (NSCLC).[1][5]
-
B-Raf and MEK: The inhibitory effects of pyrazolo[1,5-a]pyrimidines on B-Raf and MEK kinases are particularly relevant in melanoma.[1][5]
-
Cyclin-Dependent Kinases (CDKs): Compounds with this core have been developed as dual inhibitors of CDK2 and TRKA, demonstrating antiproliferative activity.[9]
-
Phosphoinositide 3-Kinase δ (PI3Kδ): A series of selective PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed for inflammatory and autoimmune diseases.[10][11]
Beyond Oncology: Diverse Therapeutic Applications
The therapeutic potential of the pyrazolo[1,5-a]pyrimidine core extends beyond cancer treatment. Its unique chemical properties have been leveraged to develop agents for a variety of other diseases.
Central Nervous System (CNS) Disorders
The pyrazolo[1,5-a]pyrimidine scaffold is a key component of several drugs and clinical candidates targeting the central nervous system. For instance, Zaleplon and Indiplon are sedative agents, while Ocinaplon has been identified as an anxiolytic agent.[3] The scaffold's ability to be functionalized allows for the modulation of properties such as blood-brain barrier penetration, which is critical for CNS-active drugs.
Anti-Infective Agents
Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated promising activity against a range of pathogens.
-
Antibacterial: Novel pyrazolo[1,5-a]pyrimidine derivatives have shown encouraging antibacterial characteristics, with some compounds exhibiting potent inhibition of MurA, an essential enzyme in bacterial cell wall biosynthesis. Some derivatives have also shown potent activity against multidrug-resistant bacterial strains.[12]
-
Antitubercular: The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a potential lead for the development of new antituberculosis agents.[13][14][15] Structure-activity relationship studies have led to the identification of analogues with substantial improvements in antitubercular activity and low cytotoxicity.[13][14]
Structure-Activity Relationship (SAR) Insights
The extensive research into pyrazolo[1,5-a]pyrimidine derivatives has generated a wealth of SAR data, providing a roadmap for the rational design of new and more potent therapeutic agents. Key SAR insights include:
-
Substitution at Position 3: The introduction of an amide bond at the third position of the pyrazolo[1,5-a]pyrimidine ring has been shown to significantly enhance the activity of TrkA inhibitors.[6]
-
Substitution at Position 5: The nature of the substituent at the fifth position can greatly influence potency and selectivity. For example, a 2,5-difluorophenyl-substituted pyrrolidine at this position increases Trk inhibition.[6]
-
Substitution at Position 7: The group at the 7-position is often crucial for hinge-binding interactions with kinases. For example, a morpholine group at this position can improve selectivity.[6]
General Workflow for Pyrazolo[1,5-a]pyrimidine-based Drug Discovery
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An In-depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidine Building Blocks
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic system due to its profound impact on drug discovery and materials science.[1] This structural motif is integral to a multitude of biologically active compounds, most notably as potent protein kinase inhibitors in targeted cancer therapies.[2][3][4] The therapeutic relevance of pyrazolo[1,5-a]pyrimidines is underscored by their role as ATP-competitive and allosteric inhibitors of various kinases, including CK2, EGFR, B-Raf, and MEK, which are often dysregulated in oncogenic signaling pathways.[2][3][4] This guide provides a comprehensive overview of the principal synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core, offering field-proven insights into reaction mechanisms, experimental protocols, and the causal logic behind procedural choices. It is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile scaffold in their scientific endeavors.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine system is a fused, rigid, and planar N-heterocycle that has garnered significant attention for its broad spectrum of pharmacological activities.[1] Beyond its well-established role in oncology, derivatives have demonstrated antiviral, anti-inflammatory, and psychopharmacological properties.[1][2] The synthetic accessibility of this scaffold allows for extensive structural diversification, enabling the fine-tuning of its physicochemical and biological properties. This guide will delve into the most robust and widely employed synthetic methodologies, providing the technical depth necessary for the rational design and synthesis of novel pyrazolo[1,5-a]pyrimidine-based molecules.
Foundational Synthesis: Cyclocondensation of 5-Aminopyrazoles with 1,3-Bielectrophiles
The most prevalent and versatile approach to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic partner.[1] This strategy offers a high degree of flexibility in introducing substituents onto the newly formed pyrimidine ring.
Mechanism and Regioselectivity
The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the second electrophilic center, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine. The reaction typically proceeds under acidic or basic conditions, which can be augmented by Lewis acid or base catalysts to facilitate ring fusion.[2]
Regioselectivity is a critical consideration when using unsymmetrical 1,3-bielectrophiles. The initial nucleophilic attack generally occurs at the more electrophilic carbonyl carbon. For instance, in the reaction with a β-keto ester, the exocyclic amino group of the aminopyrazole preferentially attacks the ketone carbonyl over the less reactive ester carbonyl.
Sources
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- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Sourcing and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will explore its significance, guide you through the process of sourcing high-purity material, and provide a practical experimental protocol for its application in the synthesis of potential therapeutic agents.
The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1][2] This versatility has led to its incorporation into a wide range of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] A significant area of interest is its use in the development of protein kinase inhibitors, which are crucial for targeted cancer therapy.[1][2]
This compound (CAS No. 914206-75-0) is a particularly valuable derivative. The chloro group at the 6-position offers a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[1] The carboxylic acid at the 2-position provides a crucial anchor point for amide bond formation, a common strategy for linking molecular fragments in drug design.
Sourcing High-Quality this compound
The success of any research endeavor hinges on the quality of the starting materials. For a specialized building block like this compound, it is imperative to source from reputable suppliers who can provide comprehensive analytical data to ensure purity and identity.
Below is a comparative table of potential suppliers for research-grade this compound.
| Supplier | Stated Purity | Availability | Notes |
| Roshel Laboratories | 99% | In Stock | Based in Bengaluru, India. The website lists the form as "liquid," which may be an error for a carboxylic acid and should be verified.[3] |
| Shanghai Canbi Pharma Ltd. | Not explicitly stated | Inquire for availability | Provides access to physical and chemical properties and MSDS information.[4] |
| Chemrio | Not explicitly stated | Inquire for availability | Lists the related compound 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid.[5] |
| Santa Cruz Biotechnology | Not explicitly stated | Inquire for availability | Lists the related compound 6-Chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid.[6] |
A Self-Validating Protocol for Supplier Qualification:
-
Request a Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should include:
-
Confirmation of identity by ¹H NMR and Mass Spectrometry (MS).
-
Purity assessment by High-Performance Liquid Chromatography (HPLC).
-
-
Verify the CAS Number: Ensure the supplier is providing the correct compound with CAS Number 914206-75-0 .[3][4][7][8][9]
-
Inquire about Batch-to-Batch Consistency: For long-term projects, it is crucial to understand the supplier's ability to provide material with a consistent purity profile.
-
Evaluate Packaging and Shipping Conditions: The compound should be shipped in appropriate, sealed containers to prevent contamination and degradation.
Application in Kinase Inhibitor Synthesis: A Representative Protocol
The following protocol details a representative amidation reaction, a common application for this compound in the synthesis of a hypothetical kinase inhibitor library. This protocol is adapted from methodologies described for the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives.[10][11]
Objective: To synthesize a small library of amides by coupling this compound with a selection of primary and secondary amines.
Materials:
-
This compound
-
A selection of primary and secondary amines (e.g., aniline, benzylamine, morpholine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
Experimental Workflow:
Caption: Workflow for the amidation of this compound.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).
-
Stir the mixture for 5 minutes at room temperature, then add PyBOP (1.2 eq) in one portion.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
-
Characterize the final product by ¹H NMR, LC-MS, and HRMS to confirm its identity and purity.
The Role in Targeting Kinase Signaling Pathways
Derivatives of this compound are often designed as ATP-competitive inhibitors of protein kinases.[1] These small molecules occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Caption: Inhibition of a generic kinase signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.
The ability to readily diversify the structure of this compound allows for the optimization of potency and selectivity against specific kinases, making it a valuable starting point for the development of novel targeted therapies.
References
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- 6-Chloropyrazolo 1, 5-A Pyrimidine-2-Carboxylic - IndiaMART. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. [Link]
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. [Link]
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
- Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | C7H5N3O2 | CID 670824 - PubChem. [Link]
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- 11. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to Determining the Solubility of 6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic Acid in Dimethyl Sulfoxide (DMSO)
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid in dimethyl sulfoxide (DMSO). Recognizing the critical role of DMSO as a primary solvent for compound storage and high-throughput screening, this document moves beyond a simple data sheet to deliver an in-depth methodological guide. It elucidates the fundamental principles of solubility, critically distinguishes between thermodynamic and kinetic measurements, and provides a detailed, field-proven protocol for determining equilibrium solubility. By grounding our recommendations in established scientific principles and authoritative standards, this guide serves as a robust resource for ensuring data integrity and reproducibility in preclinical research.
Section 1: Foundational Principles of Solubility
The accurate assessment of a compound's solubility is a cornerstone of early-stage drug discovery, influencing everything from the reliability of in vitro assays to the feasibility of in vivo formulation development.[1][2] This section establishes the chemical context for the solute and solvent and clarifies the critical theoretical concepts that underpin any solubility measurement.
The Solute: this compound
This compound belongs to the pyrazolopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, often appearing in molecules designed as kinase inhibitors and other targeted therapies.[3] Understanding its structural features is key to predicting its solubility behavior.
-
Pyrazolo[1,5-a]pyrimidine Core: A fused, aromatic, nitrogen-containing ring system. Its relatively planar structure can contribute to crystal lattice energy, which must be overcome for dissolution to occur.
-
Carboxylic Acid (-COOH): This functional group is a hydrogen bond donor and acceptor, suggesting potential for strong interactions with polar solvents. Its acidic nature is a key chemical handle.
-
Chloro (-Cl) Group: An electron-withdrawing group that increases the lipophilicity of the molecule.
The interplay between the polar carboxylic acid group and the more lipophilic chlorinated ring system defines the molecule's overall physicochemical profile.
The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO, with the chemical formula (CH₃)₂SO, is a powerful polar aprotic solvent.[4] Its widespread use in research is due to a unique combination of properties:
-
High Polarity: It effectively dissolves a vast range of both polar and nonpolar compounds.[5][6]
-
Aprotic Nature: It lacks acidic protons, meaning it does not act as a hydrogen bond donor, which can be advantageous for the stability of many solutes.
-
Miscibility: It is miscible with water and a wide array of organic solvents, making it an ideal vehicle for preparing concentrated stock solutions that are subsequently diluted into aqueous assay buffers.[7]
-
High Boiling Point: Its high boiling point of 189 °C (372 °F) means it evaporates slowly under standard conditions, ensuring concentration stability during routine handling.[4]
However, researchers must be aware that DMSO is hygroscopic and can have concentration-dependent effects on cell physiology, necessitating careful control in experimental setups.[8]
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
The term "solubility" is often used loosely, but in a scientific context, it is crucial to distinguish between two different measurements: thermodynamic and kinetic solubility.[9][10] Misunderstanding this distinction can lead to significant errors in data interpretation.
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of solubility. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with an excess of undissolved solid.[9] This value is independent of time (once equilibrium is reached) and is essential for formulation development and understanding a compound's biopharmaceutical properties.[11]
-
Kinetic Solubility: This measurement is determined by adding a concentrated DMSO stock solution of a compound to an aqueous buffer and identifying the concentration at which precipitation first occurs.[1][12] The resulting value is often higher than the thermodynamic solubility because it reflects the formation of a temporary, supersaturated state.[10] While highly useful for rapid, high-throughput screening in early discovery, it is highly dependent on the specific experimental protocol (e.g., incubation time, rate of addition).[12][13]
For the purpose of preparing a stable, high-concentration stock solution in 100% DMSO, determining the thermodynamic solubility is the correct and necessary approach.
Section 2: Experimental Determination of Thermodynamic Solubility in DMSO
This section provides a detailed, step-by-step protocol for determining the thermodynamic solubility of this compound in DMSO using the gold-standard shake-flask method. This method is designed to be a self-validating system, ensuring the generation of accurate and reliable data.
Rationale and Objective
The primary objective is to determine the maximum concentration (mg/mL or mM) of the compound that can be maintained in solution in DMSO at a specified temperature under equilibrium conditions. This value is critical for preparing the highest possible concentration of a stable stock solution, which is fundamental for downstream assays.
Detailed Experimental Protocol: The Shake-Flask Method
This protocol is adapted from established methodologies for determining equilibrium solubility.[14][15]
Materials:
-
This compound (solid, high purity)
-
Anhydrous DMSO (≥99.9%)
-
Calibrated analytical balance
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Thermostatic shaker/incubator
-
High-speed microcentrifuge
-
Calibrated micropipettes
-
Appropriate analytical instrumentation (e.g., HPLC-UV)
-
Volumetric flasks and appropriate mobile phase for analysis
Workflow Visualization:
Step-by-Step Methodology:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube. The key is to add more solid than can possibly dissolve.
-
Add a known, precise volume of anhydrous DMSO (e.g., 200 µL) to the tube.[14]
-
Causality: Starting with a supersaturated slurry ensures that the final solution concentration will represent the point of saturation, which defines thermodynamic solubility. Using anhydrous DMSO is critical as water can significantly alter solubility.[8]
-
-
Equilibration:
-
Seal the tube tightly.
-
Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate continuously for 24 to 48 hours.
-
Causality: Dissolution is a process that takes time to reach equilibrium.[9] Insufficient incubation can lead to an underestimation of solubility. Constant temperature control is vital as solubility is temperature-dependent.[16][17] For most solids, solubility increases with temperature.[18]
-
-
Separation of Undissolved Solid:
-
After equilibration, visually confirm that excess solid remains. If not, the experiment must be repeated with more compound.
-
Centrifuge the tube at high speed (e.g., >14,000 rpm) for 15 minutes to create a firm pellet of the undissolved solid.[14]
-
Causality: Complete separation of the solid and liquid phases is paramount. Any suspended micro-particles in the supernatant will lead to an overestimation of solubility.
-
-
Determination of Solute Concentration:
-
Carefully open the tube and, without disturbing the pellet, withdraw a precise aliquot of the clear supernatant (e.g., 50 µL).
-
Dilute this aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration that falls within the linear range of your analytical method. A serial dilution may be necessary.
-
Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV, against a calibration curve prepared with known standards.[2][14]
-
Causality: Direct analysis of the saturated solution is usually not possible. A precise and accurate dilution followed by validated quantification is the only way to reliably determine the concentration.
-
-
Calculation and Reporting:
-
Use the measured concentration and the dilution factor to back-calculate the original concentration in the DMSO supernatant.
-
The result is the thermodynamic solubility, which should be reported in both mg/mL and molarity (mM).
-
Self-Validating System & Trustworthiness
To ensure the integrity of the result, the following checks should be performed:
-
Time to Equilibrium: Perform a time-point study (e.g., sample at 12, 24, and 48 hours). The solubility value should be constant at the later time points, confirming that equilibrium has been reached.[9]
-
Solid-State Analysis: After the experiment, the remaining solid pellet can be analyzed (e.g., by microscopy or XRPD) to confirm that the compound has not changed its physical form (e.g., converted to a different polymorph or solvate), which could alter its solubility.
Section 3: Data Presentation and Influencing Factors
Summarizing Quantitative Data
All solubility data should be recorded methodically. The following table provides a clear and structured format for presenting the results.
| Parameter | Value | Units | Notes |
| Compound ID | This compound | - | - |
| CAS Number | 914206-75-0 | - | As per vendor information[19] |
| Solvent | Anhydrous DMSO | - | Purity ≥99.9% |
| Temperature | 25.0 ± 0.5 | °C | Temperature must be controlled and reported. |
| Equilibration Time | 48 | hours | Confirmed by time-point study. |
| Analytical Method | HPLC-UV | - | Specify wavelength and column. |
| Thermodynamic Solubility | [Experimental Value] | mg/mL | Average of n=3 replicates. |
| Thermodynamic Solubility | [Calculated Value] | mM | Based on Molecular Weight. |
| Observations | [e.g., Color of solution] | - | Note any visual characteristics. |
Key Factors Influencing DMSO Solubility
-
Compound Purity: Impurities can either increase or decrease the apparent solubility. Always use the highest purity material available.[15]
-
Water Content: DMSO is highly hygroscopic. Absorbed water from the atmosphere can significantly change the solvent properties and impact the solubility of the compound. Always use anhydrous grade DMSO and handle it in a dry environment.[8]
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[17][18] Therefore, all measurements must be performed and reported at a controlled, specified temperature.
Section 4: Conclusion and Best Practices
This guide has detailed a robust, scientifically-grounded methodology for determining the thermodynamic solubility of this compound in DMSO. The distinction between thermodynamic and kinetic solubility is not merely academic; it is fundamental to the integrity of preclinical data.[9][10] For the preparation of stable, high-concentration stock solutions, the equilibrium value obtained through the shake-flask method is the only appropriate measure.
Key Takeaways for the Researcher:
-
Define the Goal: Understand whether you need a true equilibrium value (thermodynamic) for formulation or a rapid precipitation estimate (kinetic) for screening.
-
Control the Variables: Temperature, time, solvent purity, and compound purity are critical variables that must be controlled and reported.[15]
-
Use the Right Method: The shake-flask method, while more time-consuming, is the gold standard for determining thermodynamic solubility in DMSO.[14]
-
Validate the Result: Incorporate self-validating checks, such as time-to-equilibrium studies, to ensure the trustworthiness of your data.
By adhering to the principles and protocols outlined herein, researchers can generate accurate and reproducible solubility data, thereby strengthening the foundation of their drug discovery and development programs.
References
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
- gChem Global. DMSO Physical Properties. [Link]
- Wikipedia. Dimethyl sulfoxide. [Link]
- Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]
- American Chemical Society. (2021). Dimethyl sulfoxide. [Link]
- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
- Wikipedia. Solubility. [Link]
- ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
- Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today: Technologies, 5(2-3), e79-e85. [Link]
- National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
- Purdue University. Solubility. [Link]
- JoVE. (2020). Solubility. [Link]
- National Center for Biotechnology Information. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]
- ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
- Lund University Publications. (2006).
- AxisPharm. Kinetic Solubility Assays Protocol. [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
- International Journal of Drug Development and Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
- PubChem. Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. [Link]
- PubChem. Pyrazolo(1,5-a)pyrimidine-6-carboxylic acid. [Link]
- IndiaMART. 6-Chloropyrazolo 1, 5-A Pyrimidine-2-Carboxylic. [Link]
- MDPI. (2022).
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine structural motif, a fused N-heterocyclic system comprising pyrazole and pyrimidine rings, has emerged as a cornerstone in medicinal chemistry.[1] Its rigid, planar structure and synthetic versatility allow for extensive structural modifications, making it a "privileged scaffold" for combinatorial library design and drug discovery.[1] This versatility has led to the development of derivatives with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) applications.[1][2][3] Notably, this core is present in several marketed drugs, particularly in the realm of targeted cancer therapy, underscoring its clinical significance.[2][4][5] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of pyrazolo[1,5-a]pyrimidine derivatives, offering insights for the rational design of next-generation therapeutics.
Part 1: Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, with methodologies designed to allow for diverse functionalization at positions 2, 3, 5, 6, and 7.[1]
Core Synthesis: Cyclocondensation Reactions
The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 3-aminopyrazole derivative (acting as a 1,3-bisnucleophile) and a 1,3-biselectrophilic compound.[1] This foundational reaction allows for the strategic introduction of substituents that will later define the molecule's biological activity.
Common 1,3-biselectrophilic partners include:
Sources
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- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Privileged Core for Novel Therapeutics
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, recognized for its "privileged" status due to its ability to bind to a multitude of biological targets with high affinity.[1][2][3] This fused heterocyclic system provides a rigid, planar framework that is highly amenable to chemical modification, allowing for the fine-tuning of pharmacological properties.[1] This technical guide offers a comprehensive analysis of the key biological targets modulated by pyrazolo[1,5-a]pyrimidine-based compounds, synthesizing data from seminal and recent literature. We will delve into the molecular mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of next-generation therapeutics for oncology, inflammation, and central nervous system (CNS) disorders.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Core in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine structural motif, a fused N-heterocyclic system, has garnered significant attention in drug discovery for its remarkable synthetic versatility and broad spectrum of biological activities.[1][2] Its character as a "privileged scaffold" stems from its capacity to serve as a high-affinity ligand for diverse protein families, a feature attributed to its unique electronic properties and the spatial arrangement of its hydrogen bond acceptors.[4] Unlike scaffolds with hydrogen bond donors, the pyrazolo[1,5-a]pyrimidine core primarily features two hydrogen bond-accepting nitrogen atoms, which critically influences its interaction with biological targets.[4] This scaffold is a bioisostere of purine, enabling it to interact with ATP-binding sites in enzymes like kinases, yet its distinct structure allows for the development of highly selective agents.[5] The successful translation of this scaffold from bench to clinic is exemplified by FDA-approved drugs such as the Tropomyosin Receptor Kinase (TRK) inhibitors Larotrectinib and Repotrectinib, validating its therapeutic potential.[4][6][7][8]
Major Target Classes and Mechanisms of Action
The rigid, planar nature of the pyrazolo[1,5-a]pyrimidine core allows for precise orientation of substituents, enabling interactions with a wide array of biological targets.[1] Modifications at various positions on the pyrazole and pyrimidine rings significantly influence binding affinity and selectivity.[1]
Protein Kinases: The Dominant Target Landscape
Protein kinases are a major focus for pyrazolo[1,5-a]pyrimidine-based inhibitors, largely due to the scaffold's ability to act as an ATP-competitive hinge-binder.[1][9] Dysregulation of kinase activity is a hallmark of cancer, making these enzymes prime therapeutic targets.[1]
2.1.1 Tropomyosin Receptor Kinases (Trks) - A Paradigm of Success Trks (TrkA, TrkB, TrkC) are receptor tyrosine kinases that, when constitutively activated by oncogenic fusions, drive various solid tumors.[6][7] The pyrazolo[1,5-a]pyrimidine core is central to several approved and clinical-stage Trk inhibitors.[6]
-
Mechanism: These compounds typically act as ATP-competitive inhibitors. The N1 atom of the pyrazolo[1,5-a]pyrimidine forms a crucial hydrogen bond with the hinge region residue Met592 of the Trk kinase domain, anchoring the inhibitor in the active site.[6] Substitutions at the C3 and C5 positions are then optimized to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.[6]
-
Key Compounds:
Table 1: Representative Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors and Potency
| Compound | Target(s) | IC₅₀ Values | Key Structural Features | Reference |
| Compound 9 | TrkA | 1.7 nM | Picolinamide at C3; 2,5-difluorophenyl-pyrrolidine at C5 | [6] |
| Compound 22 | TrkA, TrkB, TrkC | 3 nM, 14 nM, 1 nM | 5-azabicyclohexane at C5 | [6] |
| Repotrectinib | Trk Family, ROS1 | Potent nM inhibition | Macrocyclic structure to combat resistance | [6][7] |
2.1.2 Cyclin-Dependent Kinases (CDKs) - Cell Cycle Control CDKs are essential for cell cycle progression, and their aberrant activity is common in cancer.[10] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent CDK inhibitors.[10]
-
Mechanism: Compounds like BS-194 act as selective, ATP-competitive inhibitors of CDK1, CDK2, and CDK9.[10] This inhibition leads to a blockade of substrate phosphorylation (e.g., Rb protein), resulting in cell cycle arrest in the S and G2/M phases and potent antiproliferative activity.[10]
-
Key Compounds: BS-194 demonstrated potent inhibition of CDK2 (IC₅₀ = 3 nM) and showed efficacy in human tumor xenograft models following oral administration.[10]
2.1.3 Other Key Kinase Targets The scaffold's versatility extends to a wide range of other kinases implicated in oncology and inflammation:
-
Phosphoinositide 3-Kinases (PI3Ks): Derivatives have been developed as potent and selective inhibitors of PI3Kδ, an important target in inflammatory and autoimmune diseases.[11]
-
Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidines have yielded potent Pim-1 inhibitors with nanomolar activity.[12]
-
EGFR, B-Raf, MEK: The scaffold has been used to target key kinases in the MAPK/ERK pathway, which is frequently dysregulated in cancers like melanoma and non-small cell lung cancer.[1][9]
Receptors and Ion Channels
Beyond kinases, the scaffold has proven effective in modulating the activity of various receptors and channels, particularly in the central nervous system.
-
Corticotropin-Releasing Factor 1 (CRF-1) Receptor Antagonists: A series of 3-phenylpyrazolo[1,5-a]pyrimidines showed high affinity for the human CRF-1 receptor, a GPCR involved in stress and anxiety responses.[13]
-
Neuropeptide Y1 (NPY Y1) Receptor Antagonists: Derivatives have been developed as NPY Y1 antagonists, a receptor implicated in the regulation of food intake and blood pressure.[14]
-
Transient Receptor Potential Canonical 6 (TRPC6) Antagonists: A pyrazolo[1,5-a]pyrimidine derivative was identified as a potent TRPC6 antagonist, showing anti-tumor effects in gastric cancer models by inhibiting calcium influx.[15]
Phosphodiesterases (PDEs)
PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), acting as crucial regulators of second messenger signaling.
-
Mechanism: Pyrazolo[1,5-a]pyrimidine derivatives have been designed as potent inhibitors of PDE4 and PDE5.[16][17] Inhibition of PDE5, for example, prevents the degradation of cGMP, leading to smooth muscle relaxation and vasodilation, a mechanism exploited for the treatment of erectile dysfunction.[17][18][19] PDE4 inhibitors, conversely, have demonstrated significant anti-inflammatory effects.[16]
Nuclear Receptors and Transcription Factors
-
Estrogen Receptors (ERs): The scaffold has been used to create selective ERβ antagonists, which can abrogate estrogen action through this subtype with minimal effect on ERα.[20] This selectivity is a key goal in developing safer endocrine therapies.
-
Aryl Hydrocarbon Receptor (AHR): Optimization of a pyrazolo[1,5-a]pyrimidine hit from a virtual screen led to the development of potent AHR antagonists with low nanomolar IC₅₀ values, targeting a key transcription factor in immunology and oncology.[21]
Experimental Validation Strategies: A Practical Guide
Validating the biological targets of a novel compound series is a multi-step process. The causality behind experimental choices is critical; each step is designed to answer a specific question, from initial target interaction to cellular effect.
Experimental Validation Workflow
The process of identifying and validating a biological target for a new chemical series follows a logical, tiered approach. It begins with broad, high-throughput screening to identify potential interactions and progressively narrows the focus through more specific and physiologically relevant assays to confirm the mechanism and cellular effect.
Caption: Inhibition of Trk Signaling by Pyrazolo[1,5-a]pyrimidines.
Key SAR Observations
-
Hinge Binding: The pyrazolo[1,5-a]pyrimidine core is consistently identified as the key hinge-binding motif for kinase targets. [6]* C3 Position: Modifications at this position significantly impact potency. For Trk inhibitors, incorporating groups like picolinamide or pyrazole-3-carbonitrile dramatically enhances activity. [6]* C5 and C7 Positions: These positions are crucial for tuning selectivity and physicochemical properties. For instance, a 2,5-difluorophenyl-substituted pyrrolidine at C5 is critical for optimal Trk inhibition. [6]For PI3Kδ inhibitors, a benzimidazole group at C5 was found to be optimal. [11]For CDK inhibitors, an optimized phenyl amide at C7 improved the selective killing of checkpoint-deficient cells. [22]* Macrocyclization: As seen with Repotrectinib, incorporating the scaffold into a macrocyclic structure is a powerful strategy to overcome steric hindrance introduced by resistance mutations in the kinase domain. [6]
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a validated and highly fruitful starting point for drug discovery. Its prominence in FDA-approved kinase inhibitors highlights its clinical relevance. [6][7][8]Future research will likely focus on several key areas: optimizing selectivity to minimize off-target effects, developing covalent and allosteric inhibitors to achieve unique pharmacological profiles and overcome resistance,[5] and expanding the application of this versatile core to new and challenging biological targets. The wealth of existing SAR data provides a robust foundation for the continued, rational development of novel therapeutics based on this exceptional scaffold.
References
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- Stauffer, S. R., Katzenellenbogen, J. A., & Sun, J. (2001). Pyrazolo[1,5-a]pyrimidines: Estrogen Receptor Ligands Possessing Estrogen Receptor β Antagonist Activity. Journal of Medicinal Chemistry, 44(15), 2493-2503. [Link]
- Tucci, F. C., Zhu, Y. F., Struthers, R. S., Grottick, A. J., Dvorak, C. A., Jones, R. M., ... & Saunders, J. (2011). Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. Bioorganic & medicinal chemistry letters, 21(9), 2739-2743. [Link]
- Hassan, A. S., Zoghaib, W. M., El-Gazzar, A. A., & Khedr, M. A. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC advances, 14(20), 14352-14365. [Link]
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- Li, Y., Wang, Y., Zhang, J., Li, Y., Liu, Y., Li, J., ... & Zhang, Y. (2018). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Molecules, 23(11), 2795. [Link]
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Methodological & Application
Application Note & Protocols: Synthesis of Bioactive Derivatives from 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system fundamental to modern medicinal chemistry, forming the core of numerous therapeutic agents, including approved kinase inhibitors like Larotrectinib and Repotrectinib.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic derivatization of 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a versatile building block for creating diverse chemical libraries. We will explore two primary synthetic vectors: modification of the C2-carboxylic acid via amide bond formation and functionalization of the C6-position through nucleophilic aromatic substitution (SNAr). This guide emphasizes the causality behind experimental choices and provides robust, step-by-step protocols to empower the synthesis of novel molecular entities for drug discovery programs.
Introduction: The Pyrazolo[1,5-a]pyrimidine Core in Drug Discovery
The fused bicyclic structure of pyrazolo[1,5-a]pyrimidines offers a unique combination of steric and electronic properties, making it an ideal scaffold for interacting with biological targets, particularly the ATP-binding pockets of protein kinases.[4] Its rigid framework allows for the precise spatial orientation of substituents, facilitating structure-activity relationship (SAR) studies.[1][4]
This compound is an exceptionally valuable starting material because it possesses two distinct and orthogonally reactive sites:
-
The C2-Carboxylic Acid: A nucleophilic center ideal for elaboration into amides, esters, and other derivatives.
-
The C6-Chloro Group: An electrophilic center on an electron-deficient pyrimidine ring, primed for nucleophilic aromatic substitution.
This dual reactivity allows for the systematic and independent modification of two different vectors on the scaffold, enabling a comprehensive exploration of the surrounding chemical space.
Core Synthetic Strategies & Mechanistic Insights
Derivatization of the C2-Carboxylic Acid: Amide Bond Formation
The formation of an amide bond is the most common reaction in medicinal chemistry, and for good reason.[5] It introduces a stable, planar linkage that can participate in hydrogen bonding, a critical interaction for ligand-receptor binding. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires the activation of the carboxyl group.[5]
Causality of Reagent Choice: The goal is to convert the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved in one of two ways:
-
Carbodiimide-based Activation: Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. To mitigate side reactions and prevent racemization (if chiral amines are used), an additive like 1-Hydroxybenzotriazole (HOBt) is often included to trap the O-acylisourea and form a more stable active ester.[5][6]
-
Onium Salt-based Activation: Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts are highly efficient coupling reagents.[5][7] They react rapidly with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate an activated species that readily couples with the amine. These reagents are often preferred for sterically hindered substrates or less nucleophilic amines.
The general workflow for this transformation is illustrated below.
Caption: General workflow for amide bond formation.
Table 1: Representative Conditions for Amide Coupling
| Amine Nucleophile | Coupling Reagent | Base (equiv.) | Solvent | Typical Yield |
| Morpholine | EDCI (1.5 eq), HOBt (1.2 eq) | TEA (3.0 eq) | DCM | 85-95% |
| Benzylamine | HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | 80-90% |
| Aniline (electron-neutral) | HATU (1.5 eq) | DIPEA (4.0 eq) | DMF | 60-75% |
| L-Proline methyl ester | EDCI (1.5 eq), HOBt (1.2 eq) | DIPEA (3.0 eq) | DCM/DMF | 70-85% |
Functionalization at the C6-Position: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes positions on the ring susceptible to attack by nucleophiles, especially when a good leaving group like chlorine is present. The C6 position of the pyrazolo[1,5-a]pyrimidine core is analogous to the C4 position of a simple pyrimidine, which is known to be highly reactive towards nucleophilic substitution.[8]
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
The rate of this reaction is enhanced by the electron-withdrawing nature of the fused pyrazole ring and the C2-carboxylic acid (or its derivative), which further stabilize the negative charge in the Meisenheimer intermediate.
Caption: The addition-elimination mechanism of SNAr.
Table 2: Representative Conditions for Nucleophilic Aromatic Substitution at C6
| Nucleophile | Base (equiv.) | Solvent | Temperature | Typical Yield |
| Piperidine | K₂CO₃ (2.0 eq) | Acetonitrile | 80 °C | >90% |
| Phenol | Cs₂CO₃ (2.0 eq) | Dioxane | 100 °C | 70-85% |
| 4-Methoxybenzylamine | DIPEA (2.5 eq) | n-Butanol | 110 °C | 85-95% |
| Sodium methoxide | None (used as solution) | Methanol | Reflux | >90% |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.
Protocol 1: General Procedure for Amide Coupling (EDCI/HOBt)
This protocol describes the synthesis of 6-Chloro-N-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxamide .
Materials:
-
This compound (1.0 eq, e.g., 211.6 mg, 1.0 mmol)
-
Morpholine (1.1 eq, 95.8 mg, 1.1 mmol)
-
EDCI·HCl (1.5 eq, 287.6 mg, 1.5 mmol)
-
HOBt (1.2 eq, 162.1 mg, 1.2 mmol)
-
Triethylamine (TEA) (3.0 eq, 303.6 mg, 3.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (211.6 mg, 1.0 mmol) and anhydrous DCM (10 mL).
-
Stir the suspension and add morpholine (95.8 mg, 1.1 mmol), HOBt (162.1 mg, 1.2 mmol), and TEA (303.6 mg, 3.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI·HCl (287.6 mg, 1.5 mmol) portion-wise over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 6-(Benzylamino)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid .
Materials:
-
This compound (1.0 eq, e.g., 211.6 mg, 1.0 mmol)
-
Benzylamine (1.5 eq, 160.7 mg, 1.5 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 323.1 mg, 2.5 mmol)
-
n-Butanol (5 mL)
Procedure:
-
To a sealable reaction vial equipped with a magnetic stir bar, add this compound (211.6 mg, 1.0 mmol), n-butanol (5 mL), benzylamine (160.7 mg, 1.5 mmol), and DIPEA (323.1 mg, 2.5 mmol).
-
Seal the vial tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Acidify the aqueous solution from the workup (or the residue dissolved in water) with 1M HCl to pH ~3-4 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.
Orthogonal Synthesis & Library Development
The distinct reactivity of the C2 and C6 positions allows for a logical and powerful approach to library synthesis. A researcher can first generate a series of C6-substituted intermediates via SNAr and then subject this entire library to a parallel amidation protocol at the C2 position.
Caption: Orthogonal strategy for diverse library synthesis.
References
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- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [Link]
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
- Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
- Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. PubMed. [Link]
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. [Link]
- 6-Chloropyrazolo 1, 5-A Pyrimidine-2-Carboxylic. IndiaMART. [Link]
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. [Link]
- NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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Application Notes and Protocols for the Utilization of 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid as a Precursor for Novel Kinase Inhibitors
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid as a versatile precursor for the synthesis and evaluation of novel kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, known for its ability to target the ATP-binding site of a wide array of protein kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3]
This document will detail the synthetic rationale, provide step-by-step protocols for derivatization, and outline methods for the biological evaluation of the resulting compounds. The experimental choices are explained to provide a deeper understanding of the underlying chemical and biological principles, ensuring a robust and reproducible workflow.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a bioisostere of adenine, the purine base in ATP.[4] This structural mimicry allows it to effectively compete with ATP for binding to the hinge region of the kinase active site, a common mechanism for kinase inhibition.[5] The fused bicyclic system provides a rigid framework that can be strategically functionalized at multiple positions to enhance potency, selectivity, and pharmacokinetic properties.[3][6]
Our precursor, this compound, offers two primary points for diversification: the carboxylic acid at the 2-position and the chloro group at the 6-position. This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with the target kinase.
Synthetic Strategies for Derivatization
The derivatization of this compound can be approached in a modular fashion, allowing for the creation of a diverse library of compounds for screening.
Amide Library Synthesis via Carboxylic Acid Functionalization
The carboxylic acid at the 2-position is an ideal handle for generating a library of amides. Amide bonds are prevalent in pharmaceuticals and can form crucial hydrogen bond interactions within a kinase active site. The choice of amine coupling partners can introduce a wide range of functionalities to probe different regions of the ATP-binding pocket.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard and reliable method for the synthesis of amides from this compound using a carbodiimide coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Addition of Reagents: Add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and TEA or DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add the coupling agent (DCC or EDC, 1.2 equivalents) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of the reaction solvent.
-
If using EDC, filtration is not necessary.
-
Dilute the filtrate or reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Coupling Agents (DCC/EDC) and Additive (HOBt): These reagents facilitate the formation of the amide bond by activating the carboxylic acid. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used.[7]
-
Base (TEA/DIPEA): Neutralizes the hydrochloride salt of the amine if it is used in that form and also neutralizes the acidic byproducts of the reaction.
-
Aqueous Work-up: The sodium bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of an amide library.
Diversification at the 6-Position via Suzuki Coupling
The chloro-substituent at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This allows for the introduction of a wide variety of aryl and heteroaryl groups, which can probe deeper pockets in the kinase active site and establish additional hydrophobic or π-stacking interactions.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki coupling of the 6-chloro-pyrazolo[1,5-a]pyrimidine core with various boronic acids or esters.
Materials:
-
6-Chloro-pyrazolo[1,5-a]pyrimidine derivative (e.g., an amide synthesized in Protocol 1)
-
Aryl or heteroaryl boronic acid or boronate ester (1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]) (5-10 mol%)
-
Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate) (2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DME/water)
-
Inert gas (nitrogen or argon)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the 6-chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 equivalent), the boronic acid or ester (1.5 equivalents), the palladium catalyst (5-10 mol%), and the base (2.0-3.0 equivalents).
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water).
-
Heating: Heat the reaction mixture to 80-120 °C (conventional heating) or as per microwave protocol. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 6-aryl/heteroaryl-pyrazolo[1,5-a]pyrimidine derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Essential for the catalytic cycle of the Suzuki coupling. The choice of catalyst and ligand can significantly impact the reaction efficiency, especially with less reactive chloro-substrates.[8]
-
Base: Required for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.
-
Degassed Solvents: The removal of oxygen is crucial as it can oxidize the palladium catalyst, rendering it inactive.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate. Microwave heating can often significantly reduce reaction times.
Visualization of Diversification Strategy
Caption: Modular strategy for library synthesis.
Biological Evaluation: In Vitro Kinase Inhibition Assays
Once a library of compounds has been synthesized, their biological activity must be assessed. A primary screen is typically an in vitro kinase inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀) of each compound against a panel of target kinases.
Protocol 3: Luminescence-Based In Vitro Kinase Activity Assay
This protocol describes a common and robust method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Synthesized inhibitor compounds
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each inhibitor in 100% DMSO.
-
Create a serial dilution of each inhibitor in DMSO to generate a range of concentrations for IC₅₀ determination.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30 °C for 60 minutes (the incubation time may need optimization).
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualization of Kinase Inhibition Assay Workflow
Caption: Step-by-step kinase inhibition assay workflow.
Data Presentation and Interpretation
The results of the kinase inhibition assays should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Example of IC₅₀ Data for a Series of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | R¹ (Amide) | R² (6-position) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |
| Precursor | -OH | -Cl | >10,000 | >10,000 |
| Lib-001 | -NH-benzyl | -Cl | 5,200 | 8,500 |
| Lib-002 | -NH-(4-fluorobenzyl) | -Cl | 2,100 | 4,300 |
| Lib-003 | -NH-benzyl | -phenyl | 850 | 1,200 |
| Lib-004 | -NH-(4-fluorobenzyl) | -phenyl | 350 | 600 |
| Lib-005 | -NH-(4-fluorobenzyl) | -(pyridin-4-yl) | 150 | 250 |
SAR Insights from Example Data:
-
Amide Substitution: The introduction of an amide group (Lib-001) shows a slight increase in activity compared to the carboxylic acid precursor. The addition of a fluorine atom to the benzyl group (Lib-002) further enhances potency, suggesting a favorable interaction in a hydrophobic pocket.
-
6-Position Substitution: Replacing the chloro group with a phenyl group (Lib-003 and Lib-004) significantly improves inhibitory activity, likely due to favorable π-stacking interactions.
-
Synergistic Effects: The combination of the 4-fluorobenzyl amide and a 4-pyridyl group at the 6-position (Lib-005) results in the most potent compound in this example series, highlighting the importance of exploring both diversification points.
Conclusion
This compound is a highly valuable and versatile precursor for the development of novel kinase inhibitors. The synthetic protocols and biological evaluation methods detailed in these application notes provide a robust framework for the systematic exploration of the chemical space around this privileged scaffold. By employing a modular synthetic strategy and quantitative biological assays, researchers can efficiently generate and evaluate libraries of compounds, leading to the identification of potent and selective kinase inhibitors for further drug development.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. NIH.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
- A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. ACS Publications.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI.
- Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC.
- Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate.
- Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. NIH.
- Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.
Sources
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- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrazolo[1,5-a]pyrimidines in Cancer Cell Line Studies: A Technical Guide
This guide provides an in-depth exploration of the application of pyrazolo[1,5-a]pyrimidines in cancer cell line research. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement experimental workflows involving this promising class of heterocyclic compounds. We will delve into the rationale behind their use, detailed protocols for their evaluation, and the interpretation of results in the context of cancer biology.
Introduction: The Rise of Pyrazolo[1,5-a]pyrimidines in Oncology Research
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of targeted cancer therapies.[1] This is largely due to its ability to act as a bioisostere of adenine, the core component of adenosine triphosphate (ATP), enabling it to competitively inhibit the activity of a wide range of protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3]
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against several key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs).[4][5] This has led to the development of both preclinical candidates and FDA-approved drugs, such as the TRK inhibitors Larotrectinib and Entrectinib, used in the treatment of cancers harboring NTRK gene fusions.[5][6]
This guide will provide a comprehensive overview of the practical aspects of utilizing pyrazolo[1,5-a]pyrimidines in a cancer cell line research setting. We will cover the initial assessment of cytotoxicity, elucidation of the mechanism of action through cell cycle and apoptosis analysis, and target validation using western blotting.
Part 1: Initial Evaluation of Pyrazolo[1,5-a]pyrimidine Derivatives - Assessing Cytotoxicity
The first step in evaluating a novel compound is to determine its cytotoxic effects on various cancer cell lines. This is typically achieved through cell viability assays, which measure the proportion of living cells in a population after treatment with the compound. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values derived from these assays are crucial metrics for comparing the potency of different compounds.
Table 1: In Vitro Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase(s) | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| BS-194 (4k) | CDK2, CDK1, CDK9 | 60 cell lines | Various | Mean GI50 = 0.28 | [7] |
| Compound 6t | CDK2, TRKA | - | - | IC50 = 0.09 (CDK2), 0.45 (TRKA) | [8] |
| Compound 6s | CDK2, TRKA | - | - | IC50 = 0.23 (CDK2), 0.45 (TRKA) | [8] |
| Compound 21c | CDK2 | HCT-116 | Colon Cancer | IC50 = 0.018 | [9] |
| Compound 11f | Not specified | Huh-7 | Liver Cancer | IC50 = 6.3 | [3] |
| Compound 16b | Not specified | HeLa | Cervical Cancer | IC50 = 7.8 | [3] |
| Compound 11i | Not specified | MCF-7 | Breast Cancer | IC50 = 3.0 | [3] |
| Compound 4d | Not specified | HepG2 | Liver Cancer | IC50 = 0.14 | [4] |
| Compound 5b | Not specified | HCT-116 | Colon Cancer | GI50 = 8.64 | [4] |
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of a pyrazolo[1,5-a]pyrimidine is established, the next critical step is to understand its mechanism of action. As many of these compounds are kinase inhibitors, their effects on cell cycle progression and apoptosis are key areas of investigation.
Signaling Pathway of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Caption: Kinase inhibition by pyrazolo[1,5-a]pyrimidines.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4][8]
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10^6 cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Interpretation: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][10]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of Annexin V Binding Buffer.
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Part 3: Target Validation and Downstream Effects
To confirm that the observed cellular effects are due to the inhibition of the intended target kinase, it is essential to perform target validation experiments. Western blotting is a powerful technique for this purpose.
Experimental Workflow for Target Validation
Caption: Western blot workflow for target validation.
Protocol 4: Western Blotting for Kinase Inhibition
This protocol outlines the general steps for detecting changes in the phosphorylation status of downstream targets of the inhibited kinase.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells and quantify protein concentration using a BCA assay. Prepare samples for loading by adding Laemmli buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of a downstream target upon treatment with the pyrazolo[1,5-a]pyrimidine compound provides evidence of on-target activity.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and potent platform for the development of novel anticancer agents. The experimental workflows detailed in this guide provide a robust framework for the initial characterization and mechanistic evaluation of these compounds in cancer cell line models. By systematically assessing their cytotoxicity, impact on cell cycle and apoptosis, and on-target activity, researchers can effectively identify and advance promising lead candidates for further preclinical and clinical development.
Future research in this area will likely focus on the development of more selective and potent pyrazolo[1,5-a]pyrimidine derivatives, the exploration of their efficacy in combination therapies, and the identification of biomarkers to predict patient response. The continued application of the fundamental cell biology techniques outlined in this guide will be crucial to the success of these endeavors.
References
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. (2025).
- A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administr
- New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiprolifer
- Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. (n.d.).
- Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). (n.d.). QxMD. [Link]
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1) | Request PDF. (2025).
- Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (2023). EJC. [Link]
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.). ScienceDirect. [Link]
- Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). Taylor & Francis Online. [Link]
- The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. (n.d.).
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
- Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. (n.d.). PubMed Central. [Link]
- Larotrectinib and entrectinib as type-I multi-target kinase inhibitors. (n.d.).
- Entrectinib, a new multi-target inhibitor for cancer therapy. (n.d.). PubMed. [Link]
- What is the mechanism of Larotrectinib Sulfate? (2024).
- Entrectinib Shows Strong Activity Against a Range of Rare Solid Tumors with Molecular Abnormalities. (n.d.). Value-Based Cancer Care. [Link]
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Application Notes & Protocols for In Vitro Assay Setup for Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
Introduction: The Rise of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for yielding potent and selective inhibitors of protein kinases.[1] These heterocyclic compounds are crucial in targeted therapies, particularly in oncology, as protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer.[1][2][3] Derivatives of this scaffold have been developed to target a range of kinases, including Tropomyosin receptor kinases (Trk), Pim-1, Cyclin-dependent kinase 2 (CDK2), and PI3Kδ.[4][5][6][7]
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2] These inhibitors primarily act as ATP-competitive agents, binding to the ATP pocket of the target kinase, though allosteric mechanisms have also been reported.[2][3]
This guide provides a comprehensive framework for establishing a robust in vitro assay cascade to characterize novel pyrazolo[1,5-a]pyrimidine-based inhibitors. We will move from initial biochemical validation of potency to confirming target engagement and functional cellular outcomes. The protocols herein are designed to be self-validating systems, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.
Guiding Principle: A Multi-tiered Assay Cascade
A successful in vitro evaluation of a novel inhibitor does not rely on a single assay. Instead, a logical, multi-tiered cascade of experiments provides a holistic understanding of the compound's properties. This approach ensures that the significant investment of resources is directed toward compounds with the highest potential. Our workflow is designed to answer three fundamental questions:
-
Biochemical Potency: Does the compound inhibit the purified target enzyme?
-
Cellular Target Engagement: Does the compound enter the cell and bind to its intended target?
-
Functional Cellular Effect: Does target engagement translate into the desired biological outcome?
Tier 1: Biochemical Potency Assessment
The foundational step is to determine if the pyrazolo[1,5-a]pyrimidine derivative directly inhibits the catalytic activity of its purified target kinase. This is typically quantified by determining the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Causality Behind Experimental Choices:
-
Why a Biochemical Assay First? This cell-free system provides the cleanest assessment of direct target inhibition, devoid of confounding factors like cell permeability, efflux pumps, or off-target effects within a complex cellular environment.[8]
-
Assay Principle: Most kinase activity assays measure the consumption of ATP or the generation of ADP, the by-product of the phosphotransferase reaction.[9] Luminescence-based ATP detection assays, such as ADP-Glo™, are widely used due to their high sensitivity, broad dynamic range, and compatibility with high-throughput screening.[9][10] The principle involves depleting the remaining ATP after the kinase reaction and then converting the generated ADP back to ATP, which is then used by luciferase to produce a light signal directly proportional to kinase activity.[9]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for determining the IC₅₀ of a pyrazolo[1,5-a]pyrimidine inhibitor against a target kinase (e.g., TrkA, CDK2, Pim-1).
Materials:
-
Purified recombinant target kinase
-
Substrate peptide/protein specific to the kinase
-
Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (e.g., 10 mM in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar, containing:
-
Kinase Reaction Buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 96- or 384-well assay plates
-
Multichannel pipettes
-
Plate shaker
-
Luminometer
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions in kinase reaction buffer containing a fixed, low percentage of DMSO (e.g., <1%) to minimize solvent effects.
-
Include "no inhibitor" (vehicle control, e.g., DMSO) and "no enzyme" (background) controls.
-
-
Kinase Reaction Setup (per well):
-
Add 5 µL of the diluted inhibitor or control to the appropriate wells of the assay plate.
-
Prepare a master mix of the kinase and its specific substrate in kinase reaction buffer. The optimal concentrations of kinase and substrate should be predetermined to ensure the reaction is in the linear range.[11]
-
Add 10 µL of the kinase/substrate mix to each well.
-
Initiate the reaction by adding 10 µL of ATP solution (at a concentration near the Kₘ for the specific kinase to increase sensitivity to competitive inhibitors).[8]
-
The final reaction volume is 25 µL.
-
-
Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure less than 30% of the substrate is consumed.
-
-
Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the normalized activity (%) versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Typical Range/Value | Rationale |
| Final DMSO Concentration | < 1% | High DMSO concentrations can inhibit kinase activity. |
| ATP Concentration | Near Kₘ of the kinase | Increases assay sensitivity for ATP-competitive inhibitors.[8] |
| Kinase Concentration | 1-10 nM | Sufficient to generate a robust signal without excessive reagent use. |
| Substrate Concentration | At or above Kₘ | Ensures the reaction rate is not substrate-limited. |
| IC₅₀ for Potent Inhibitor | < 100 nM | Benchmark for a potent hit in a biochemical assay.[12] |
Tier 2: Cellular Target Engagement
A potent biochemical inhibitor is of little value if it cannot enter a cell and bind to its intended target.[8] Target engagement assays confirm this crucial step. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement (TE) assay is a gold-standard method for quantifying compound binding in living cells.[13][14][15]
Causality Behind Experimental Choices:
-
Why a Live-Cell Target Engagement Assay? It measures the direct interaction between the inhibitor and the target protein within the complex intracellular environment, accounting for cell permeability and competition with high intracellular concentrations of ATP (~1-10 mM).[8] This provides a more biologically relevant measure of affinity (apparent IC₅₀) than a biochemical assay.
-
Assay Principle: The target protein is fused to a NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer that binds to the active site of the target serves as the energy acceptor. When the tracer is bound, BRET occurs upon addition of the luciferase substrate. A test compound, like our pyrazolo[1,5-a]pyrimidine, will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[14][15]
Experimental Workflow: NanoBRET™ Target Engagement
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer and Nano-Glo® Substrate (specific to the kinase target)
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
White, opaque 96-well cell culture plates
-
Luminometer capable of dual-filtered luminescence measurement (e.g., 460nm for donor, 618nm for acceptor)
Procedure:
-
Cell Transfection (24 hours prior to assay):
-
Plate HEK293 cells.
-
Prepare transfection complexes by mixing the NanoLuc®-kinase fusion plasmid with the transfection reagent in Opti-MEM™ according to the manufacturer's protocol.[16]
-
Add the complexes to the cells and incubate for 24 hours at 37°C, 5% CO₂ to allow for fusion protein expression.[14]
-
-
Assay Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Adjust the cell density to 2 x 10⁵ cells/mL.
-
Dispense cells into the wells of a white 96-well plate.
-
-
Compound and Tracer Addition:
-
Prepare a 2X serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in Opti-MEM™.
-
Prepare a 2X working solution of the specific fluorescent tracer in Opti-MEM™.
-
Add the inhibitor dilutions to the wells, followed immediately by the tracer solution. Include vehicle controls.
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the compound and tracer to reach binding equilibrium within the cells.[16]
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate detection reagent, including the extracellular NanoLuc® inhibitor to quench any signal from lysed cells.[14]
-
Add the detection reagent to all wells.
-
Read the plate within 10-20 minutes on a luminometer, measuring both donor (460 nm) and acceptor (618 nm) emission wavelengths.[14][16]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio versus the log of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀.
-
Tier 3: Functional Cellular Assays
Confirming target engagement is critical, but the ultimate goal is to modulate a biological pathway. Functional assays measure the downstream consequences of inhibiting the target kinase.
Target Phosphorylation Status via Western Blot
-
Causality & Principle: For a kinase inhibitor, the most direct functional readout is a decrease in the phosphorylation of its known downstream substrates.[17] Western blotting is a robust, semi-quantitative technique to visualize this change.[17] Cells are treated with the inhibitor, lysed, and the proteins are separated by size. A primary antibody specific to the phosphorylated form of the substrate is used for detection. The blot is then often stripped and re-probed with an antibody for the total protein to ensure that the observed changes are due to altered phosphorylation, not protein degradation.[18]
Caption: Inhibition of a signaling pathway by a pyrazolo[1,5-a]pyrimidine.
Experimental Protocol: Western Blot for Substrate Phosphorylation
Procedure:
-
Cell Treatment: Plate a relevant cancer cell line (e.g., one known to be dependent on the target kinase) and allow cells to adhere. Treat cells with increasing concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. BSA is preferred over milk for phospho-antibodies as milk contains phosphoproteins that can increase background noise.[19]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-BAD Ser112 for Pim-1 inhibition).[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane of the phospho-antibody using a stripping buffer.
-
Re-probe the membrane with a primary antibody that recognizes the total, non-phosphorylated form of the substrate protein.
-
-
Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylation as the ratio of the phospho-protein signal to the total protein signal.
Cell Viability and Cytotoxicity Assessment
-
Causality & Principle: Since many pyrazolo[1,5-a]pyrimidine inhibitors target kinases involved in cell proliferation and survival, a key functional outcome is the inhibition of cell growth or induction of cell death.[5] The ATPlite™ assay is a rapid and sensitive method to measure cell viability.[21][22] It is based on the principle that ATP is a marker of metabolically active, viable cells.[23][24] The assay uses luciferase to generate a luminescent signal proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells.[24]
Experimental Protocol: ATPlite™ 1-Step Luminescence Assay
Procedure:
-
Cell Plating: Seed cells in a 96-well white, clear-bottom plate at a density that allows for logarithmic growth over the course of the experiment and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor. A typical concentration range might be 0.01 to 100 µM. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time and expected mechanism of action (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
Assay Execution:
-
Allow the plate and the ATPlite™ 1-step reagent to equilibrate to room temperature.
-
Add a volume of ATPlite™ 1-step reagent equal to the culture medium volume in each well (e.g., 100 µL). This single reagent lyses the cells to release ATP and provides the luciferase and luciferin for the reaction.[25]
-
Shake the plate for 2 minutes on an orbital shaker to induce cell lysis.
-
Dark-adapt the plate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence on a plate reader.
-
Normalize the data to the vehicle-treated wells (100% viability).
-
Plot the percent viability versus the log of inhibitor concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
| Assay | Measures | Key Output | Trustworthiness Check |
| ADP-Glo™ | Direct enzymatic activity | Biochemical IC₅₀ | Include a known potent inhibitor as a positive control. |
| NanoBRET™ | Intracellular target binding | Cellular IC₅₀ | Confirm expression of the NanoLuc-fusion protein via Western Blot. |
| Western Blot | Downstream pathway modulation | Change in P-Substrate/Total Substrate | Always normalize to total protein levels to control for loading.[18] |
| ATPlite™ | Cell viability/proliferation | GI₅₀ | Ensure cells are in the exponential growth phase during treatment. |
Conclusion and Future Directions
This structured, multi-tiered approach provides a robust framework for the in vitro characterization of novel pyrazolo[1,5-a]pyrimidine-based inhibitors. By systematically assessing biochemical potency, confirming cellular target engagement, and measuring a relevant functional outcome, researchers can build a comprehensive data package. This self-validating system ensures that only the most promising compounds, with clear evidence of on-target activity in a cellular context, are advanced into more complex and resource-intensive stages of drug discovery, such as selectivity profiling across a broad kinase panel and in vivo efficacy studies.[5]
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
- Assessing Target Engagement of a Novel Kinase Inhibitor Using Western Blot. (Source: Benchchem)
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (Source: bioRxiv)
- Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3. (Source: Benchchem)
- Troubleshooting Kinase Assays with 5-(1,3-Thiazol-4-yl)pyridin-2. (Source: Benchchem)
- NanoBRET assays to assess cellular target engagement of compounds. (Source: EUbOPEN)
- Application Notes and Protocols for NI-57 Target Engagement using the NanoBRET® Assay. (Source: Benchchem)
- A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. (Source: Benchchem)
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (Source: NIH)
- NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
- ATPlite Cytotoxicity Assays | Biocompare.com Kit/Reagent Review. (Source: Biocompare.com)
- Small Molecule Inhibitors Selection Guide. (Source: Biomol GmbH)
- ATPlite &
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (Source: MCE)
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (Source: NIH)
- ATPlite 1step Luminescence Assay System, 10 mL
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Western blot for phosphoryl
- Step-by-Step Guide to Kinase Inhibitor Development. (Source: Reaction Biology)
- Kinase Activity-Tagged Western Blotting Assay. (Source: Taylor & Francis Online)
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (Source: N/A)
- Western Blotting Protocol. (Source: Cell Signaling Technology)
- Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. (Source: N/A)
- Why does my inhibitor not work in an in vitro kinase assay?.
- Novel In Vitro Strategies to De-Risk Small Molecule Candid
- Developing assays for kinase drug discovery - where have the advances come
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
- In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (Source: N/A)
- In vitro kinase assay. (Source: Protocols.io)
- Kinase assays. (Source: BMG LABTECH)
- Methods for Detecting Kinase Activity. (Source: Cayman Chemical)
- Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. (Source: N/A)
- Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (Source: MDPI)
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Application Notes & Protocols: A Strategic Guide to Developing Antiproliferative Agents from 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development of novel antiproliferative agents derived from the versatile 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid scaffold. As a privileged heterocyclic system in medicinal chemistry, pyrazolo[1,5-a]pyrimidines have demonstrated significant potential as inhibitors of various protein kinases implicated in cancer progression.[1][2] This guide offers a strategic workflow, from the synthesis of diversified derivatives to their preclinical evaluation, grounded in established scientific principles and practical, field-proven protocols.
I. Introduction: The Rationale for Pyrazolo[1,5-a]pyrimidines in Oncology
The pyrazolo[1,5-a]pyrimidine core is a bioisostere of purine, enabling it to interact with the ATP-binding sites of numerous protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against a range of oncologically relevant kinases, including Cyclin-Dependent Kinases (CDKs), Pim-1, and Phosphoinositide 3-kinase delta (PI3Kδ).[3][4][5]
The starting material, this compound, offers two key points for chemical modification: the chloro group at the 6-position and the carboxylic acid at the 2-position. This allows for the systematic generation of a library of analogues to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
II. Synthetic Strategy: Diversification of the Core Scaffold
The development of a diverse chemical library is paramount for identifying lead compounds. The following section outlines a strategic approach to derivatize the this compound core.
A. Functionalization at the 6-Position via Cross-Coupling Reactions
The chlorine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are workhorses of modern medicinal chemistry, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[2]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the coupling of the 6-chloro scaffold with a boronic acid or ester.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Degas the solvent by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel, followed by the palladium catalyst (0.05-0.1 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Derivatization of the 2-Carboxylic Acid
The carboxylic acid moiety can be readily converted into a variety of functional groups, most commonly amides, to explore interactions with the target protein.
Protocol 2: Amide Coupling
This protocol outlines the formation of an amide bond between the 2-carboxylic acid and a primary or secondary amine.
Materials:
-
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivative (from Protocol 1)
-
Primary or secondary amine
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in the chosen solvent.
-
Add the coupling agent (1.1 equivalents) and the base (2-3 equivalents) and stir for 10-15 minutes at room temperature.
-
Add the amine (1.2 equivalents) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Experimental Workflow for Derivative Synthesis
Caption: Synthetic workflow for generating a diverse library of antiproliferative agents.
III. In Vitro Evaluation: Assessing Antiproliferative Activity
Once a library of compounds has been synthesized, the next crucial step is to evaluate their biological activity. The following protocols describe standard in vitro assays to determine the antiproliferative effects of the novel derivatives.
A. Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Protocol 3: MTT Assay for Antiproliferative Activity
Materials:
-
Cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized pyrazolo[1,5-a]pyrimidine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[8]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Target Cell Line | IC₅₀ (µM) |
| Example Derivative 1 | HCT-116 | 5.2 |
| Example Derivative 2 | HCT-116 | 1.8 |
| Example Derivative 3 | MCF-7 | 8.9 |
| Doxorubicin (Control) | HCT-116 | 0.5 |
Table 1: Example of IC₅₀ data for synthesized pyrazolo[1,5-a]pyrimidine derivatives.
IV. Mechanism of Action Studies: Unraveling the Molecular Target
Identifying the molecular target and understanding the mechanism of action are critical for further drug development. As pyrazolo[1,5-a]pyrimidines are known kinase inhibitors, a kinase profiling assay is a logical next step.
A. Kinase Profiling
A broad panel of kinases should be screened to identify the primary target(s) of the most potent compounds. This can be performed through various commercially available services. The results will guide further mechanistic studies.
Potential Signaling Pathway Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
Caption: Potential kinase targets and signaling pathways inhibited by pyrazolo[1,5-a]pyrimidine derivatives.
V. In Vivo Evaluation: Preclinical Efficacy in Animal Models
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system. Human tumor xenograft models in immunocompromised mice are a standard preclinical model.[10][11]
Protocol 4: Human Tumor Xenograft Study
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line (the one showing high sensitivity in vitro)
-
Matrigel (optional, can improve tumor take rate)
-
Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS or a PBS/Matrigel mixture) into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]
-
Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.
-
Data Collection: Measure tumor volume with calipers 2-3 times per week. The formula (Width² x Length) / 2 is commonly used to estimate tumor volume.[10] Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed in the treatment groups.
-
Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | +5 |
| Compound X (25 mg/kg, oral) | 450 ± 120 | -2 |
| Compound Y (50 mg/kg, i.p.) | 780 ± 180 | -8 |
Table 2: Example of in vivo efficacy data from a xenograft study.
VI. Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold represents a promising starting point for the development of novel antiproliferative agents. The synthetic strategies and evaluation protocols outlined in this guide provide a robust framework for identifying and advancing lead candidates. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising compounds, as well as conducting more extensive preclinical safety and efficacy studies.
VII. References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing.
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH.
-
Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines - Benchchem.
-
A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration | Journal of Medicinal Chemistry - ACS Publications.
-
MTT assay and its use in cell viability and proliferation analysis - Abcam.
-
MTT Assay Protocol for Cell Viability and Proliferation.
-
A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors - Benchchem.
-
In Vivo Pharmacology Models for Cancer Target Research - PubMed.
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - NIH.
-
MTT assay protocol | Abcam.
-
MTT Cell Proliferation Assay - ATCC.
-
Application Notes and Protocols for In Vivo Xenograft Studies of Cdk11 Inhibitors - Benchchem.
-
MTT Cell Assay Protocol.
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central.
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI.
-
Examples of biologically active pyrazolo[1,5-a]pyrimidines - ResearchGate.
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH.
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - MDPI.
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH.
-
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | 378211-85-9 | NP57366 - Biosynth.
-
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl] - Smolecule.
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. atcc.org [atcc.org]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged N-heterocyclic framework integral to medicinal chemistry and materials science, forming the core of numerous compounds with significant biological activities, including potent protein kinase inhibitors for cancer therapy.[1][2] Traditional synthetic methods often require prolonged reaction times, harsh conditions, and complex purification procedures. This application note details the principles and protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a green chemistry approach that dramatically enhances reaction efficiency.[3] By leveraging microwave irradiation, researchers can achieve significant reductions in reaction time (from hours to minutes), improved yields, and higher product purity, often under solvent-free conditions.[4][5][6] This guide provides a mechanistic overview, detailed experimental protocols, and field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Microwave Advantage
Pyrazolo[1,5-a]pyrimidines are a critical class of compounds in drug discovery, known to inhibit various protein kinases involved in cellular signaling pathways frequently disrupted in cancers.[2] The efficient synthesis of diverse derivatives is therefore a primary objective for medicinal chemists.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this field.[3][7] Unlike conventional heating which relies on slow conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and instantaneous heating.[5] This dielectric heating mechanism offers several key advantages:
-
Accelerated Reaction Rates: Reactions that take several hours under conventional reflux can often be completed in minutes.[5][8]
-
Higher Yields & Purity: Rapid heating minimizes the formation of side products, leading to cleaner reactions and simpler purification.[4][6]
-
Energy Efficiency: Targeted heating reduces overall energy consumption compared to traditional methods.[5]
-
Green Chemistry Alignment: MAOS frequently enables the use of greener solvents or even solvent-free conditions, significantly reducing chemical waste.[4][6]
This note will focus on the most common and versatile route to pyrazolo[1,5-a]pyrimidines: the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic reagents.[1][9]
Mechanistic Overview: The Cyclocondensation Pathway
The cornerstone for synthesizing the pyrazolo[1,5-a]pyrimidine ring system is the reaction between a 1,3-bisnucleophile (the 3-aminopyrazole) and a 1,3-biselectrophile.[1] Among the most effective biselectrophiles are β-enaminones due to their high reactivity and synthetic accessibility.[9][10]
The reaction proceeds through a well-established sequence:
-
Aza-Michael Addition: The exocyclic amino group of the 3-aminopyrazole acts as a nucleophile, attacking the β-carbon of the enaminone.
-
Cyclization & Elimination: The initial adduct undergoes intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the carbonyl carbon. This is followed by the elimination of a water molecule and a dimethylamine molecule to yield the aromatic pyrazolo[1,5-a]pyrimidine core.[11]
Microwave irradiation dramatically accelerates these steps by efficiently overcoming the activation energy barriers for both the initial addition and the subsequent cyclization/elimination processes.
Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Protocols & Data
General Workflow for Microwave Synthesis
The workflow for MAOS is straightforward and designed for high throughput and efficiency.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 4. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eduzonejournal.com [eduzonejournal.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Strategic Role of 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Scaffold for Modern Herbicide Development
In the landscape of modern agricultural chemistry, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure," forming the core of numerous biologically active compounds.[1] Among its derivatives, 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid represents a key intermediate, offering a strategic entry point for the synthesis of next-generation herbicides. Its bifunctional nature—a reactive chlorine atom at the 6-position and a carboxylic acid at the 2-position—allows for sequential and regioselective modifications, making it a valuable building block for creating complex molecules with high herbicidal efficacy.
This guide provides a detailed exploration of the application of this compound in the synthesis of potent acetolactate synthase (ALS) inhibiting herbicides. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the mechanistic basis for the herbicidal activity of the resulting compounds.
Core Application: Synthesis of Triazolopyrimidine Sulfonamide Herbicides
The primary agricultural application of the pyrazolo[1,5-a]pyrimidine core is in the development of triazolopyrimidine sulfonamide herbicides.[2] This class of herbicides, which includes commercial products like florasulam and diclosulam, is renowned for its high potency, broad-spectrum weed control, and crop selectivity.[3][4] These herbicides function by inhibiting acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[5] Inhibition of ALS leads to a cessation of cell division and growth, ultimately resulting in plant death.[5]
The this compound scaffold provides an ideal starting point for accessing these complex molecules. The synthetic strategy generally involves two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr) at the C6 position to introduce a desired amine, which is crucial for tuning the molecule's activity and selectivity.
-
Amide Bond Formation using the C2-carboxylic acid to link with a sulfonamide moiety, the pharmacophore responsible for ALS inhibition.
The following sections provide a detailed, step-by-step protocol for a representative synthesis.
Experimental Protocols: A Step-by-Step Synthetic Workflow
This section outlines a representative multi-step synthesis to demonstrate the utility of this compound as a precursor to a potential triazolopyrimidine sulfonamide herbicide.
Workflow Overview
The overall synthetic pathway can be visualized as a three-stage process: esterification to protect the carboxylic acid, nucleophilic substitution to introduce the key amine, and finally, hydrolysis and amide coupling to form the final product.
Caption: Synthetic workflow from the starting material to the final herbicide.
Step 1: Protection of the Carboxylic Acid via Esterification
Rationale: The carboxylic acid group is acidic and can interfere with the subsequent base-catalyzed SNAr reaction. Therefore, it is prudent to protect it as an ester. The ethyl ester is a common choice due to its stability and ease of removal via saponification. Thionyl chloride (SOCl₂) is an effective reagent for converting carboxylic acids to acid chlorides, which then readily react with ethanol to form the ester.
Protocol:
-
Suspend this compound (1.0 eq) in anhydrous ethanol (10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate.
| Parameter | Value | Reference/Rationale |
| Reagents | Thionyl chloride, Anhydrous Ethanol | Standard esterification conditions |
| Temperature | 0 °C to Reflux | Initial cooling for safety, reflux for reaction completion |
| Typical Yield | 90-95% | Based on analogous esterification reactions |
| Monitoring | Thin Layer Chromatography (TLC) | To track the disappearance of starting material |
Step 2: Nucleophilic Aromatic Substitution (SNAr) at C6
Rationale: The chlorine atom at the 6-position of the pyrazolopyrimidine ring is susceptible to nucleophilic attack, especially with electron-withdrawing groups on the ring system. This reaction is fundamental for introducing structural diversity. The choice of amine is critical for the final biological activity of the herbicide. A base like potassium carbonate is used to scavenge the HCl generated during the reaction.
Protocol:
-
Dissolve Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add the desired amine (e.g., a substituted aniline, 1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate. The organic layer is then washed, dried, and concentrated.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 6-amino derivative.
| Parameter | Value | Reference/Rationale |
| Reagents | Substituted Amine, K₂CO₃ | Standard SNAr conditions for halo-pyrimidines[6] |
| Solvent | DMF, DMSO | Polar aprotic solvents facilitate SNAr reactions |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier |
| Typical Yield | 70-85% | Dependent on the nucleophilicity of the amine |
Step 3 & 4: Saponification and Amide Coupling
Rationale: The final two steps involve deprotection of the ester to reveal the carboxylic acid, followed by coupling with a substituted arylsulfonyl chloride. Saponification is a standard ester hydrolysis method. The subsequent amide coupling is a crucial step to form the sulfonamide linkage characteristic of this herbicide class.[7] Using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid for reaction with the sulfonyl chloride's corresponding amine (after its conversion).
Protocol (Saponification):
-
Dissolve the 6-amino-pyrazolo[1,5-a]pyrimidine-2-carboxylate ester (1.0 eq) in a mixture of THF and water.
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidify the mixture to pH 2-3 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase and concentrate to yield the carboxylic acid, which can be used in the next step without further purification.
Protocol (Amide Coupling):
-
Dissolve the 6-amino-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 eq) and the appropriate 2-amino-arylsulfonamide (1.0 eq) in anhydrous DCM or DMF.
-
Add a coupling agent such as EDC (1.2 eq) and an activator like HOBt (1-Hydroxybenzotriazole, 1.2 eq).
-
Add a tertiary amine base like triethylamine (TEA, 2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography to yield the target triazolopyrimidine sulfonamide herbicide.
Mechanism of Action: The Molecular Basis of Herbicidal Activity
The final synthesized compounds belong to the family of ALS-inhibiting herbicides.[2] This mode of action provides a high degree of selectivity and potency.
Caption: Mechanism of action of triazolopyrimidine sulfonamide herbicides.
As depicted, the herbicide molecule binds to the ALS enzyme, blocking its active site.[1] This prevents the synthesis of essential branched-chain amino acids, leading to the cessation of plant growth and eventual death.[5] The structural modifications made possible by starting with this compound allow for fine-tuning the molecule's binding affinity to the ALS enzyme of specific weed species while minimizing its effect on the crop's enzyme, thus achieving selectivity.
Conclusion
This compound is a highly valuable and versatile intermediate in agricultural chemical synthesis. Its strategic placement of reactive functional groups enables a logical and efficient pathway to complex, high-value herbicides like the triazolopyrimidine sulfonamides. The protocols and rationale presented herein demonstrate its utility and provide a foundational guide for researchers and scientists in the agrochemical industry to develop novel and effective crop protection solutions.
References
- (No specific reference for this general st
- (No specific reference for this general st
- Process for the preparation of N-([8][9][10]triazolopyrimidin-2-yl)aryl sulfonamides.
- (No specific reference for this general st
- (No specific reference for this general st
- (No specific reference for this general st
- Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.
- Penoxsulam--structure-activity Relationships of Triazolopyrimidine Sulfonamides. PubMed. [Link]
- (No specific reference for this general st
- The synthetic method of florasulam intermediate.
- (No specific reference for this general st
- (No specific reference for this general st
- (No specific reference for this general st
- The preparation method of diclosulam.
- (No specific reference for this general st
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- (No specific reference for this general st
- (No specific reference for this general st
- (No specific reference for this general st
- (No specific reference for this general st
- (No specific reference for this general st
- (No specific reference for this general st
- Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN107602566B - The synthetic method of florasulam intermediate - Google Patents [patents.google.com]
- 4. CN106905323A - The preparation method of diclosulam - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7339058B2 - Process for the preparation of N-([1,2,4]triazolopyrimidin-2-yl)aryl sulfonamides - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of Pyrazolo[1,5-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Structural Significance of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to endogenous purines. This has led to its exploration in a wide array of therapeutic areas, including oncology, virology, and neuroscience.[1] Compounds incorporating this scaffold have been developed as potent kinase inhibitors, anti-inflammatory agents, and anxiolytics.[2][3] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the specific substitution patterns on the fused ring system. Consequently, rigorous and unambiguous analytical characterization is a cornerstone of the discovery and development of novel pyrazolo[1,5-a]pyrimidine-based therapeutics.
This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation and purity assessment of pyrazolo[1,5-a]pyrimidine compounds. The methodologies described herein are foundational for ensuring the scientific integrity of research and development in this field.
Core Analytical Workflow
The comprehensive characterization of a novel pyrazolo[1,5-a]pyrimidine compound typically follows a multi-technique approach to ascertain its identity, purity, and structure.
Figure 1: A typical analytical workflow for pyrazolo[1,5-a]pyrimidine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for the structural analysis of pyrazolo[1,5-a]pyrimidines in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is typically required for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
Causality Behind Experimental Choices: The choice of solvent (e.g., DMSO-d₆, CDCl₃) is critical and should be selected based on the compound's solubility.[4] The chemical shifts of the pyrazolo[1,5-a]pyrimidine core protons are well-documented and serve as a primary diagnostic tool. For instance, H-5 and H-7 can often be distinguished based on their coupling patterns and chemical shifts, although historical assignments have been revised, necessitating careful analysis.[5][6][7]
¹³C NMR Spectroscopy
¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule.
-
Expertise & Experience: The chemical shifts of the carbon atoms in the pyrazolo[1,5-a]pyrimidine ring system are sensitive to substituent effects. For example, distinguishing between 5-methyl and 7-methyl isomers can be achieved by observing the chemical shift of the methyl group's carbon signal.[5][6][7]
2D NMR Spectroscopy
Two-dimensional NMR experiments are indispensable for resolving complex spectra and confirming structural assignments.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (J-coupling), helping to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and confirming the substitution pattern on the heterocyclic core.
Protocol: Comprehensive NMR Analysis of a Pyrazolo[1,5-a]pyrimidine Derivative
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrazolo[1,5-a]pyrimidine compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure complete dissolution; gentle vortexing or sonication may be applied.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
COSY: Acquire a gradient-enhanced COSY spectrum to identify ¹H-¹H correlations.
-
HSQC: Acquire a gradient-enhanced HSQC spectrum to identify ¹H-¹³C one-bond correlations.
-
HMBC: Acquire a gradient-enhanced HMBC spectrum to identify long-range ¹H-¹³C correlations.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the coupling constants in the ¹H NMR spectrum.
-
Use the 2D spectra to systematically assign all proton and carbon signals, starting from an unambiguous signal and walking through the spin system.
-
| Technique | Information Obtained | Typical Chemical Shift Ranges (ppm) for the Core |
| ¹H NMR | Proton environment, multiplicity, and connectivity | H-2, H-3, H-5, H-6, H-7: ~6.5 - 9.0 |
| ¹³C NMR | Number and type of carbon atoms | C-2, C-3, C-3a, C-5, C-6, C-7, C-7a: ~95 - 160 |
| COSY | ¹H-¹H coupling networks | N/A |
| HSQC | Direct ¹H-¹³C correlations | N/A |
| HMBC | Long-range ¹H-¹³C correlations | N/A |
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is a rapid and sensitive technique used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation analysis.
-
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, making it ideal for many pyrazolo[1,5-a]pyrimidine derivatives.[4][8] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion, providing strong evidence for the proposed chemical formula.
Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Negative ion mode may be used if the molecule contains acidic protons.
-
For HRMS, ensure the instrument is operating in high-resolution mode.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Compare the observed mass with the calculated mass for the expected formula. For HRMS, the mass accuracy should be within 5 ppm.
-
Analyze any significant fragment ions to gain structural information.
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantity
HPLC is the standard method for determining the purity of pyrazolo[1,5-a]pyrimidine compounds and for separating them from starting materials, byproducts, and isomers.[9]
-
Trustworthiness: A validated HPLC method provides a reliable measure of purity, which is a critical parameter for compounds intended for biological testing. The use of a photodiode array (PDA) detector allows for the simultaneous acquisition of UV-Vis spectra, which can help in peak identification and purity assessment.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: UV detector set at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy). A PDA detector is preferred.
-
Injection Volume: 5-20 µL.
-
-
Method:
-
Run a gradient elution, for example, from 5% B to 95% B over 20 minutes, followed by a hold at 95% B and re-equilibration.
-
Analyze a blank (solvent) injection first to identify any system peaks.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
X-Ray Crystallography: Unambiguous 3D Structure Determination
For crystalline pyrazolo[1,5-a]pyrimidine compounds, single-crystal X-ray diffraction provides an absolute determination of the molecular structure, including stereochemistry and solid-state conformation.[1][10] This technique is invaluable for confirming the regioselectivity of a synthesis.[2]
-
Authoritative Grounding: The resulting crystal structure is considered the "gold standard" for structural proof and can be deposited in crystallographic databases for public access and verification.
Workflow: Single-Crystal X-Ray Crystallography
Figure 2: Workflow for single-crystal X-ray crystallography.
Protocol: Crystal Growth and Analysis
-
Crystal Growth:
-
Grow single crystals of the compound. Common methods include slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.
-
Experiment with a variety of solvents and solvent systems to find optimal conditions.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a well-formed, single crystal of appropriate size.
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Mount the crystal on an X-ray diffractometer.
-
Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Validation and Analysis:
-
Validate the final structure using software like CheckCIF.
-
Analyze the bond lengths, bond angles, and intermolecular interactions.
-
Complementary Analytical Techniques
While NMR, MS, HPLC, and X-ray crystallography are the primary techniques, other methods provide valuable supporting data.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying characteristic functional groups (e.g., C=O, N-H, C≡N) present in the molecule.
-
Elemental Analysis (EA): Provides the percentage composition of C, H, and N, which should agree with the calculated values for the proposed molecular formula.
Conclusion
The robust characterization of pyrazolo[1,5-a]pyrimidine compounds is a non-negotiable aspect of their development for therapeutic or material science applications. A synergistic approach, employing a suite of orthogonal analytical techniques, is essential for unequivocally establishing the structure, identity, and purity of these important molecules. The protocols and insights provided in this guide serve as a foundation for researchers to design and execute comprehensive analytical strategies, ensuring the integrity and reproducibility of their scientific findings.
References
- Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (n.d.). ResearchGate.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. [Link]
- ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). ResearchGate.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Science Publishing. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). National Center for Biotechnology Information.
- Stypik, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Stypik, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
- Pyrazolo[1,5-a]pyrimidine, 7-ethyl-5-methyl-2-phenyl-. (n.d.). SpectraBase.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). Royal Society of Chemistry. [Link]
- Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. (n.d.). Scribd.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021).
- Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Targeted Anti-Inflammatory Therapies Using Pyrazolo[1,5-a]pyrimidines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the identification, synthesis, and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as potent and selective inhibitors for the treatment of inflammatory diseases. This document outlines the scientific rationale, key molecular targets, and detailed experimental protocols for advancing novel anti-inflammatory therapeutics.
Introduction: The Rationale for Targeting Inflammation with Pyrazolo[1,5-a]pyrimidines
Chronic inflammation is a significant contributor to a wide range of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, asthma, and neurodegenerative disorders.[1] The dysregulation of key signaling pathways, particularly those governed by protein kinases, is a hallmark of persistent inflammation.[2] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable capacity for potent and selective inhibition of various protein kinases implicated in inflammatory cascades.[2][3]
This structural class offers a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties.[4] The primary advantage of pyrazolo[1,5-a]pyrimidines lies in their ability to act as ATP-competitive inhibitors, targeting the catalytic site of kinases and thereby blocking downstream pro-inflammatory signaling.[5] This targeted approach promises therapeutic agents with improved efficacy and reduced side effects compared to broader-acting anti-inflammatory drugs.[6]
Key Molecular Targets and Mechanism of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been shown to exert their anti-inflammatory effects by targeting several key kinases involved in immune cell function and inflammatory mediator production.
Phosphoinositide 3-Kinase δ (PI3Kδ)
PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells and plays a crucial role in the proliferation, differentiation, and survival of immune cells such as B cells, T cells, and neutrophils.[7] Overactivity of the PI3Kδ pathway is implicated in various inflammatory and autoimmune diseases.[7] Pyrazolo[1,5-a]pyrimidines have been designed as highly potent and selective inhibitors of PI3Kδ, with IC50 values in the low nanomolar range.[7]
Signaling Pathway:
Caption: PI3Kδ signaling pathway and its inhibition by pyrazolo[1,5-a]pyrimidines.
Mitogen-Activated Protein Kinases (MAPKs)
The MAPK family, including p38, JNK, and ERK, are critical regulators of inflammatory responses. They are activated by various extracellular stimuli, such as lipopolysaccharide (LPS), and control the production of pro-inflammatory cytokines like TNF-α and IL-6.[1] Certain pyrazolo[1,5-a]quinazoline derivatives, a related scaffold, have been identified as potent inhibitors of MAPKs, particularly JNKs.[1][8]
Signaling Pathway:
Caption: MAPK signaling pathway in inflammation and its inhibition.
Other Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its adaptation to target other kinases relevant to inflammation, such as Tropomyosin receptor kinases (Trks) and Janus kinases (JAKs).[9][10] The development of selective inhibitors for these targets holds promise for treating specific inflammatory conditions.[9]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives.
General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
This protocol describes a common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core structure through the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2][3][11]
Experimental Workflow:
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriately substituted 5-aminopyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of β-Dicarbonyl Compound: Add the β-dicarbonyl compound (e.g., a β-ketoester or malondialdehyde equivalent) (1.1 equivalents) to the reaction mixture.
-
Catalysis (Optional): For less reactive substrates, a catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid) or base (e.g., piperidine) can be added.
-
Reaction: Heat the reaction mixture to reflux for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of Anti-Inflammatory Activity
This cell-based assay is a robust method to screen for compounds that inhibit the NF-κB signaling pathway, a central regulator of inflammation.[1]
Step-by-Step Protocol:
-
Cell Culture: Culture THP-1Blue™ NF-κB reporter cells according to the supplier's instructions. These cells express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine test compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Stimulation: Induce NF-κB activation by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the wells and incubate for 24 hours.
-
SEAP Detection: Measure the SEAP activity in the cell culture supernatant using a suitable detection reagent (e.g., QUANTI-Blue™).
-
Data Analysis: Calculate the percentage inhibition of NF-κB activity for each compound concentration and determine the IC50 value.
This assay provides a preliminary indication of a compound's ability to stabilize proteins and prevent denaturation, a process associated with inflammation.[12]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a test tube, prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations, 2.8 mL of phosphate-buffered saline (pH 6.3), and 0.2 mL of egg albumin (from fresh hen's egg).
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Denaturation: Induce protein denaturation by heating the mixture at 70°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance of the solution at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
In Vivo Evaluation of Anti-Inflammatory Efficacy
This is a widely used and reproducible model of acute inflammation to assess the in vivo efficacy of anti-inflammatory compounds.[4][6][11][13]
Experimental Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological activity of some pyrrolo and pyrazolo pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpras.com [ijpras.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy.[2][3] Achieving a high yield and purity of this intermediate is crucial for the successful development of new therapeutic agents. This guide is designed to provide researchers with the necessary information to overcome common hurdles in its synthesis.
The synthesis typically involves a two-step process: the formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation, followed by the hydrolysis of an ester to the desired carboxylic acid. Each step presents unique challenges that can significantly impact the overall yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield in the Cyclocondensation Step to Form Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
The cyclocondensation reaction is the cornerstone of the pyrazolo[1,5-a]pyrimidine synthesis.[2] Low yields at this stage are a frequent challenge.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in condensation reactions. A temperature that is too low can lead to slow reaction rates and incomplete conversion, while a temperature that is too high may cause decomposition of starting materials or products. For instance, increasing the reaction temperature to 120 °C has been shown to improve yield and reduce reaction time in similar syntheses.[4]
-
Recommendation: Systematically screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal condition for your specific substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating.[5]
-
-
Inappropriate Solvent Choice: The solvent can significantly influence the reaction outcome. Solvents like acetonitrile, ethanol, and DME have been used, but higher-boiling aprotic polar solvents such as DMF and DMSO can promote the reaction and lead to higher yields.[4]
-
Recommendation: If you are observing poor yields, consider switching to a high-boiling point solvent like DMF or DMSO.[4]
-
-
Incorrect Stoichiometry of Reactants: The molar ratio of the reactants is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side product formation. Reducing the stoichiometric amount of a reactant can lead to longer reaction times and decreased yields.[4]
-
Recommendation: Experiment with varying the stoichiometry of your reactants. A common starting point is a 1:1.2 ratio of the aminopyrazole to the β-ketoester.
-
-
Inefficient Catalyst or Base: Many cyclocondensation reactions require a catalyst, often an acid or a base, to proceed efficiently. The choice and amount of catalyst are critical.
-
Recommendation: If using a base, ensure it is freshly prepared or properly stored to maintain its activity. Consider screening different bases (e.g., potassium carbonate, sodium ethoxide) to identify the most effective one for your system.[6] For acid-catalyzed reactions, a catalytic amount of a strong acid like p-toluenesulfonic acid can be effective.[7]
-
Problem 2: Incomplete or Slow Hydrolysis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
The final step of the synthesis, the hydrolysis of the ethyl ester to the carboxylic acid, can be challenging due to the stability of the ester group.[8]
Possible Causes and Solutions:
-
Steric Hindrance: The ester group on the pyrazolo[1,5-a]pyrimidine core can be sterically hindered, making it less accessible to hydroxide ions.
-
Recommendation: Increase the reaction temperature and/or the concentration of the base (e.g., NaOH or KOH). The use of co-solvents like methanol or ethanol with water can also improve the solubility of the ester and facilitate hydrolysis.[9]
-
-
Insufficient Reaction Time: Hydrolysis of sterically hindered esters can be slow.
-
Recommendation: Monitor the reaction progress carefully using TLC or HPLC. If the reaction is proceeding slowly, extend the reaction time. Be mindful that prolonged exposure to harsh basic conditions can potentially lead to decomposition.
-
-
Inadequate Base Strength: For some stable esters, a stronger base or different hydrolysis conditions may be required.
Problem 3: Formation of Impurities and Purification Challenges
The presence of impurities can complicate the purification process and lower the final yield of the desired product.
Possible Causes and Solutions:
-
Side Reactions during Cyclocondensation: Besides the desired product, various side reactions can occur, leading to isomeric byproducts or polymeric materials.
-
Recommendation: Optimizing reaction conditions (temperature, solvent, catalyst) as described in Problem 1 is key to minimizing side product formation.[4][5] Purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) can effectively separate the desired product from impurities.
-
-
Decomposition during Hydrolysis: The pyrazolo[1,5-a]pyrimidine ring system can be sensitive to strong basic conditions, especially at elevated temperatures, leading to decomposition.
-
Recommendation: Use the mildest effective conditions for hydrolysis. Monitor the reaction closely and work up the reaction as soon as the starting material is consumed. Acidification of the reaction mixture to precipitate the carboxylic acid should be done carefully and at a low temperature to avoid degradation.
-
-
Incomplete Precipitation or Difficult Filtration: The physical properties of the final product can make isolation challenging.
-
Recommendation: After acidification, if the product does not precipitate readily, try cooling the solution in an ice bath or adding a small seed crystal. If the precipitate is very fine and difficult to filter, allowing it to stand for a longer period may result in larger crystals. Using a different solvent for precipitation or recrystallization might also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common synthetic approach involves two main steps.[6][10] First, the cyclocondensation of a 3-amino-4-chloropyrazole with a suitable β-ketoester, such as diethyl 2-(ethoxymethylene)-3-oxobutanoate, to form ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate.[11] This is followed by the hydrolysis of the ethyl ester to the carboxylic acid, typically using a base like sodium hydroxide or lithium hydroxide.[10][12]
Q2: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the cyclocondensation and hydrolysis steps.[5] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials, intermediates, and the final product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the key safety precautions I should take during this synthesis?
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Phosphorus oxychloride, which may be used in related syntheses for chlorination, is highly corrosive and reacts violently with water.[6] Handle all chemicals with care and consult the Safety Data Sheets (SDS) for each reagent before use.
Q4: Can microwave irradiation be used to improve the synthesis?
Yes, microwave-assisted synthesis can be a valuable tool for improving the yield and reducing the reaction time for the synthesis of pyrazolo[1,5-a]pyrimidines.[3][9] It has been successfully applied to both cyclocondensation and hydrolysis reactions.[9]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
This protocol is a general guideline and may require optimization based on your specific starting materials.
-
To a solution of 3-amino-4-chloropyrazole (1.0 eq) in a suitable solvent such as ethanol or DMF, add diethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 eq).
-
Add a catalytic amount of a base, for example, potassium carbonate (0.2 eq).
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate.[11]
Protocol 2: Hydrolysis to this compound
-
Dissolve the ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a mixture of methanol or THF and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (e.g., 3.0 eq).[10]
-
Stir the mixture at room temperature or gently heat it to 50-60 °C. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
The product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.[12]
Visualization of the Synthetic Pathway
Caption: General synthetic workflow for this compound.
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for synthesis optimization.
References
- Optimization of the Condensation Reaction.
- Reactional condition optimization for [3 + 2] cyclocondensation between 1d and thiosemicarbazide.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
- Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis.
- Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review.
- Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]
- Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
- 6-Chloropyrazolo 1, 5-A Pyrimidine-2-Carboxylic. IndiaMART. [Link]
- Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity.
- Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent. PubMed. [Link]
- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives.
- Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxyl
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal. [Link]
- Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
- Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxyl
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. MDPI. [Link]
- hydrolysis versus intramolecular cyclisation reaction in alkyl squaram
- Ethyl 5-chloropyrazolo(1,5-a)
- Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters.
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- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. ETHYL 6-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE | 1005209-44-8 [amp.chemicalbook.com]
- 12. PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Derivatives Solubility
This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with pyrazolo[1,5-a]pyrimidine derivatives. This scaffold is of significant interest in drug discovery, but its often planar and crystalline nature can lead to poor aqueous solubility, hindering biological assays and preclinical development. This resource provides practical, in-depth solutions to these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[1,5-a]pyrimidine derivative won't dissolve in aqueous buffers for my in vitro assays. What is the first thing I should try?
A1: The initial and most straightforward approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer.
-
Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO). It is a powerful solvent for a wide range of organic molecules and is generally well-tolerated in low concentrations in many biological assays.
-
Stock Concentration: Aim for a stock concentration of 10-20 mM in 100% DMSO.
-
Dilution Protocol: When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps to prevent immediate precipitation.
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your assay. Most cell-based assays can tolerate up to 0.5% DMSO, but it is crucial to validate this for your specific system and always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Q2: I'm observing precipitation when I dilute my DMSO stock into my aqueous buffer. What's happening and what can I do?
A2: This is a common issue known as "crashing out" and occurs when the compound's solubility in the final mixed-solvent system is exceeded. The planar nature of the pyrazolo[1,5-a]pyrimidine scaffold can lead to strong crystal lattice energy, making it prone to precipitation from supersaturated aqueous solutions.[1][2]
Here are some troubleshooting steps:
-
Lower the Final Concentration: Your target concentration may be above the kinetic solubility limit of the compound in the assay medium. Try a lower final concentration.
-
Use Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent in your final aqueous buffer can increase the solubility.
-
Examples: Ethanol, polyethylene glycol 300/400 (PEG300/400).
-
Considerations: As with DMSO, ensure the final concentration of the co-solvent is compatible with your assay.
-
-
pH Adjustment: The solubility of pyrazolo[1,5-a]pyrimidine derivatives can be pH-dependent, especially if they contain ionizable functional groups.[3][4]
-
Basic Moieties: If your compound has a basic nitrogen (e.g., an amine or a pyridine-like nitrogen in the pyrimidine ring), lowering the pH of the buffer (e.g., to pH 6.0 or 5.0) can protonate this group, forming a more soluble salt in situ.
-
Acidic Moieties: If your compound has an acidic proton (e.g., a carboxylic acid), increasing the pH can deprotonate it, leading to higher solubility.
-
-
Inclusion of Surfactants: Low concentrations of non-ionic surfactants can help to maintain the compound in solution by forming micelles.
-
Examples: Tween® 80 or Pluronic® F-68 are commonly used in cell culture media and can aid in solubilization.[5]
-
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3: Understanding the distinction is crucial for interpreting your results and planning your experiments.
-
Kinetic Solubility: This is the maximum concentration of a compound that can be achieved by diluting a stock solution (usually in DMSO) into an aqueous buffer and observing the point of precipitation.[6][7] It represents a supersaturated state and is relevant for in vitro screening assays where compounds are in solution for a relatively short period.[6][8]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the solid form of the compound in a solvent.[6][8] It is determined by adding an excess of the solid compound to the solvent, allowing it to equilibrate (often for 24 hours or more), and then measuring the concentration of the dissolved compound.[6] This value is critical for formulation development and predicting oral absorption.[7]
Recommendation: For initial high-throughput screening, kinetic solubility measurements are usually sufficient. For lead optimization and pre-formulation studies, thermodynamic solubility is the more relevant parameter.
Troubleshooting Guide: Advanced Solubility Enhancement
If the basic strategies in the FAQs are insufficient, more advanced techniques are required. This section provides detailed protocols and the rationale behind them.
Issue 1: Consistently Poor Aqueous Solubility Affecting Preclinical Development
When a promising pyrazolo[1,5-a]pyrimidine derivative has fundamentally low thermodynamic solubility, structural modification or advanced formulation strategies are necessary.
The inherent planarity of the pyrazolo[1,5-a]pyrimidine scaffold often contributes to high crystal packing energy and thus, low solubility.[1] Disrupting this planarity can significantly improve solubility.
-
Rationale: By introducing substituents that create rotational freedom or break the planarity of the molecule, the crystal lattice energy is reduced, making it easier for solvent molecules to interact with and dissolve the compound.[1][2]
-
Approach:
-
Introduce Rotational Bonds: Incorporate flexible linkers or non-aromatic rings.
-
Add Solvent-Exposed Groups: Attaching suitable substituents that can extend into the solvent can enhance solubility and improve ADME properties.[9][10] For example, adding a morpholine group has been shown to be beneficial in some cases.[11]
-
Prodrug Approach: A prodrug strategy can be employed to temporarily mask the features causing poor solubility. This involves attaching a polar, water-solubilizing group that is cleaved in vivo to release the active parent drug.
-
Amorphous solids lack the long-range order of crystalline materials and are in a higher energy state, which generally leads to increased apparent solubility and faster dissolution rates. An ASD involves dispersing the drug at a molecular level within a polymer matrix.
-
Rationale: The polymer stabilizes the amorphous state of the drug, preventing it from recrystallizing. Upon introduction to an aqueous medium, the polymer dissolves, releasing the drug in a supersaturated state, which can enhance absorption.
-
Commonly Used Polymers:
There are two primary methods for preparing ASDs:
-
Hot-Melt Extrusion (HME): A solvent-free process where the drug and polymer are mixed and heated until molten, then extruded.[13][14]
-
Spray Drying (SDD): The drug and polymer are dissolved in a common solvent, and this solution is then sprayed into a hot gas stream to rapidly evaporate the solvent.[15][16]
Workflow for Amorphous Solid Dispersion (ASD) Preparation by Spray Drying
Caption: Workflow for preparing an Amorphous Solid Dispersion via Spray Drying.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule.[17][18][19]
-
Rationale: The hydrophilic outer surface of the cyclodextrin-drug complex enhances the aqueous solubility of the overall entity.[17]
-
Recommended Cyclodextrin: 2-Hydroxypropyl-β-cyclodextrin (HPβCD) is widely used in pharmaceutical formulations due to its higher solubility and lower toxicity compared to native β-cyclodextrin.[20] Studies on the related pyrazolo[3,4-d]pyrimidine scaffold have shown that HPβCD can improve water solubility by 100 to 1000-fold.[1]
-
Experimental Protocol: Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0 to 50 mM).
-
Add an excess amount of the pyrazolo[1,5-a]pyrimidine derivative to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Determine the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the drug concentration against the HPβCD concentration. The slope of this plot can be used to determine the stoichiometry and binding constant of the complex.
-
Issue 2: Need for a Reliable Method to Quantify Solubility
Accurate and reproducible solubility data is essential for decision-making in drug discovery. The shake-flask method for determining thermodynamic solubility is the gold standard.
Caption: Protocol for determining thermodynamic solubility using the shake-flask method.
Data Summary: Formulation Strategies and Expected Outcomes
The following table summarizes the potential improvement in solubility that can be expected from various techniques. The actual improvement will be highly dependent on the specific pyrazolo[1,5-a]pyrimidine derivative.
| Strategy | Key Excipients/Method | Typical Fold Increase in Apparent Solubility | Key Considerations |
| Co-solvency | DMSO, PEG400, Ethanol | 2 - 10 | Assay compatibility, final solvent concentration. |
| pH Adjustment | Acidic or basic buffers | 10 - 100+ (for ionizable compounds) | pKa of the compound, stability at different pH values. |
| Cyclodextrin Complexation | 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | 100 - 1000+[1] | Stoichiometry of complexation, potential for nephrotoxicity at high doses. |
| Amorphous Solid Dispersion | PVP-VA, HPMCAS (via Spray Drying or HME) | 10 - 1000+ | Physical stability of the amorphous form, drug-polymer miscibility, processing temperature.[3] |
References
- Manzo, C., et al. (2011). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry, 46(1), 543-549.
- Shrinidhi, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Chemical Neuroscience.
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Shah, N., et al. (2014). Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. Pharmaceutical Research, 31(10), 2843–2856.
- Feng, T., et al. (2021). Optimization of Spray-Drying Parameters for Formulation Development at Preclinical Scale. Pharmaceutics, 13(10), 1682.
- Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Pharmaceuticals, 15(8), 949.
- Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4995.
- Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 949.
- Schenone, S., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science, 19(11), 723–730.
- Sravani, B., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 8(5), 10-15.
- Mourtas, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 652.
- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(3), 1165-1173.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry.
- Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 5009.
- Flaherty, D. P., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry.
- Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Physical Chemistry Chemical Physics, 22(43), 25039-25048.
- Ardena. (2021). Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions.
- Drug Development & Delivery. (2020). FORMULATION FORUM - Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs.
- GSC Advanced Research and Reviews. (2022). Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug.
- Pharmaceutical Sciences. (2025). A Review of Formulation and Process Considerations for Achieving Stability in Solid Dispersions Produced via the Spray Drying Technique.
- Polymers. (2021). The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer Matrix.
- Zecevic, D. E., & Wagner, K. G. (2013). Rational development of solid dispersions via hot-melt extrusion using screening, material characterization, and numeric simulation tools. Journal of Pharmaceutical Sciences, 102(7), 2297-2310.
- Pharmaceutics. (2021). Investigation of Spray Drying Parameters to Formulate Novel Spray-Dried Proliposome Powder Formulations Followed by Their Aerosolization Performance.
- JournalAgent. SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES.
- ResearchGate. Practical Considerations for Spray Dried Formulation and Process Development.
- ResearchGate. Kinetic Solubility and PAMPA Assay Results.
- Molecules. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
- MDPI. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 11. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. FORMULATION FORUM - Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs [drug-dev.com]
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Technical Support Center: Purification of 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Prepared by: Senior Application Scientist, Chemical R&D Support
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis.
Troubleshooting Guide
This section addresses specific experimental challenges in a direct question-and-answer format.
Question 1: My yield is very low after recrystallization. What are the common causes and how can I fix this?
Answer: Low recovery during recrystallization is a frequent issue stemming from suboptimal solvent selection or procedural errors. The primary goal of recrystallization is to dissolve the compound in a minimum amount of hot solvent, so that upon cooling, the solution becomes supersaturated and the desired compound crystallizes out, leaving impurities behind.
Several factors could be at play:
-
Inappropriate Solvent Choice: The solvent might be too good at dissolving your compound, even at low temperatures. If the compound remains highly soluble after cooling, it will not precipitate effectively.
-
Excessive Solvent Volume: Using too much solvent is the most common mistake. This keeps the compound in solution even after cooling, drastically reducing recovery. Always aim to add just enough hot solvent to fully dissolve the crude material.
-
Premature Crystallization: If the compound crystallizes too early, for instance, during a hot filtration step to remove insoluble impurities, product will be lost. To prevent this, preheat your filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering your dissolved product solution.[1]
-
Incomplete Precipitation: The cooling process may have been too rapid or not cold enough. Allow the solution to cool slowly to room temperature to form well-defined crystals, then place it in an ice bath or refrigerator to maximize precipitation.
Solution Workflow:
-
Re-evaluate Your Solvent: Perform a small-scale solvent screen. Test the solubility of your crude product in various solvents (e.g., ethanol, acetonitrile, dioxane, acetic acid, or mixtures like ethanol/water) at both room temperature and boiling point. The ideal solvent will show poor solubility when cold and high solubility when hot.
-
Minimize Solvent Usage: During the procedure, add the hot solvent in small portions to the crude material until it just dissolves.
-
Optimize Cooling: Ensure a slow cooling process followed by a period at 0-4 °C to maximize crystal formation.
Question 2: After purification, I still see significant impurities in my NMR and LC-MS analysis. How do I remove them?
Answer: Persistent impurities indicate that their properties (primarily polarity and solubility) are very similar to your target compound, making separation by a single method difficult. The best strategy depends on the nature of the impurity.
-
Neutral or Basic Impurities: If your synthesis involves neutral or basic starting materials or byproducts, an acid-base extraction is highly effective.[1][2] This technique exploits the acidic nature of your carboxylic acid. By dissolving the crude mixture in an organic solvent and washing with an aqueous base (like sodium bicarbonate), your acidic product will convert to its water-soluble salt and move to the aqueous layer. Neutral and basic impurities will remain in the organic layer and can be discarded. You can then re-acidify the aqueous layer to precipitate your pure product.[2][3]
-
Structurally Similar Acidic Impurities: If the impurities are other carboxylic acids with similar structures, recrystallization may not be sufficient. In this case, column chromatography is the recommended next step. However, be aware that carboxylic acids often streak on standard silica gel.[1] To achieve good separation, you must add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).[1] This ensures your compound remains fully protonated and travels down the column in a tight band.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification methods for this compound?
A1: The choice of method depends on the scale of your synthesis and the nature of the impurities. The three most effective techniques are:
-
Recrystallization: This is the most common and often the first choice for purifying solid compounds. It relies on differences in solubility between the desired product and impurities in a chosen solvent at different temperatures. For related pyrazolopyrimidine structures, solvents like dioxane or ethanol have been successfully used.[4][5][6]
-
Acid-Base Extraction: An excellent and robust method for separating carboxylic acids from non-acidic (neutral or basic) impurities. The process involves converting the acid to a water-soluble salt, washing away organic-soluble impurities, and then regenerating the pure acid by re-acidification.[2]
-
Column Chromatography: A powerful technique for separating compounds with very similar properties. For this specific molecule, using silica gel as the stationary phase is standard, but the mobile phase must be acidified (e.g., with 0.5-1% acetic acid) to prevent peak tailing and achieve good resolution.[1]
Workflow Diagram: General Purification Strategy
The following diagram outlines a logical workflow for purifying your crude product.
Caption: Decision workflow for purification.
Q2: How do I choose the best solvent for recrystallization?
A2: Selecting the right solvent is critical for successful recrystallization. The ideal solvent should exhibit the following properties:
-
The compound of interest should be sparingly soluble or insoluble at room temperature.
-
The compound should be highly soluble at the solvent's boiling point.
-
Impurities should either be completely insoluble (so they can be filtered off hot) or highly soluble at room temperature (so they remain in the mother liquor after cooling).
-
The solvent should not react with your compound.
-
It should be volatile enough to be easily removed from the purified crystals.
A systematic approach is best, as summarized in the table below.
Table 1: Recrystallization Solvent Screening Guide
| Solvent | Polarity | Boiling Point (°C) | Potential Suitability & Notes |
| Ethanol | Polar Protic | 78 | Often a good starting point for polar heterocycles. May require addition of water to reduce solubility. |
| Acetonitrile | Polar Aprotic | 82 | Good for moderately polar compounds. Can form very well-defined crystals. |
| Dioxane | Polar Aprotic | 101 | Reported for similar pyrazolopyrimidine derivatives.[4][5] Use with caution due to peroxide formation. |
| Acetic Acid | Polar Protic | 118 | Can be an excellent solvent for carboxylic acids, but difficult to remove completely. |
| Toluene | Non-polar | 111 | Unlikely to be a good single solvent due to the compound's polarity, but can be used as an anti-solvent. |
| Water | Polar Protic | 100 | The compound is likely insoluble. Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone. |
Screening Protocol: Place ~10-20 mg of your crude material in a small test tube. Add the solvent dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If not, heat the mixture to boiling. If it dissolves, it is a potentially good solvent. Let it cool to see if crystals form.
Q3: What are the most common impurities I should expect during the synthesis of this compound?
A3: The impurity profile is highly dependent on the synthetic route. However, for pyrazolo[1,5-a]pyrimidine structures, common impurities often include:
-
Unreacted Starting Materials: Such as the corresponding 5-aminopyrazole precursor.[7]
-
Reagents and Byproducts: If using phosphorus oxychloride (POCl₃) for chlorination, residual reagents or hydrolyzed byproducts may be present.[8]
-
Side-Reaction Products: In cyclocondensation reactions, regioisomers or products from incomplete cyclization can form.
-
Solvents and Water: Residual solvents from the reaction or workup can inhibit crystallization and interfere with analysis.[1]
Identifying these via analytical techniques like LC-MS is the first step to choosing the correct purification strategy.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Carboxylic Acid Purification
This protocol is designed to separate your acidic product from neutral and basic impurities.
Caption: Step-by-step acid-base extraction workflow.
Detailed Steps:
-
Dissolve the crude material in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1]
-
Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution.
-
Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer (step 2-4) one or two more times with fresh NaHCO₃ solution to ensure complete extraction of the acid.
-
Combine all the aqueous extracts. At this stage, you can perform a "back-wash" by adding a small amount of fresh ethyl acetate to the combined aqueous layers to remove any trapped neutral impurities.
-
Cool the combined aqueous solution in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid (HCl) or another strong acid until the solution is acidic (pH ~2, check with pH paper). Your product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash it with a small amount of cold deionized water to remove inorganic salts, and dry it thoroughly under vacuum.
References
- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. National Institutes of Health (NIH). [Link]
- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health (NIH). [Link]
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Properties. Longdom Publishing. [Link]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health (NIH). [Link]
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis.
- Isolation of a Carboxylic acid. Reddit. [Link]
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- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This guide is designed to provide you with both foundational knowledge and advanced troubleshooting strategies to address one of the most common challenges in kinase inhibitor development: off-target effects. The pyrazolo[1,5-a]pyrimidine scaffold is a powerful and versatile core for kinase inhibition, but its very utility in targeting the ATP-binding site can lead to unintended interactions across the kinome.[1][2][3]
This resource will equip you with the understanding and practical protocols needed to identify, interpret, and mitigate these off-target effects, ultimately leading to the development of more selective and effective chemical probes and therapeutic candidates.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the off-target effects of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Q1: What are pyrazolo[1,5-a]pyrimidines and why are they a "privileged scaffold" for kinase inhibitors?
A: Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry. This is because their structure is adept at forming key interactions within the ATP-binding pocket of a wide range of protein kinases.[1][2][3] Their fused ring system can mimic the adenine base of ATP, allowing them to act as competitive inhibitors for a variety of kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[1][2]
Q2: What are "off-target" effects and why are they a significant concern?
A: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than the intended primary target.[4] Given the high degree of conservation in the ATP-binding site across the human kinome (over 500 kinases), this promiscuity is a common challenge.[5][6] These unintended interactions can lead to a variety of problems, including:
-
Cellular toxicity: Inhibition of kinases essential for normal cell function can result in toxicity.
-
Clinical side effects: In a therapeutic context, off-target effects are a major cause of adverse drug reactions.[6]
-
Drug resistance: Off-target activity can sometimes activate compensatory signaling pathways, leading to drug resistance.[7]
Q3: What are the first steps to assess the selectivity of my new pyrazolo[1,5-a]pyrimidine compound?
A: A tiered approach is often the most efficient.[8]
-
Initial Target Engagement: Confirm that your compound inhibits the primary target kinase with a potent IC50 or Kd value using a reliable biochemical assay.[9]
-
Single-Concentration Kinome Scan: Screen your compound at a single, relatively high concentration (e.g., 1 µM) against a broad panel of kinases (ideally >100). This provides a cost-effective snapshot of potential off-targets.[8]
-
Dose-Response Follow-up: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform a full dose-response curve to determine their IC50 values.[8] This quantifies the potency of the off-target interactions and allows you to calculate a selectivity index.
Section 2: Troubleshooting Guides
This section provides in-depth, problem-oriented guidance for specific challenges you may encounter during your research.
Guide 1: My compound shows broad activity. How do I perform a comprehensive selectivity profile?
You've completed an initial screen and found your compound inhibits multiple kinases. A deeper, more quantitative understanding of its selectivity profile is now critical.
The Causality: Broad activity arises because many kinases share similar structural features in the ATP-binding pocket. A comprehensive profile requires moving beyond simple biochemical assays to understand how the compound behaves in a more physiologically relevant context.
Workflow for Comprehensive Selectivity Profiling
Caption: Workflow for Identifying and Mitigating Off-Target Effects.
Experimental Protocols:
Protocol 1: Tiered Kinase Selectivity Profiling
-
Primary Screen: Perform a high-throughput screen against a large panel of kinases (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology HotSpot). Test the compound at a concentration at least 100-fold higher than its on-target IC50 (e.g., 1 µM).
-
Data Analysis: Identify all kinases inhibited by more than 70-80%.
-
IC50 Determination: For the identified hits, perform 10-point dose-response curves to determine accurate IC50 values.
-
Selectivity Quantification: Use the data to calculate a selectivity score. A simple method is the Selectivity Index (SI), which is the ratio of the off-target IC50 to the on-target IC50. More comprehensive metrics like the S-score can also be used.
Protocol 2: Cellular Target Engagement using NanoBRET™ This protocol confirms if the compound can bind to the on-target and off-target kinases in the complex environment of a living cell.[10][11][12]
-
Cell Line Preparation: Use HEK293 cells transiently expressing the kinase of interest fused to NanoLuc® luciferase. Assays are available for over 350 kinases.[11]
-
Assay Setup: Plate the cells and add the NanoBRET® tracer, a fluorescent ligand that binds to the kinase's active site.
-
Compound Addition: Add your pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations. If your inhibitor binds to the kinase, it will displace the tracer.
-
Signal Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates target engagement.
-
Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50. This provides a quantitative measure of target engagement in intact cells.[12][13]
Data Presentation: Comparing Selectivity Profiles
| Compound | On-Target IC50 (nM) | Off-Target 1 (Kinase X) IC50 (nM) | Off-Target 2 (Kinase Y) IC50 (nM) | Selectivity Index (vs. Kinase X) |
| Inhibitor A | 5 | 50 | 5000 | 10 |
| Inhibitor B | 8 | 2500 | >10000 | 312.5 |
This table allows for a clear comparison of the selectivity of different compounds.
Guide 2: I've identified specific off-targets. What are the medicinal chemistry strategies to improve selectivity?
Once you have identified problematic off-targets, the next step is rational medicinal chemistry to design them out. This involves modifying the pyrazolo[1,5-a]pyrimidine scaffold to exploit subtle differences between the on-target and off-target kinase active sites.[14]
The Causality: Selectivity is achieved by introducing chemical moieties that create favorable interactions with unique residues or conformations in the on-target kinase, or by introducing groups that cause steric clashes with residues in the off-target kinase.[5][14]
Key Structure-Activity Relationship (SAR) Strategies:
-
Exploit the "Gatekeeper" Residue: This residue controls access to a hydrophobic pocket deep within the ATP-binding site.[14]
-
Strategy: If your on-target has a small gatekeeper (e.g., Gly, Ala, Thr) and your off-target has a large one (e.g., Met, Phe, Leu), install a bulky substituent on your inhibitor that is directed towards this pocket. This will create a steric clash with the large gatekeeper of the off-target kinase, preventing binding.[5]
-
-
Target Non-Conserved Residues: Analyze the sequence alignment of your on- and off-target kinases. Look for differences in the amino acids lining the ATP pocket.
-
Strategy: Modify your inhibitor to form specific hydrogen bonds or hydrophobic interactions with residues unique to your on-target kinase. For example, adding a morpholine group at a specific position has been shown to improve selectivity by reducing off-target effects in some pyrazolo[1,5-a]pyrimidine series.[15]
-
-
Covalent Targeting: If your target kinase has a non-conserved cysteine residue near the active site, you can design an irreversible inhibitor.
-
Strategy: Incorporate a weak electrophile (like an acrylamide) onto your scaffold. This group will form a covalent bond with the cysteine, leading to a dramatic increase in both potency and selectivity.[6]
-
-
Macrocyclization: Converting a linear inhibitor into a macrocycle restricts its conformational flexibility.
-
Strategy: This pre-organizes the molecule into a bioactive conformation that is more specific for the on-target kinase, minimizing the entropic cost of binding and potentially improving selectivity.[16]
-
Illustrative SAR Logic
Caption: Exploiting the Gatekeeper Residue for Selectivity.
Guide 3: My in vitro data is clean, but cellular assays show unexpected toxicity or phenotypes. How do I investigate potential off-target effects in a cellular context?
Promising biochemical data doesn't always translate to the desired cellular outcome.[10] Unexpected toxicity or phenotypes often point to off-target effects that are only apparent in a live-cell environment.
The Causality: Discrepancies between in vitro and cellular data can arise from several factors:
-
Cell Permeability: The compound may not be reaching its intracellular target effectively.
-
Metabolism: The compound could be modified by cellular enzymes into a more or less active form.
-
Off-Target Engagement: The compound may engage with off-target kinases inside the cell that were not potent hits in biochemical assays but are highly expressed or critical for certain pathways.
Troubleshooting Decision Tree
Caption: Decision Tree for Troubleshooting In Vitro vs. Cellular Discrepancies.
Experimental Protocols:
Protocol 3: Cellular Phosphorylation Assay (Western Blot) This method directly measures the inhibition of the kinase's activity in the cell by looking at the phosphorylation of its known substrate.[10][11]
-
Cell Treatment: Treat your cell line with a dose-response of your inhibitor for a specified time. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies. Use a phospho-specific antibody for the substrate of your target kinase and a total protein antibody for the same substrate as a loading control.
-
Analysis: Quantify the band intensities. A decrease in the phospho-substrate signal relative to the total substrate indicates successful on-target inhibition. Plotting this decrease against inhibitor concentration yields a cellular EC50.
Protocol 4: Ba/F3 Cell Proliferation Assay This assay is excellent for confirming on-target activity for oncogenic kinases that drive cell proliferation.[10][11]
-
Cell Line Engineering: Engineer Ba/F3 cells, which are dependent on Interleukin-3 (IL-3) for survival, to express your target oncogenic kinase. These cells will now proliferate in the absence of IL-3.
-
Assay Setup: Plate the engineered Ba/F3 cells in media lacking IL-3.
-
Compound Addition: Add your inhibitor across a range of concentrations.
-
Proliferation Measurement: After 48-72 hours, measure cell viability/proliferation using a reagent like CellTiter-Glo®.
-
Analysis: Inhibition of the target kinase will deprive the cells of their oncogenic driver, leading to cell death.[11] This will be observed as a dose-dependent decrease in the proliferation signal, allowing for the calculation of a cellular IC50.
By systematically applying these troubleshooting guides and protocols, you can gain a clear and accurate understanding of your pyrazolo[1,5-a]pyrimidine inhibitor's selectivity profile, enabling you to make informed decisions for its continued development.
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). ACS Chemical Biology.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). ACS Chemical Biology.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules.
- Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2023). Journal of Medicinal Chemistry.
- Spotlight: Cell-based kinase assay form
- From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Preprints.org.
- Computational analysis of kinase inhibitor selectivity using structural knowledge. (2014).
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Biochemical Journal.
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). Journal of Medicinal Chemistry.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (2008).
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Targeted Kinase Selectivity from Kinase Profiling Data. (2012). Journal of Medicinal Chemistry.
- Kinase Target Engagement.
- Cell Based Kinase Assays. (2022). Luceome Biotechnologies.
- Cellular Kinase Target Engagement Assay Service.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.
- Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2025). bioRxiv.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). Molecules.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). Molecules.
- A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. BenchChem.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Advances.
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- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 13. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 14. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Strategies to Overcome Drug Resistance with Pyrazolo[1,5-a]pyrimidine Analogs
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine analogs to overcome drug resistance. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of your experiments. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with the potential to circumvent resistance mechanisms in cancer and other diseases.[1][2][3][4] This document will serve as a comprehensive resource to support your research endeavors in this exciting field.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered by researchers working with pyrazolo[1,5-a]pyrimidine analogs.
Q1: What are the primary mechanisms by which pyrazolo[1,5-a]pyrimidine analogs overcome drug resistance?
A1: Pyrazolo[1,5-a]pyrimidine analogs primarily overcome drug resistance through two main strategies:
-
Inhibition of Key Kinases: Many analogs are potent inhibitors of protein kinases that are often dysregulated in resistant cancers.[1][2][3] They can act as ATP-competitive or allosteric inhibitors of kinases such as CDK2, TRKA, EGFR, B-Raf, and MEK, thereby blocking the signaling pathways that drive cancer cell proliferation and survival.[1][2] Some derivatives have been designed as dual inhibitors, targeting multiple kinases simultaneously to reduce the likelihood of resistance developing through alternative signaling pathways.[5]
-
Reversal of Multidrug Resistance (MDR): Certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1).[6] These transporters are responsible for effluxing chemotherapeutic drugs out of cancer cells, a common mechanism of MDR. By inhibiting these pumps, the analogs increase the intracellular concentration of anticancer drugs, restoring their efficacy.[6][7]
Q2: How do I choose the right drug-resistant cell line for my in vitro experiments?
A2: The selection of an appropriate drug-resistant cell line is critical for obtaining clinically relevant results.[8] Consider the following factors:
-
Mechanism of Resistance: Choose a cell line where the mechanism of resistance is well-characterized and relevant to your research question. For example, if you are studying ABCB1-mediated resistance, a cell line overexpressing this transporter (e.g., MCF-7/ADR) would be appropriate.
-
Genetic Background: Select a cell line with a genetic background that is representative of the cancer type you are studying.[8] Publicly available databases can provide information on the genomic and transcriptomic profiles of various cell lines.
-
Growth Characteristics: Consider the growth rate and stability of the resistant phenotype. Faster-growing and stable cell lines can expedite your screening process.[8]
-
Generation of Resistant Lines: If a suitable cell line is not commercially available, you can generate one in-house by exposing a parental cell line to gradually increasing concentrations of the drug of interest.[9]
Q3: My pyrazolo[1,5-a]pyrimidine analog has poor aqueous solubility. How can I address this in my in vitro and in vivo experiments?
A3: Poor solubility is a common challenge with kinase inhibitors.[2][10] Here are some strategies:
-
In Vitro:
-
Use of Co-solvents: Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO, and then dilute it in the cell culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.5% DMSO).[11]
-
Formulation with Excipients: For certain applications, you can explore the use of solubilizing agents or cyclodextrins.
-
-
In Vivo:
-
Formulation Strategies: For oral administration, consider lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or creating amorphous solid dispersions.[5][12] For intravenous administration, co-solvents or specialized vehicle formulations may be necessary.
-
Salt Forms: Preparing a more soluble salt form of your compound can significantly improve its bioavailability.[5]
-
Q4: What are the common off-target effects of pyrazolo[1,5-a]pyrimidine kinase inhibitors, and how can I assess them?
A4: While many pyrazolo[1,5-a]pyrimidine analogs are designed for selectivity, off-target effects can occur. Common off-targets include other kinases with similar ATP-binding pockets. To assess selectivity:
-
Kinase Profiling: Screen your compound against a panel of kinases to identify potential off-target interactions.[7]
-
Cellular Assays: Use cell lines that are dependent on different kinases to determine if your compound has effects beyond your intended target.
-
Phenotypic Screening: Observe the broader effects of your compound on cellular processes, which might indicate off-target activities.
Troubleshooting Guides
This section provides practical troubleshooting advice for common issues encountered during the synthesis and experimental evaluation of pyrazolo[1,5-a]pyrimidine analogs.
Synthesis and Purification
Issue 1: Low Yield in Cyclocondensation Reaction
-
Potential Cause: Incomplete reaction, side reactions, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2]
-
Check Starting Material Purity: Impurities in the 3-aminopyrazole or the 1,3-bielectrophilic partner can lead to side reactions and lower yields. Purify starting materials if necessary.
-
Choice of Base/Acid: The choice of catalyst is crucial. For condensation reactions, both acidic and basic conditions can be employed.[1] Experiment with different catalysts to find the optimal one for your specific substrates.
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction. Test a range of solvents with different dielectric constants.
-
Issue 2: Difficulty in HPLC Purification
-
Potential Cause: Co-eluting impurities, poor peak shape, or compound instability on the column.
-
Troubleshooting Steps:
-
Optimize Gradient: Adjust the gradient of your mobile phase to improve the separation of your product from impurities.[13]
-
Change Stationary Phase: If you are using a C18 column, consider trying a different stationary phase with different selectivity, such as a phenyl-hexyl or a polar-embedded column.[13]
-
Adjust pH of Mobile Phase: For ionizable compounds, adjusting the pH of the mobile phase can significantly improve peak shape and resolution.
-
Check for Column Overload: Injecting too much sample can lead to broad, tailing peaks. Reduce the injection volume or sample concentration.[13]
-
In Vitro Assays
Issue 3: Compound Precipitation in Cell Culture Medium
-
Potential Cause: The compound's solubility limit is exceeded upon dilution in the aqueous medium.
-
Troubleshooting Steps:
-
Pre-warm the Medium: Always use cell culture medium pre-warmed to 37°C for dilutions.[11]
-
Improve Dilution Technique: Add the DMSO stock solution dropwise to the medium while gently vortexing to ensure rapid dispersion.[11]
-
Use a Carrier Protein: In some cases, adding a small amount of bovine serum albumin (BSA) to the medium can help to keep hydrophobic compounds in solution.
-
Check for Delayed Precipitation: Monitor your plates under a microscope after a few hours in the incubator to check for any delayed precipitation.[11]
-
Issue 4: Weak or No Signal in Western Blot for Phosphorylated Kinase Substrates
-
Potential Cause: Low levels of phosphorylated protein, phosphatase activity during sample preparation, or suboptimal antibody performance.
-
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.[6]
-
Keep Samples Cold: Perform all sample preparation steps on ice or at 4°C to minimize enzyme activity.[6]
-
Optimize Antibody Dilution: Titrate your primary antibody to find the optimal concentration for detecting your target protein.
-
Use a Positive Control: Include a positive control sample where the protein of interest is known to be phosphorylated to validate your antibody and protocol.[6]
-
Avoid Milk as a Blocking Agent: Casein in milk is a phosphoprotein and can cause high background. Use 5% BSA in TBST for blocking.[1][14]
-
Use Tris-Buffered Saline (TBS): Avoid using phosphate-buffered saline (PBS) in your buffers as the phosphate ions can interfere with the binding of some phospho-specific antibodies.[14][15]
-
In Vivo Studies
Issue 5: Poor Oral Bioavailability in Animal Models
-
Potential Cause: Poor aqueous solubility, first-pass metabolism, or efflux by transporters in the gut.
-
Troubleshooting Steps:
-
Formulation Optimization: As mentioned in the FAQs, explore different formulation strategies such as lipid-based formulations (e.g., SEDDS) or amorphous solid dispersions to enhance solubility and absorption.[5][12][16]
-
Co-administration with Inhibitors: If first-pass metabolism by cytochrome P450 enzymes is suspected, co-administration with a broad-spectrum CYP inhibitor (use with caution and appropriate ethical considerations) can help to assess the extent of this issue.
-
Assess P-glycoprotein (P-gp) Involvement: If your compound is a P-gp substrate, its absorption may be limited by efflux. In vitro assays like the Caco-2 permeability assay can help to determine this.[16]
-
Issue 6: High Variability in Plasma Concentrations
-
Potential Cause: Inconsistent food intake by the animals (food effect), formulation instability, or variability in animal physiology.
-
Troubleshooting Steps:
-
Control Feeding Schedule: Standardize the feeding schedule of the animals to minimize the impact of food on drug absorption.
-
Check Formulation Stability: Ensure that your dosing formulation is stable and that the compound does not precipitate or degrade over time.[16]
-
Increase Animal Numbers: Using a larger group of animals can help to reduce the impact of individual physiological variations on the overall results.
-
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the study of pyrazolo[1,5-a]pyrimidine analogs in overcoming drug resistance.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazolo[1,5-a]pyrimidine analog against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (pyrazolo[1,5-a]pyrimidine analog)
-
Positive control inhibitor
-
Assay buffer (specific to the kinase)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Reconstitute the kinase, substrate, and ATP in the appropriate assay buffer to their working concentrations.
-
Prepare a serial dilution of the test compound and the positive control inhibitor in the assay buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the kinase solution to each well of the plate.
-
Add 2.5 µL of the serially diluted test compound, positive control, or vehicle control (e.g., DMSO) to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of the ATP and substrate mixture to each well.
-
Incubate the plate at room temperature for the recommended time for the specific kinase (typically 30-60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Rhodamine 123 (Rh123) Efflux Assay for ABCB1 (P-gp) Inhibition
Objective: To assess the ability of a pyrazolo[1,5-a]pyrimidine analog to inhibit the efflux of the P-gp substrate Rhodamine 123 from cancer cells overexpressing P-gp.
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR) and their parental sensitive cell line (e.g., MCF-7)
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Test compound (pyrazolo[1,5-a]pyrimidine analog)
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Cell culture medium (serum-free for incubation steps)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed the P-gp overexpressing and parental cells in 24-well plates or other suitable culture vessels and allow them to adhere overnight.
-
-
Pre-incubation with Inhibitors:
-
Wash the cells with PBS.
-
Add serum-free medium containing the desired concentrations of the test compound, positive control, or vehicle control to the cells.
-
Pre-incubate for 30-60 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to each well to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.[17]
-
-
Efflux and Measurement:
-
Wash the cells twice with ice-cold PBS to remove extracellular Rh123.
-
Add fresh, pre-warmed complete medium and incubate for an additional 30-60 minutes at 37°C to allow for efflux.
-
For flow cytometry, detach the cells, wash with PBS, and resuspend in PBS for analysis.
-
For plate reader analysis, lyse the cells and measure the intracellular fluorescence.
-
-
Data Analysis:
-
Quantify the intracellular fluorescence of Rh123. An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
-
Compare the effect of the test compound to the positive control.
-
Data Presentation
The following tables summarize key quantitative data for representative pyrazolo[1,5-a]pyrimidine analogs from the literature.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Source |
| 6t | CDK2 | 90 | Ribociclib | 70 | [5] |
| 6s | TRKA | 450 | Larotrectinib | 70 | [5] |
| BS-194 (4k) | CDK2 | 3 | - | - | [18] |
| Compound 9 | Pim-1 | 27 | - | - | [3] |
| CPL302415 (6) | PI3Kδ | 18 | - | - |
Table 2: In Vitro Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | Cancer Cell Line | Cancer Type | GI50 (µM) | Reference Compound | Source |
| 6n | NCI-60 Panel (mean) | Various | 43.9% (GI) | - | [5] |
| BS-194 (4k) | NCI-60 Panel (mean) | Various | 0.28 | - | [18] |
| 6h | MDA-MB-231 | Breast | 12.75 | - | [9] |
| 6q | MDA-MB-231 | Breast | 6.44 | - | [9] |
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Workflow for assessing ABCB1-mediated multidrug resistance reversal.
References
- Janas, T., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949. [Link]
- Afean, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
- Wang, Y., et al. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. European Journal of Medicinal Chemistry, 277, 116761. [Link]
- Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
- Lin, A., & Bivona, T. G. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of visualized experiments : JoVE, (106), 53434. [Link]
- ResearchGate. (n.d.). Comparative selection of drug-resistant cell lines.
- Crown Bioscience. (2025, January 8). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models.
- Al-Ostoot, F. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(14), 3299. [Link]
- El-Damasy, D. A., et al. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry, 151, 107875. [Link]
- Nielsen, C. H., et al. (2021). The Pyrazolo[3,4-d]pyrimidine Derivative, SCO-201, Reverses Multidrug Resistance Mediated by ABCG2/BCRP. International journal of molecular sciences, 22(11), 6047. [Link]
- Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of controlled release : official journal of the Controlled Release Society, 239, 143–151. [Link]
- Bio-protocol. (n.d.). P-gp mediated efflux assays.
- Afean, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Atlantis Bioscience Pte Ltd. (2024, October 16). Avoiding Common Pitfalls in Mouse Model Selection.
- Anastassiadis, T., et al. (2014).
- ResearchGate. (n.d.). Flow Cytometry Protocols.
- Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of controlled release : official journal of the Controlled Release Society, 239, 143–151. [Link]
- Afean, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
- Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay guidance manual. [Link]
- Wyatt, P. G., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of medicinal chemistry, 53(24), 8508–8522. [Link]
- The Jackson Laboratory. (n.d.). Mouse Models for Drug Discovery. Can New Tools and Technology Improve Translational Power?
- El-Gohary, N. S., & Shaaban, M. I. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future medicinal chemistry, 12(17), 1603–1623. [Link]
- IANS. (2025, December 30). Researchers Turn Cancer Drug-Resistance Mutations Into New Treatment Strategy.
- News-Medical.Net. (n.d.). Advancing kinase drug discovery through massively parallel SPR fragment screening.
- Zhang, H., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(6), 1649-1666. [Link]
- Day, C. P., et al. (2021). Drug discovery oncology in a mouse: concepts, models and limitations. EMBO molecular medicine, 13(6), e13233. [Link]
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Janas, T., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949. [Link]
- Shrinidhi, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS chemical neuroscience, 15(20), 3747–3761. [Link]
- Janas, T., et al. (2022).
- ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- SciSpace. (2020, June 28). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2.
- Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
- Royal Society of Chemistry. (n.d.). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists.
- Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7248. [Link]
- Janas, T., et al. (2022).
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Technical Support Center: Troubleshooting Unexpected Side Products in Pyrazolo[1,5-a]pyrimidine Reactions
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds.[1][2] Pyrazolo[1,5-a]pyrimidines are a versatile scaffold in medicinal chemistry, with applications ranging from kinase inhibitors in cancer therapy to treatments for inflammatory diseases.[1][3][4] However, their synthesis can sometimes be accompanied by the formation of unexpected side products, leading to purification challenges and reduced yields.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the mechanistic origins of common side products and provide actionable, field-proven strategies to mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for pyrazolo[1,5-a]pyrimidines, and what are the typical starting materials?
A1: The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the condensation reaction between a 3-amino-1H-pyrazole and a 1,3-bielectrophilic compound.[2] Common 1,3-bielectrophiles include β-dicarbonyl compounds, β-enaminones, and α,β-unsaturated ketones.[2][4] This reaction is typically performed under acidic or basic conditions to facilitate the cyclization and subsequent dehydration to form the fused pyrimidine ring.[1]
Q2: I've observed an isomeric product in my reaction. What is the most likely cause?
A2: The formation of regioisomers is a common challenge in pyrazolo[1,5-a]pyrimidine synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[5][6] The regioselectivity is influenced by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the different nitrogen atoms in the aminopyrazole. Fine-tuning the reaction conditions, such as solvent, temperature, and catalyst, can often favor the formation of the desired isomer.[7][8]
Q3: My reaction is sluggish, and I'm getting a significant amount of starting material back. What can I do?
A3: Sluggish reactions can be due to several factors, including insufficient activation of the electrophile, low nucleophilicity of the aminopyrazole, or steric hindrance. Consider increasing the reaction temperature, using a more effective catalyst (e.g., a stronger acid or base), or switching to a higher-boiling point solvent. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[1][9]
Q4: I'm seeing a complex mixture of products that are difficult to separate by column chromatography. What are your suggestions for purification?
A4: A complex product mixture often indicates competing side reactions. Before focusing on purification, it is crucial to optimize the reaction to minimize these byproducts. For purification, a systematic approach to column chromatography is recommended.[10] This involves screening different solvent systems (e.g., heptane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina, or reversed-phase C18).[10] If baseline separation is not achievable, consider derivatization of the desired product to alter its polarity, followed by purification and subsequent deprotection.
In-Depth Troubleshooting Guides
Issue 1: Formation of Regioisomeric Pyrazolo[1,5-a]pyrimidinones
Question: I am reacting a 3-aminopyrazole with an acylated Meldrum's acid, intending to synthesize a pyrazolo[1,5-a]pyrimidin-7-one, but I am also isolating the corresponding pyrazolo[1,5-a]pyrimidin-5-one isomer. How can I control the regioselectivity of this reaction?
Plausible Mechanism and Cause:
The reaction between a 3-aminopyrazole and an acylated Meldrum's acid can proceed through two different pathways, leading to the formation of either the pyrazolo[1,5-a]pyrimidin-7-one or the -5-one isomer. The regiochemical outcome is highly dependent on the reaction conditions, particularly the presence or absence of an acid catalyst.
-
Pathway to Pyrazolo[1,5-a]pyrimidin-7-ones: In the presence of an acid catalyst (e.g., acetic acid), the reaction is believed to proceed via initial acylation of the exocyclic amino group of the pyrazole, followed by intramolecular cyclization and elimination of Meldrum's acid.
-
Pathway to Pyrazolo[1,5-a]pyrimidin-5-ones: Under neutral or basic conditions, the reaction may proceed through a different mechanism, possibly involving initial Michael addition of the endocyclic pyrazole nitrogen to the acylated Meldrum's acid, followed by cyclization and rearrangement. Recent studies have shown that careful tuning of reaction conditions allows for the selective synthesis of either regioisomer in high yields.[7]
Troubleshooting and Optimization Protocol:
Objective: To selectively synthesize either the pyrazolo[1,5-a]pyrimidin-7-one or the -5-one isomer.
Materials:
-
3-Aminopyrazole derivative
-
Acylated Meldrum's acid derivative
-
Acetic acid (AcOH)
-
Ethanol (EtOH)
-
Toluene
-
Appropriate workup and purification reagents
Experimental Workflow:
Caption: Workflow for regioselective synthesis of pyrazolo[1,5-a]pyrimidinones.
Step-by-Step Protocol:
-
For the synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones:
-
In a round-bottom flask, dissolve the 3-aminopyrazole and the acylated Meldrum's acid in toluene.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
For the synthesis of Pyrazolo[1,5-a]pyrimidin-5-ones:
-
In a round-bottom flask, dissolve the 3-aminopyrazole and the acylated Meldrum's acid in ethanol.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.
-
Collect the solid by filtration or concentrate the solution and purify by column chromatography.
-
Data Summary Table:
| Desired Isomer | Solvent | Catalyst | Typical Yield | Reference |
| Pyrazolo[1,5-a]pyrimidin-7-one | Toluene | Acetic Acid | High | [7] |
| Pyrazolo[1,5-a]pyrimidin-5-one | Ethanol | None | High | [7] |
Issue 2: Hydrolysis of the Pyrazolo[1,5-a]pyrimidine Ring
Question: During aqueous workup or purification, I am observing the formation of a new, more polar compound, which I suspect is a hydrolysis product. How can I prevent this?
Plausible Mechanism and Cause:
The pyrazolo[1,5-a]pyrimidine ring system can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases. The pyrimidine ring is the more likely site of cleavage. The mechanism likely involves nucleophilic attack of water or hydroxide at an electrophilic carbon atom in the pyrimidine ring, followed by ring-opening. The stability of the ring is highly dependent on the substituents present. Electron-withdrawing groups can activate the ring towards nucleophilic attack, making it more prone to hydrolysis.
Troubleshooting and Optimization Protocol:
Objective: To minimize or prevent the hydrolysis of the pyrazolo[1,5-a]pyrimidine product during workup and purification.
Materials:
-
Crude reaction mixture containing the pyrazolo[1,5-a]pyrimidine product
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Appropriate organic solvents for extraction and chromatography
Experimental Workflow:
Caption: Workflow to minimize hydrolysis during workup.
Step-by-Step Protocol:
-
Neutralize Acidic/Basic Conditions: After the reaction is complete, cool the mixture to room temperature. If the reaction was run under acidic conditions, carefully quench with a saturated aqueous solution of a weak base like sodium bicarbonate until the pH is neutral. If run under strongly basic conditions, neutralize with a dilute acid solution (e.g., 1 M HCl) at a low temperature.
-
Extraction: Extract the product into a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or chloroform.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities and to help break up any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the dried organic solution and purify the product using non-aqueous conditions if possible (e.g., chromatography with anhydrous solvents).
Further Recommendations:
-
If the product is particularly sensitive to hydrolysis, consider a non-aqueous workup. This may involve filtering the reaction mixture to remove any solid catalysts or byproducts, followed by direct purification of the filtrate by chromatography.
-
During purification by column chromatography, use freshly distilled, anhydrous solvents to minimize the presence of water.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Semantic Scholar.
- Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry.
- Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. PubMed.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate.
- Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines... ResearchGate.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. PubMed.
- Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. ResearchGate.
- The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate.
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... ResearchGate.
- Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Publishing.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Pyrazolo[1,5-a]pyrimidine Drug Candidates
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine-based compounds. This guide is designed to provide expert insights and practical solutions to the common challenges encountered when trying to improve the oral bioavailability of this important class of molecules. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, particularly in oncology, but their therapeutic potential is often hindered by poor pharmacokinetic properties.[1][2]
This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides. Our goal is to not only provide protocols but to explain the scientific rationale behind each strategy, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrazolo[1,5-a]pyrimidine candidates consistently show low oral bioavailability?
Answer: This is a common challenge rooted in the inherent physicochemical properties of the pyrazolo[1,5-a]pyrimidine scaffold.[1] The issue is typically multifactorial:
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Poor Aqueous Solubility: The planar, fused heterocyclic ring system often leads to high crystal lattice energy, making the molecules difficult to dissolve in gastrointestinal fluids. This is frequently the primary rate-limiting step for absorption.[3] Many promising pyrazolo[3,4-d]pyrimidine derivatives, a related class, also suffer from poor aqueous solubility, a problem that threatens their clinical development.[4][5][6]
-
Low Membrane Permeability: While many compounds in this class are lipophilic, suboptimal polarity or the lack of specific hydrogen bonding capabilities can limit their ability to passively diffuse across the intestinal epithelium.
-
Metabolic Instability: The scaffold can be susceptible to first-pass metabolism by cytochrome P450 (CYP) enzymes in the liver and gut wall, leading to rapid clearance before the drug can reach systemic circulation.[7]
Q2: What are the main strategic pillars for enhancing the bioavailability of these compounds?
Answer: A successful strategy typically involves addressing the specific bottleneck(s) identified for your compound. The main approaches fall into two broad categories:
-
Formulation-Based Strategies: These methods focus on improving the dissolution and absorption of the existing active pharmaceutical ingredient (API) without chemically altering it. Key techniques include creating amorphous solid dispersions, particle size reduction (nanonization), and developing lipid-based formulations.[8][9]
-
Medicinal Chemistry-Based Strategies: These involve chemically modifying the drug candidate to improve its intrinsic properties. This includes designing prodrugs to temporarily enhance solubility or permeability, and structure-activity relationship (SAR) optimization to permanently improve physicochemical characteristics alongside potency.[10][11][12]
Q3: I have a new pyrazolo[1,5-a]pyrimidine hit. What initial experiments are critical for diagnosing the cause of its poor bioavailability?
Answer: A systematic initial assessment is crucial to avoid pursuing ineffective strategies. We recommend the following tiered approach:
-
Physicochemical Characterization:
-
Kinetic and Thermodynamic Solubility: Measure solubility in physiologically relevant media (e.g., pH 1.2, 4.5, 6.8). A significant discrepancy can indicate issues with dissolution rate versus absolute solubility.
-
LogD7.4: Determine the lipophilicity at physiological pH. This helps predict membrane permeability.
-
Solid-State Analysis (DSC, XRPD): Assess the crystallinity and melting point. A high melting point often correlates with strong crystal packing and poor solubility.[3]
-
-
In Vitro ADME Assays:
-
Permeability Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, or a Caco-2 cell-based assay to also evaluate active transport and efflux.
-
Metabolic Stability Assay: Incubate the compound with human and/or rodent liver microsomes to determine its intrinsic clearance rate.[12]
-
This initial data set will allow you to classify the primary challenge, guiding you to the most appropriate troubleshooting guide below.
Troubleshooting Guide: A Problem-Oriented Approach
This section provides in-depth guidance for specific experimental challenges.
Problem 1: My compound has extremely low aqueous solubility (<10 µg/mL). How can I improve its dissolution rate and concentration?
This is the most frequent hurdle. The core issue is that the energy required to break the compound's crystal lattice is too high for it to readily dissolve.[13] The strategy, therefore, is to eliminate or bypass this energy barrier.
Recommended Action: Develop an Amorphous Solid Dispersion (ASD).
Scientific Rationale: An ASD is a molecular mix of your drug within a hydrophilic polymer carrier.[14] By dispersing the drug at a molecular level, you eliminate the crystalline structure, thereby removing the lattice energy barrier to dissolution.[9] Upon contact with water, the polymer dissolves, releasing the drug in a high-energy, supersaturated state, which provides a powerful driving force for absorption.[15] This is one of the simplest and most promising methods for enhancing the apparent water solubility of poorly soluble drugs.[14]
Choosing the Right Polymer: The choice of polymer is critical for both creating and maintaining the amorphous state.
| Polymer | Common Acronym | Key Characteristics | Recommended Use Case |
| Polyvinylpyrrolidone | PVP | High glass transition temperature (Tg), good for stabilizing amorphous drugs. | General-purpose, good starting point. |
| Copovidone (Vinylpyrrolidone-vinyl acetate copolymer) | PVPVA | Excellent thermoplasticity, highly suitable for hot-melt extrusion.[16] | Hot-Melt Extrusion (HME) formulations. |
| Hydroxypropyl Methylcellulose Acetate Succinate | HPMC-AS | pH-dependent solubility; inhibits crystallization in the gut.[17] | For compounds prone to recrystallization post-dissolution. |
| Soluplus® | - | Graft copolymer with amphiphilic properties, acts as a solubilizer.[17] | For particularly challenging "brick-dust" compounds. |
See Experimental Protocol 1 for a detailed method on preparing an ASD via spray drying.
Recommended Action: Employ particle size reduction techniques (micronization or nanocrystal formulation).
Scientific Rationale: The Noyes-Whitney equation dictates that the rate of dissolution is directly proportional to the surface area of the drug particles.[15][18] By reducing the particle size from micrometers to nanometers, you dramatically increase the surface area, leading to a much faster dissolution rate.[18] Nanoparticle-based systems can enhance solubility, protect the drug from degradation, and improve bioavailability.[19]
-
Micronization: Achieved via jet milling or ball milling. Reduces particles to the low-micrometer range.
-
Nanonization (Nanocrystals): Achieved via media milling or high-pressure homogenization. This creates drug particles in the nanometer range, often stabilized with surfactants or polymers to prevent agglomeration.[9]
Caption: Decision workflow for selecting a solubility enhancement strategy.
Problem 2: My compound dissolves adequately but still shows poor absorption, suggesting low membrane permeability.
Even if a drug is in solution, it must be able to cross the lipid membranes of the intestinal cells to reach the bloodstream.
Recommended Action: Implement a prodrug strategy.
Scientific Rationale: A prodrug is a bioreversible, modified version of the active drug, designed to overcome a specific barrier—in this case, permeability.[10] The strategy involves masking a polar functional group that hinders membrane crossing with a more lipophilic moiety. This moiety is later cleaved by enzymes in vivo (e.g., esterases in the plasma or gut wall) to release the parent drug.[10][12] This is a well-established strategy to improve the physicochemical and pharmacokinetic properties of drug candidates.[10]
Common Prodrug Approaches for Pyrazolo[1,5-a]pyrimidines:
-
Phosphate Esters: Add a phosphate group to a hydroxyl moiety. This dramatically increases aqueous solubility for IV formulations and can be cleaved by alkaline phosphatases.
-
Amino Acid Conjugates: Couple an amino acid to an amine or carboxylic acid. This can hijack nutrient transporters (e.g., PEPT1) for active uptake.
-
Carbamates: Modify an amine with an O-alkyl carbamate chain linked to a solubilizing group, which has been shown to improve the solubility profile and pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines.[10]
Caption: Decision workflow for applying medicinal chemistry strategies.
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare a 20% (w/w) drug-loaded ASD of a pyrazolo[1,5-a]pyrimidine candidate with Copovidone (PVPVA).
Materials:
-
Pyrazolo[1,5-a]pyrimidine candidate (200 mg)
-
Copovidone (Kollidon® VA64) (800 mg)[16]
-
Dichloromethane (DCM) / Methanol (1:1 v/v) solvent system
-
Laboratory-scale spray dryer
-
Vacuum oven
Methodology:
-
Solution Preparation: a. In a clean glass beaker, dissolve 800 mg of Copovidone in 40 mL of the DCM/Methanol solvent. Stir gently until fully dissolved. b. To this polymer solution, add 200 mg of the pyrazolo[1,5-a]pyrimidine candidate. c. Stir at room temperature until the drug is completely dissolved, resulting in a clear solution. This is the feeder solution.
-
Spray Dryer Setup: a. Set the inlet temperature to a point approximately 20°C below the boiling point of the most volatile solvent (DCM in this case). A typical starting point is 60-80°C. b. Set the atomization gas flow (aspirator) to a high level (e.g., 80-90%) to ensure rapid evaporation. c. Set the feed pump rate to a low-to-moderate speed (e.g., 5-10 mL/min). The goal is to ensure droplets dry before hitting the cyclone wall.
-
Spray Drying Process: a. Pump the feeder solution through the atomizer into the drying chamber. b. The solvent rapidly evaporates, leaving behind fine particles of the solid dispersion, which are collected in the collection vessel. c. Continue until all the feeder solution has been processed.
-
Secondary Drying: a. Carefully collect the resulting white powder from the collection vessel. b. Transfer the powder to a glass dish and place it in a vacuum oven at 40°C overnight to remove any residual solvent.
-
Characterization: a. Visual: The final product should be a fine, free-flowing powder. b. XRPD: Analyze the powder by X-ray powder diffraction. The absence of sharp peaks characteristic of the crystalline drug indicates a successful conversion to the amorphous state. c. DSC: Perform differential scanning calorimetry. A single glass transition temperature (Tg) between that of the pure drug and the polymer confirms a molecularly dispersed, homogeneous system.
Protocol 2: In Vitro Non-Sink Dissolution Testing for ASDs
Objective: To evaluate the dissolution profile of the prepared ASD and determine its ability to achieve and maintain supersaturation compared to the crystalline drug.
Materials:
-
Prepared ASD powder
-
Crystalline pyrazolo[1,5-a]pyrimidine candidate
-
Phosphate-buffered saline (PBS), pH 6.8
-
Standard dissolution apparatus (e.g., USP Apparatus 2)
-
HPLC system for drug quantification
Methodology:
-
Setup: a. Fill the dissolution vessels with 500 mL of PBS at 37°C. b. Set the paddle speed to 50-75 RPM.
-
Sample Addition: a. In separate vessels, add an amount of the ASD and the crystalline drug that is equivalent to a dose that would result in a final concentration of 200 µg/mL if fully dissolved (i.e., 100 mg of total solid). This ensures non-sink conditions, which are more physiologically relevant for poorly soluble drugs.
-
Sampling: a. At predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 240 minutes), withdraw a 1 mL aliquot from each vessel. b. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. c. Dilute the filtrate as necessary for HPLC analysis.
-
Analysis: a. Quantify the drug concentration in each sample using a validated HPLC method. b. Plot concentration (µg/mL) versus time (minutes) for both the ASD and the crystalline drug.
Expected Outcome: The plot for the crystalline drug will likely show a very low and flat concentration profile. The ASD should show a rapid increase in concentration, peaking far above the thermodynamic solubility of the crystalline drug (supersaturation), followed by a gradual decrease as the supersaturated state breaks and the drug precipitates. A superior formulation will maintain a higher concentration for a longer duration.
References
- Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports.
- Improvement of pyrazolo[,ͺ-d] pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. CNR-IRIS.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry.
- Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic propert. Walsh Medical Media.
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Publications.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications.
- Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances.
- Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Future Medicinal Chemistry.
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Formulation strategies for poorly soluble drugs. ResearchGate.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate.
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals.
- Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
- COMPOSITIONS OF SUBSTITUTED PYRAZOLOPYRIMIDINES AND USES THEREOF. Google Patents.
- Nanotechnology in Targeted Drug Delivery. MDPI.
- Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections. Frontiers in Pharmacology.
- Drug-excipient behavior in polymeric amorphous solid dispersions. Journal of Excipients and Food Chemicals.
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselectivity in this critical synthetic process. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, achieving precise regiochemical control during its synthesis can be a significant challenge. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve your desired synthetic outcomes.
Understanding the Core Challenge: The Regioselectivity Problem
The most prevalent method for synthesizing pyrazolo[1,5-a]pyrimidines involves the condensation of a 3-aminopyrazole (or 5-aminopyrazole) with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its equivalent.[1][3] The aminopyrazole possesses two nucleophilic nitrogen atoms (the endocyclic N1 and the exocyclic amino group), which can react with the two electrophilic centers of the dicarbonyl compound. This can lead to the formation of two possible regioisomers: the 7-substituted and the 5-substituted pyrazolo[1,5-a]pyrimidines. Controlling which isomer is formed is the crux of regioselectivity in this synthesis.
Below is a visual representation of the synthetic challenge:
Caption: General reaction scheme illustrating the formation of two possible regioisomers.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of pyrazolo[1,5-a]pyrimidines in a question-and-answer format.
Question 1: My reaction is yielding a mixture of regioisomers. How can I improve the selectivity for the 7-substituted isomer?
Answer: The formation of the 7-substituted isomer is often favored under acidic conditions. The proposed mechanism involves the initial protonation of the carbonyl group of the 1,3-dicarbonyl compound, which enhances its electrophilicity. The more nucleophilic exocyclic amino group of the 3-aminopyrazole then attacks the more electrophilic carbonyl carbon, initiating the cyclization cascade that leads to the 7-substituted product.
Troubleshooting Steps:
-
Acid Catalysis: Introduce an acid catalyst to your reaction. Acetic acid is commonly used as both a solvent and a catalyst.[4] For less reactive substrates, stronger acids like p-toluenesulfonic acid (p-TsOH) can be effective.[4]
-
Solvent Choice: Polar protic solvents like ethanol or acetic acid can facilitate the proton transfer steps necessary for the desired reaction pathway.[1]
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to decreased selectivity. It is advisable to start at a moderate temperature (e.g., refluxing ethanol) and adjust as needed based on reaction monitoring (TLC or LC-MS).
-
Substituent Effects: Consider the electronic nature of your substituents. Electron-withdrawing groups on the 1,3-dicarbonyl compound can increase the electrophilicity of the carbonyl carbons and may enhance selectivity.
Experimental Protocol: Synthesis of a 7-Substituted Pyrazolo[1,5-a]pyrimidine using Acid Catalysis
-
To a solution of 3-aminopyrazole (1.0 mmol) in glacial acetic acid (5 mL), add the desired 1,3-dicarbonyl compound (1.1 mmol).
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 7-substituted pyrazolo[1,5-a]pyrimidine.
Question 2: I am trying to synthesize the 5-substituted isomer, but the 7-substituted isomer is the major product. What conditions favor the 5-substituted isomer?
Answer: The synthesis of the 5-substituted isomer is generally more challenging and often requires specific substrates or reaction conditions that favor the initial attack by the endocyclic pyrazole nitrogen. Basic conditions can sometimes promote this pathway by deprotonating the pyrazole N-H, increasing its nucleophilicity.
Troubleshooting Steps:
-
Base Catalysis: The use of a base like sodium ethoxide can facilitate the formation of the 5-substituted isomer in some cases.[1] The base deprotonates the pyrazole ring, making the N1 atom a more potent nucleophile.
-
Alternative Biselectrophiles: Instead of symmetrical 1,3-diketones, consider using β-ketoesters or acylated Meldrum's acids. The differing reactivity of the carbonyl and ester/acyl groups can be exploited to control regioselectivity.[4] Recent studies have shown that fine-tuning reaction conditions with acylated Meldrum's acids can selectively yield either the 5-one or 7-one regioisomer.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation has been reported to influence regioselectivity, sometimes favoring the formation of the less common isomer.[3] This is often attributed to rapid heating and localized superheating effects that can alter the reaction pathway.
Data Summary: Influence of Reaction Conditions on Regioselectivity
| Catalyst/Condition | Predominant Isomer | Rationale | Reference(s) |
| Acetic Acid (reflux) | 7-substituted | Protonation of dicarbonyl, enhancing electrophilicity for attack by exocyclic amino group. | [4] |
| p-Toluenesulfonic Acid | 7-substituted | Stronger acid catalysis further promotes the pathway leading to the 7-substituted isomer. | [4] |
| Sodium Ethoxide | 5-substituted (substrate dependent) | Deprotonation of pyrazole N-H increases nucleophilicity of the endocyclic nitrogen. | [1] |
| Microwave Irradiation | Can be substrate/condition dependent | Rapid heating may favor a different kinetic pathway. | [3] |
Question 3: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reactions, side product formation, or difficulties in product isolation.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low reaction yields.
Key Considerations for Improving Yield:
-
Purity of Starting Materials: Ensure that your 3-aminopyrazole and 1,3-dicarbonyl compound are pure. Impurities can lead to side reactions and lower the yield of the desired product.
-
Stoichiometry: While a slight excess of the 1,3-dicarbonyl compound (e.g., 1.1 equivalents) is common, a large excess can sometimes lead to the formation of byproducts.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Microwave-Assisted Synthesis: As mentioned, this technique can often significantly reduce reaction times and improve yields.[1][3]
References
- Quintana, C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7336. [Link]
- Al-dujaili, A. H., et al. (2025).
- Al-dujaili, A. H., et al. (2025).
- Sikdar, A., et al. (2023). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. Journal of Heterocyclic Chemistry. [Link]
- Deshmukh, M. B., et al. (2022). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
- El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
- Abdel-monem, M. I., et al. (2014). Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines...
- Gomma, A. M., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(5), 277-286. [Link]
- Reddy, C. S., et al. (2013). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry, 11(42), 7344-7354. [Link]
- An, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1123-1127. [Link]
- Sharma, S., & Kumar, A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
- Sikdar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. New Journal of Chemistry, 48(17), 7869-7874. [Link]
- CPL. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 25(21), 5092. [Link]
- Bozorov, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 12(1), 13. [Link]
- El-Sayed, N. N. E., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1150-1172. [Link]
- Lesimple, P., et al. (2022). Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters, 24(50), 9258-9262. [Link]
- Gavrin, L. K., et al. (2007). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 72(4), 1433-1436. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Toxicity of Pyrazolo[1,5-a]pyrimidine-Based Compounds
This technical support guide is designed for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine-based compounds. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, identify, and mitigate potential toxicity issues during your research.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Scenario 1: High Cytotoxicity Observed in Initial In Vitro Screening
Question: My new pyrazolo[1,5-a]pyrimidine analog shows potent activity against its intended target, but it's also exhibiting high cytotoxicity in my cell-based assays. How can I determine if this is on-target or off-target toxicity?
Answer:
Distinguishing between on-target and off-target cytotoxicity is a critical first step. Here’s a systematic approach to investigate this issue:
-
On-Target Toxicity Assessment:
-
Target Knockdown/Knockout Models: The most definitive way to assess on-target toxicity is to test your compound in a cell line where the target has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). If the cytotoxicity is significantly reduced in these cells compared to the wild-type, it strongly suggests that the toxicity is mediated through the intended target.
-
Dose-Response Correlation: Compare the dose-response curve for target inhibition with the dose-response curve for cytotoxicity. If the IC50 for target inhibition and the CC50 (cytotoxic concentration 50%) are very close, it may indicate on-target toxicity. However, this is not always conclusive.
-
-
Off-Target Toxicity Investigation:
-
Counter-Screening: Screen your compound against a panel of common off-target proteins, such as kinases, GPCRs, and ion channels.[1] The pyrazolo[1,5-a]pyrimidine scaffold is known to interact with multiple kinases, so a broad kinase panel is highly recommended.[1][2]
-
Structural Analogs with Reduced Target Affinity: Synthesize a close structural analog of your compound that has significantly lower affinity for the primary target. If this analog retains high cytotoxicity, it's a strong indicator of off-target effects.
-
Question: I've confirmed that the cytotoxicity is likely an off-target effect. What are the common off-target liabilities for pyrazolo[1,5-a]pyrimidines, and how can I mitigate them?
Answer:
Pyrazolo[1,5-a]pyrimidines can interact with a variety of off-target proteins, leading to toxicity. Key areas to investigate include:
-
hERG Channel Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern for many small molecules as it can lead to life-threatening cardiac arrhythmias.[3] It is crucial to test your compounds for hERG inhibition early in development.
-
Mitigation Strategy: Structure-activity relationship (SAR) studies can help identify the structural features of your compound that are responsible for hERG binding.[4] Often, modifications that reduce lipophilicity or remove basic nitrogen atoms can decrease hERG affinity without significantly impacting on-target activity.
-
-
Cytochrome P450 (CYP) Inhibition/Induction: Pyrazolo[1,5-a]pyrimidines can be metabolized by CYP enzymes, and some may also inhibit or induce these enzymes.[5][6] This can lead to drug-drug interactions and the formation of toxic metabolites.[7][8]
-
Mitigation Strategy: Perform in vitro CYP inhibition and induction assays using human liver microsomes. If significant interactions are observed, structural modifications can be made to alter the metabolic profile of the compound. For example, blocking sites of metabolism with metabolically stable groups (e.g., fluorine) can improve the compound's pharmacokinetic properties and reduce the formation of reactive metabolites.
-
-
Mitochondrial Toxicity: Some compounds can disrupt mitochondrial function, leading to a decrease in cellular energy production and an increase in oxidative stress.
-
Mitigation Strategy: Assays that measure mitochondrial membrane potential (e.g., using JC-1 dye) or oxygen consumption rate (e.g., using a Seahorse analyzer) can be used to assess mitochondrial toxicity. If mitochondrial toxicity is detected, structural modifications aimed at reducing the compound's ability to accumulate in the mitochondria may be necessary.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key structural features of pyrazolo[1,5-a]pyrimidines that are commonly associated with toxicity?
A1: The fused, rigid, and planar N-heterocyclic system of the pyrazolo[1,5-a]pyrimidine scaffold provides a versatile platform for structural modifications.[9] However, certain substitutions can lead to toxicity. For example, highly lipophilic substituents can increase the risk of off-target effects and hERG channel inhibition.[10] Additionally, certain functional groups can be metabolically activated to form reactive intermediates that can cause cellular damage.
Q2: How can I use Structure-Activity Relationship (SAR) studies to guide the design of less toxic pyrazolo[1,5-a]pyrimidine analogs?
A2: SAR studies are crucial for understanding how different structural modifications impact both the potency and toxicity of your compounds.[11][12][13] By systematically modifying different positions of the pyrazolo[1,5-a]pyrimidine core and evaluating the resulting analogs in both activity and toxicity assays, you can identify "toxicity flags" – structural motifs that are consistently associated with adverse effects. This information can then be used to guide the design of new analogs that retain the desired activity while minimizing toxicity.
Q3: What is the recommended panel of in vitro toxicity assays for the early-stage development of pyrazolo[1,5-a]pyrimidine-based compounds?
A3: A well-designed panel of in vitro toxicity assays is essential for de-risking your compounds early in the development process. The following assays are recommended:
| Assay | Purpose | Typical Method |
| Cytotoxicity | To determine the concentration at which the compound is toxic to cells. | MTT, MTS, or CellTiter-Glo assays in a relevant cell line. |
| hERG Inhibition | To assess the risk of cardiac arrhythmia. | Automated patch-clamp or binding assays.[14] |
| CYP450 Inhibition | To evaluate the potential for drug-drug interactions. | Assays using human liver microsomes and specific CYP substrates.[5] |
| Mitochondrial Toxicity | To assess the compound's effect on mitochondrial function. | JC-1 assay for mitochondrial membrane potential or Seahorse XF for oxygen consumption. |
| Genotoxicity | To determine if the compound can damage DNA. | Ames test (bacterial reverse mutation assay) and micronucleus assay in mammalian cells. |
Q4: When should I progress my pyrazolo[1,5-a]pyrimidine compound to in vivo toxicity studies?
A4: Before proceeding to in vivo studies, your compound should have a well-characterized in vitro profile. This includes potent on-target activity, a good selectivity profile against relevant off-targets, and a clean profile in the recommended in vitro toxicity assays. The FDA requires toxicology studies to be conducted under Good Laboratory Practice (GLP) conditions to evaluate the safety of small molecule drugs.[15][16] These studies are critical for defining the initial safe starting dose for human clinical trials.[15][17]
Part 3: Experimental Protocols & Workflows
Protocol 1: General Cytotoxicity Assay (MTT-Based)
This protocol provides a general method for assessing the cytotoxicity of your pyrazolo[1,5-a]pyrimidine compounds using the MTT assay.
Materials:
-
Cells of interest (e.g., HepG2 for liver toxicity)
-
Complete cell culture medium
-
96-well plates
-
Your pyrazolo[1,5-a]pyrimidine compound, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your compound in complete culture medium. The final solvent concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[18] Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.
Workflow for Investigating Unexpected Cytotoxicity
This workflow provides a logical sequence of experiments to troubleshoot unexpected cytotoxicity.
Caption: A systematic workflow for troubleshooting unexpected cytotoxicity.
Signaling Pathway Implicated in Toxicity
This diagram illustrates a simplified signaling pathway that can be affected by off-target kinase inhibition, leading to apoptosis.
Caption: Off-target inhibition of survival kinases can lead to apoptosis.
References
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.
- Cytotoxicity Assay Protocol & Troubleshooting.
- Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. PubMed. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
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- In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simul
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
This guide provides an in-depth comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the characterization of 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Molecular Formula: C₇H₄ClN₃O₂, Molecular Weight: 197.58 g/mol ).[1][2] As a key heterocyclic scaffold in medicinal chemistry and drug development, unambiguous structural verification is paramount. This document moves beyond standard protocols to explain the causal reasoning behind experimental design, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the precise three-dimensional structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms within a molecule.
Expertise & Experience: The Rationale Behind NMR Experimental Design
For a molecule like this compound, which contains a carboxylic acid group and multiple nitrogen heteroatoms, selecting the appropriate solvent is the most critical first step. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the compound, and its ability to form hydrogen bonds prevents the rapid exchange of the acidic carboxylic acid proton, allowing for its observation in the ¹H NMR spectrum.[3] Alternative solvents like CDCl₃ are generally less suitable for highly polar, acidic compounds.[3] A standard 400 or 500 MHz spectrometer is sufficient to resolve the expected proton and carbon signals for this scaffold.[3][4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
-
Internal Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H NMR, δ ≈ 39.52 ppm for ¹³C NMR) is typically used as the primary internal reference.[3]
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign proton-proton and proton-carbon correlations, respectively.[5]
-
NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Trustworthiness: Predicted Spectral Data and Interpretation
While experimental data for this specific molecule is not widely published, we can predict the ¹H and ¹³C NMR spectra with high confidence based on extensive studies of the parent pyrazolo[1,5-a]pyrimidine system and known substituent effects.[5] The electron-withdrawing nature of the chlorine at C6 and the carboxylic acid at C2 will deshield adjacent protons and carbons, shifting their signals downfield.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Position | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale / Notes |
| COOH | ¹H | 13.0 - 14.0 | Broad Singlet | - | Highly deshielded acidic proton. |
| 7 | ¹H | ~9.20 | Doublet | J ≈ 2.0 | Deshielded by adjacent N and Cl at C6. |
| 5 | ¹H | ~8.90 | Doublet | J ≈ 2.0 | Deshielded by adjacent N and Cl at C6. |
| 3 | ¹H | ~7.10 | Singlet | - | Proton on the pyrazole ring. |
| 2 | ¹³C | ~162 | Singlet | - | Carboxylic acid carbon. |
| 8a | ¹³C | ~154 | Singlet | - | Bridgehead carbon. |
| 7 | ¹³C | ~152 | Doublet | - | Deshielded by N and Cl. |
| 5 | ¹³C | ~148 | Doublet | - | Deshielded by N and Cl. |
| 4a | ¹³C | ~145 | Singlet | - | Bridgehead carbon. |
| 6 | ¹³C | ~115 | Singlet | - | Carbon bearing the chlorine atom. |
| 3 | ¹³C | ~110 | Doublet | - | CH carbon in the pyrazole ring. |
Note: These are estimated values. Actual experimental values may vary slightly.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming molecular weight and providing structural information through fragmentation analysis.
Expertise & Experience: Selecting the Right Ionization Method
The choice of ionization technique is critical for analyzing heterocyclic compounds.[6]
-
Electrospray Ionization (ESI): This is a "soft" ionization method ideal for polar and thermally unstable molecules like our target compound.[7][8] It typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation, providing a clear determination of the molecular weight. Given the acidic nature of the carboxylic acid, ESI in negative ion mode ([M-H]⁻) is expected to be highly sensitive and is the recommended approach.
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons.[7][9] While it can provide rich fragmentation data useful for structural elucidation, it often fails to produce a visible molecular ion peak for complex or labile molecules, making it less suitable as a primary technique here.[8][9]
Experimental Protocol: LC-MS with ESI
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an ESI source. The LC step allows for sample purification prior to MS analysis.
-
Ionization: Operate the ESI source in negative ion mode.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Fragmentation (MS/MS): To gain further structural insight, perform a tandem MS (MS/MS) experiment by isolating the [M-H]⁻ parent ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.
Mass Spectrometry Analysis Workflow
Caption: Workflow for LC-MS based molecular characterization.
Trustworthiness: Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to show a distinct isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance).
Table 2: Predicted ESI-MS Data (Negative Ion Mode)
| Ion | Predicted m/z | Rationale / Notes |
| [M-H]⁻ | 196.0 / 198.0 | Parent Ion. The two peaks represent the ³⁵Cl and ³⁷Cl isotopes, respectively, with an intensity ratio of ~3:1. This is the primary confirmation of molecular weight and elemental composition. |
| [M-H-CO₂]⁻ | 152.0 / 154.0 | A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da).[10] |
| [M-H-Cl]⁻ | 161.0 | Loss of the chlorine radical (35 Da). This may be less favorable than CO₂ loss. |
Part 3: Comparative Guide: NMR vs. MS
Neither technique alone is sufficient for complete characterization; they are complementary and provide orthogonal information.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Atomic connectivity, 3D structure, stereochemistry. | Molecular weight, elemental formula, substructural fragments. |
| Sample Amount | Milligrams (mg) | Micrograms (µg) to nanograms (ng) |
| Strengths | Unambiguous structure determination of pure substances. | High sensitivity, confirmation of elemental composition via isotopic patterns, suitable for complex mixtures (with LC). |
| Limitations | Requires pure samples, lower sensitivity, can be time-consuming. | Provides limited connectivity information, isomers can be indistinguishable without MS/MS and standards. |
| Role for this Molecule | Confirms the pyrazolo[1,5-a]pyrimidine core structure and the precise location of the chloro and carboxyl substituents. | Verifies the correct molecular weight (197.58 Da) and the presence of one chlorine atom through the characteristic isotopic signature. |
Alternative & Supporting Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.[11]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the theoretical values for C₇H₄ClN₃O₂ to confirm purity and formula.[12]
Conclusion
The structural elucidation of this compound requires a synergistic approach. NMR spectroscopy serves as the definitive tool for mapping the molecular architecture , while mass spectrometry provides rapid and highly sensitive confirmation of the molecular weight and key elemental features . By employing the detailed protocols and interpretive logic outlined in this guide, researchers can ensure the production of high-integrity, reliable data essential for advancing scientific discovery and drug development programs.
References
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A Comparative Guide to the Potency of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. Tropomyosin receptor kinases (Trks)—comprising TrkA, TrkB, and TrkC—have emerged as critical targets in oncology and neuroscience.[1][2][3] The discovery of NTRK gene fusions as oncogenic drivers in a wide array of tumors has catalyzed the development of targeted inhibitors.[3][4][5]
Among the most successful scaffolds for Trk inhibition is the pyrazolo[1,5-a]pyrimidine core. This framework is the foundation for FDA-approved, tumor-agnostic therapies like Larotrectinib and Entrectinib, which have demonstrated remarkable efficacy in patients with NTRK fusion-positive cancers.[5][6][7][8] However, the emergence of acquired resistance mutations necessitates the development of next-generation inhibitors.[6][9]
This guide provides an in-depth comparison of the potency of novel pyrazolo[1,5-a]pyrimidine derivatives against established Trk inhibitors. We will delve into the supporting experimental data, outline detailed protocols for assessing inhibitor potency, and explore the structural nuances that confer enhanced activity and the ability to overcome clinical resistance.
The Trk Signaling Pathway: A Central Node in Cell Growth and Survival
The Trk signaling pathway plays a pivotal role in the development and function of the nervous system.[3] However, its aberrant activation through mechanisms like gene fusions leads to uncontrolled cellular growth and proliferation, a hallmark of cancer.[1][2][4][10] Upon binding of their cognate neurotrophin ligands, Trk receptors dimerize and autophosphorylate, triggering a cascade of downstream signaling through key pathways such as RAS/MAPK/ERK and PI3K/Akt, which ultimately promote cell survival and proliferation.[1][4][10]
Comparative Potency of Pyrazolo[1,5-a]pyrimidine Derivatives
The true measure of a kinase inhibitor lies in its potency, typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the biochemical IC50 values for several novel pyrazolo[1,5-a]pyrimidine derivatives compared to the first-generation inhibitor Larotrectinib. This data highlights the significant strides made in optimizing this scaffold for enhanced Trk inhibition.
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Key Features & Reference |
| Larotrectinib | 1.2 | 2.1 | 2.1 | First-generation benchmark [6][7] |
| Entrectinib | 1.0 | 3.0 | 1.0 | First-generation benchmark ; also inhibits ROS1/ALK[5][8] |
| Compound 36 | 1.4 | 2.4 | 1.9 | Potency comparable to Larotrectinib.[6] |
| Compound 34 | 1.8 | 4.1 | 2.3 | Demonstrates significant pan-Trk inhibition.[6] |
| Compound 32 | 1.9 | 3.1 | 2.3 | Potent pan-Trk inhibitor.[6] |
| Compound 29 | 0.6 | - | 0.1 | High potency against TrkA and TrkC.[6] |
| Compound 30 | 1.61 | - | 0.05 | Exceptional potency against TrkC.[6] |
| Compound 5n | 2.3 (G667C) | - | - | Overcomes clinical resistance ; ~5.4-fold more potent than selitrectinib against TRKAG667C mutation.[9] |
| Compound 6t | 0.45 (µM) | - | - | Dual CDK2/TRKA inhibitor. Note: potency is in µM.[11] |
| Compound 6s | 0.23 (µM) | - | - | Dual CDK2/TRKA inhibitor. Note: potency is in µM.[11] |
| Compounds 8a, 8f, 9a, 9b, 9f | < 5 | < 5 | < 5 | Showed significant inhibitory potency against Trk.[7][12] |
Expert Insights on Structure-Activity Relationship (SAR):
The remarkable potency of these compounds is not accidental. Extensive SAR studies reveal that specific structural modifications to the pyrazolo[1,5-a]pyrimidine nucleus are critical.[6][13]
-
Position 3: The introduction of a carboxamide moiety at this position significantly enhances TrkA inhibition.[13] Further substitutions on the carboxamide's amine group with heterocyclic moieties can boost activity even more.[13]
-
Position 5: Linking a substituted pyrrolidine, particularly with a 2,5-difluorophenyl group, contributes to increased activity, a feature seen in Larotrectinib.[6][13]
-
Macrocyclization: The development of macrocyclic derivatives has led to compounds like 29 and 30 with sub-nanomolar potency, demonstrating a successful strategy for creating highly potent inhibitors.[6]
Notably, the design of compounds like 5n , using ring-opening and scaffold-hopping strategies, has proven effective in targeting clinically acquired resistance mutations, a critical need for patients who progress on first-generation therapies.[9]
Experimental Protocols for Assessing Inhibitor Potency
To ensure the trustworthiness and reproducibility of potency data, standardized and robust experimental protocols are essential. Here, we detail two key assays for characterizing Trk inhibitors.
Biochemical Potency: LanthaScreen® Eu Kinase Binding Assay
This assay is a gold-standard method for determining the direct binding affinity of an inhibitor to its target kinase. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.[14][15]
Step-by-Step Methodology:
-
Causality: This protocol is designed to isolate the interaction between the inhibitor and the kinase, free from cellular complexities. Each component is added sequentially to allow for equilibrium binding. The "3X" concentration format ensures that final concentrations are correct after all components are mixed.[16]
-
Compound Preparation:
-
Prepare a serial dilution series of the pyrazolo[1,5-a]pyrimidine derivative in 100% DMSO.
-
Create a "3X intermediate dilution" of each concentration in 1X Kinase Buffer A. This minimizes the final DMSO concentration to ≤1% to avoid solvent interference.[16][17]
-
Dispense 5 µL of the 3X intermediate dilutions into the wells of a 384-well assay plate. Include wells with DMSO only as a "no inhibitor" control.
-
-
Reagent Preparation:
-
3X Kinase/Antibody Solution: Prepare a solution containing the recombinant Trk kinase (e.g., TrkA, TrkB, or TrkC) and the Europium-labeled anti-tag antibody in 1X Kinase Buffer A. The final concentrations should be 3 times the desired assay concentration (e.g., 15 nM for kinase, 6 nM for antibody).[16]
-
3X Tracer Solution: Prepare a solution of the Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A at 3 times its final desired concentration (typically near its Kd for the kinase).[16]
-
-
Assay Execution:
-
To the assay plate containing the compound, add 5 µL of the 3X Kinase/Antibody solution to each well.
-
Immediately add 5 µL of the 3X Tracer solution to each well. The final assay volume will be 15 µL.
-
Mix the plate gently and cover it to prevent evaporation.
-
Incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).[15]
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Potency: Anti-Proliferative Assay
-
Causality: While a biochemical assay confirms direct binding, a cellular assay is crucial to validate that this binding translates into a functional effect—namely, the inhibition of cancer cell growth. This assay measures the inhibitor's ability to block the proliferation of a cancer cell line driven by an NTRK fusion (e.g., KM12 colorectal cancer cells).[6][18]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture KM12 cells (which harbor a TPM3-NTRK1 fusion) in appropriate media and conditions.
-
Harvest the cells and seed them into a 96-well cell culture plate at a predetermined density (e.g., 3,000 cells/well).
-
Allow the cells to adhere and recover by incubating overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine derivative in cell culture media.
-
Remove the old media from the cell plate and add the media containing the various inhibitor concentrations. Include a vehicle control (media with DMSO).
-
Incubate the plate for 72 hours. This duration allows for multiple cell doubling times, making the anti-proliferative effects measurable.
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo® or resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence or fluorescence) using a plate reader. The signal intensity is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control signal as 100% viability and a "no cells" background control as 0% viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value, representing the concentration at which the inhibitor reduces cell proliferation by 50%.
-
Conclusion: The Enduring Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework has proven to be an exceptionally fertile ground for the discovery of potent Trk inhibitors. The data clearly shows that second-generation derivatives can achieve sub-nanomolar potency, often exceeding that of the pioneering drugs Larotrectinib and Entrectinib.[6]
Crucially, medicinal chemistry efforts are successfully addressing the challenge of clinical resistance. Compounds like 5n demonstrate that rational design can overcome formidable resistance mutations, offering new hope for patients.[9] Furthermore, select derivatives show promising in vivo efficacy and favorable pharmacokinetic profiles, underscoring their potential as clinical candidates.[9]
The rigorous application of the biochemical and cellular assays detailed in this guide is fundamental to the continued success of these research programs. By combining direct target engagement data with functional cellular outcomes, researchers can confidently identify and advance the next wave of Trk inhibitors, ultimately improving therapeutic options for patients with NTRK fusion-driven cancers.
References
- On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC - NIH. (n.d.). National Institutes of Health.
- Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC - NIH. (n.d.). National Institutes of Health.
- On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. (2005, December 1). AACR Journals.
- Trk receptor tyrosine kinases: a bridge between cancer and neural development. (2002, December 1). PubMed.
- Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. (2022, November 5). PubMed.
- Roles of TrkC Signaling in the Regulation of Tumorigenicity and Metastasis of Cancer. (n.d.).
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). PubMed Central.
- Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. (2025, August 5). ResearchGate.
- Inhibiting TRK Proteins in Clinical Cancer Therapy. (n.d.). MDPI.
- Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. (2021, January 1). PubMed.
- TRK Inhibitors Are a Safe, Effective Option in TRK Fusion-Positive Cancers. (2020, July 24). OncLive.
- LanthaScreen® Eu Kinase Binding Assay for NTRK1 Overview. (n.d.). Thermo Fisher Scientific.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI.
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework in Kinase Inhibitor Design
A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyrimidine nucleus represents a cornerstone in the design of targeted therapies, particularly in the realm of oncology.[1] Its inherent structural features and synthetic tractability have established it as a "privileged scaffold," capable of interacting with the ATP-binding sites of a multitude of protein kinases.[1][2] This guide provides an in-depth comparison of structure-activity relationship (SAR) studies for various pyrazolo[1,5-a]pyrimidine analogs, offering insights into the rational design of potent and selective kinase inhibitors. We will explore key examples targeting Tropomyosin Receptor Kinase (Trk), Casein Kinase 2 (CK2), and Cyclin-Dependent Kinase 9 (CDK9), supported by experimental data and detailed protocols.
The Versatility of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold's success lies in its bicyclic, nitrogen-rich structure, which can engage in crucial hydrogen bond interactions within the hinge region of kinase active sites.[3] Modifications at various positions on both the pyrazole and pyrimidine rings allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] Substitutions at the 3-, 5-, and 7-positions of the pyrimidine ring, as well as the 4- and 6-positions of the pyrazole ring, have been shown to significantly impact binding affinity through hydrogen bonding, hydrophobic interactions, and π–π stacking.[2]
Comparative SAR Analysis of Pyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that have emerged as significant targets in solid tumors.[4][5] Notably, two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine core, underscoring its clinical relevance.[4][5]
A key SAR insight in the development of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors is the impact of macrocyclization. Macrocyclic analogs often exhibit improved binding affinity and selectivity due to their conformational rigidity.[4] For instance, Andrews and colleagues synthesized a series of macrocyclic derivatives, with compounds 12 and 13 demonstrating potent TrkA inhibition with IC50 values between 1 and 100 nM.[4] The presence of a carboxamide group was found to be critical for this enhanced activity.[4]
Further studies revealed the importance of substitutions at the 3- and 5-positions. The presence of a picolinamide amide bond at the 3-position and a 2,5-difluorophenyl-substituted pyrrolidine at the 5-position resulted in compounds with excellent TrkA enzymatic inhibition (IC50 = 1.7 nM).[3][4] More recent developments have led to highly potent macrocyclic compounds like 23 and 24 , which show TRKA inhibition in KM12 cells with IC50 values of 0.1 nM and 0.2 nM, respectively.[4]
Table 1: Comparative Activity of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors
| Compound | Target | Assay | IC50 (nM) | Key Structural Features | Reference |
| 8 & 9 | TrkA | Enzymatic | 1.7 | 3-picolinamide, 5-(2,5-difluorophenyl)pyrrolidine | [3][4] |
| 12 & 13 | TrkA | ELISA | 1 - 100 | Macrocyclic, carboxamide linker | [4] |
| 23 | TRKA | KM12 cells | 0.1 | Macrocyclic, amide substitutions | [4] |
| 24 | TRKA | KM12 cells | 0.2 | Macrocyclic, amide substitutions | [4] |
| 28 | TrkA, TrkB, TrkC | Enzymatic | 0.17, 0.07, 0.07 | Macrocyclic | [4] |
Casein Kinase 2 (CK2) Inhibitors
Casein Kinase 2 (CK2) is a serine/threonine kinase implicated in cell growth, proliferation, and apoptosis evasion, making it an attractive target in oncology.[6] Structure-based design has led to the development of potent 5-anilinopyrazolo[1,5-a]pyrimidine inhibitors of CK2.[6]
An important optimization strategy in this series was the introduction of a 7-oxetan-3-yl amino group.[6][7] This modification led to a series of matched molecular pairs with improved physicochemical properties, including lower lipophilicity and reduced affinity for human plasma proteins.[6][7] X-ray co-crystal structures revealed that the N2 of the pyrazolo[1,5-a]pyrimidine core and the C7 NH interact with the hinge region of the ATP-binding pocket.[6]
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9 is a key regulator of transcriptional elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, making it a promising cancer target.[8] Starting from the multi-kinase inhibitor PIK-75, which has potent CDK9 activity, a series of pyrazolo[1,5-a]pyrimidine-based CDK9 inhibitors were developed.[8] The lead compound from this series, 18b , demonstrated improved selectivity over PIK-75.[8]
Experimental Protocols
General Kinase Inhibition Assay (Example: TrkA Elisa enzyme assay)
This protocol provides a general framework for assessing the inhibitory activity of pyrazolo[1,5-a]pyrimidine analogs against a target kinase.
-
Plate Coating: High-binding 96-well plates are coated with the kinase substrate (e.g., a specific peptide for TrkA) overnight at 4°C.
-
Washing: Plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Incubation: The pyrazolo[1,5-a]pyrimidine analogs are serially diluted to various concentrations and added to the wells. A positive control (known inhibitor) and a negative control (DMSO vehicle) are included.
-
Kinase Reaction: The target kinase (e.g., recombinant TrkA) and ATP are added to each well to initiate the phosphorylation reaction. The plates are incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the level of substrate phosphorylation is detected. This is often achieved using a phosphorylation-specific antibody conjugated to an enzyme (e.g., HRP). A chromogenic or chemiluminescent substrate is then added, and the signal is read using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (Example: KM12 Cell Line)
This assay evaluates the effect of the compounds on the proliferation of cancer cells.
-
Cell Seeding: Cancer cells (e.g., KM12 human colon cancer cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The pyrazolo[1,5-a]pyrimidine analogs are added to the cells at various concentrations.
-
Incubation: The cells are incubated with the compounds for a specific period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a suitable method, such as the MTT or CellTiter-Glo assay, which quantifies the number of viable cells.
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to compounds with high potency and selectivity against various kinase targets. By understanding the key structural features that drive activity, researchers can continue to design and synthesize the next generation of targeted therapies for cancer and other diseases. Future research will likely focus on further optimizing the pharmacokinetic properties of these compounds to enhance their clinical efficacy.[9]
References
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- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Zhang, Y., Wen, D., Shen, J., Tian, L., Zhu, Y., Zhang, J., Zhao, L., Ding, S., Liu, J., & Chen, Y. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry, 23(12), 1043–1064. [Link]
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A Senior Application Scientist's Guide to Validating the Binding Mode of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
For researchers, scientists, and drug development professionals dedicated to advancing oncology and related therapeutic areas, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone for the design of potent and selective kinase inhibitors.[1][2] These heterocyclic compounds have demonstrated significant promise in targeting a range of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinase 2 (CDK2), and Phosphoinositide 3-kinase delta (PI3Kδ), making them a focal point of intensive drug discovery efforts.[1][2][3] However, the journey from a promising chemical scaffold to a clinically viable drug candidate is paved with rigorous validation. A critical step in this process is the unambiguous determination of the inhibitor's binding mode to its target kinase.
This guide provides an in-depth comparison of the key experimental and computational techniques employed to validate the binding mode of pyrazolo[1,5-a]pyrimidine inhibitors. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, enabling you to select and implement the most appropriate validation strategy for your research objectives.
The Central Challenge: From Affinity to Atomic-Level Understanding
While initial screens may identify pyrazolo[1,5-a]pyrimidine derivatives with high binding affinity, a true understanding of their therapeutic potential requires a detailed picture of the molecular interactions driving this affinity. This knowledge is paramount for optimizing lead compounds to enhance potency, improve selectivity, and overcome potential drug resistance. The primary question we seek to answer is: How, precisely, does our pyrazolo[1,5-a]pyrimidine inhibitor interact with the kinase active site?
To address this, we will explore a multi-faceted approach, integrating structural biology, biophysical characterization, and computational modeling. Each technique provides a unique piece of the puzzle, and their synergistic application offers the most robust validation of a binding mode.
Comparative Analysis of Binding Mode Validation Techniques
The selection of an appropriate validation method is contingent on several factors, including the stage of the drug discovery process, the availability of resources, and the specific questions being addressed. Here, we compare the leading techniques, highlighting their strengths, limitations, and the nature of the data they provide.
| Technique | Primary Data Output | Key Advantages | Key Limitations | Best Suited For |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex | Unambiguous determination of binding orientation and key intermolecular interactions.[4][5] | Requires high-quality, diffracting crystals, which can be challenging to obtain.[4] Provides a static snapshot of the interaction. | Lead optimization; detailed structure-activity relationship (SAR) studies. |
| NMR Spectroscopy | Information on ligand binding site, conformational changes, and binding affinity in solution.[4] | Does not require crystallization; provides insights into protein and ligand dynamics.[4][5] | Generally limited to smaller proteins (<30 kDa); can be technically demanding.[4] | Fragment screening; validating binding site in solution; studying dynamic interactions. |
| Surface Plasmon Resonance (SPR) | Real-time kinetic data (association and dissociation rates) and binding affinity (KD).[6] | Label-free and provides rich kinetic information that is crucial for understanding drug-target residence time.[6] | Protein immobilization can sometimes affect its activity; requires specialized instrumentation.[7] | Characterizing binding kinetics; ranking compounds based on affinity and residence time. |
| Isothermal Titration Calorimetry (ITC) | Complete thermodynamic profile of the binding interaction (ΔG, ΔH, ΔS) and stoichiometry (n).[8] | Label-free, in-solution measurement that directly quantifies the heat of binding.[8][9] | Requires relatively large amounts of pure protein and ligand; may not be suitable for very weak or very tight binders.[9] | Thermodynamic characterization of binding; validating stoichiometry. |
| Molecular Docking | Predicted binding pose and estimated binding affinity. | Computationally inexpensive and high-throughput; useful for virtual screening and hypothesis generation.[10] | Predictions require experimental validation; accuracy depends on the scoring function and the quality of the protein structure. | Hit identification from large libraries; prioritizing compounds for experimental testing. |
In-Depth Methodologies and Experimental Protocols
A robust validation strategy often involves the sequential or parallel application of several of these techniques. Below, we provide detailed protocols and the underlying rationale for the key experimental methods.
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides an atomic-level snapshot of the pyrazolo[1,5-a]pyrimidine inhibitor bound to its target kinase, revealing the precise orientation and the network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.
Experimental Workflow:
Caption: Workflow for determining a protein-ligand complex structure via X-ray crystallography.
Step-by-Step Protocol for Co-crystallization:
-
Protein and Ligand Preparation:
-
Express and purify the target kinase to >95% homogeneity.
-
Synthesize and purify the pyrazolo[1,5-a]pyrimidine inhibitor. Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Complex Formation:
-
Incubate the purified kinase with a 2-5 fold molar excess of the inhibitor for at least one hour on ice to ensure complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) with a variety of commercial crystallization screens.
-
The protein-ligand complex is mixed with the screen solution and allowed to equilibrate against a reservoir of the screen solution.
-
-
Crystal Optimization and Harvesting:
-
Once initial crystals are obtained, optimize the crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain diffraction-quality crystals.
-
Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during freezing.
-
-
Data Collection and Processing:
-
Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain a set of structure factors.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using molecular replacement with a known structure of the kinase as a search model.
-
Build the inhibitor into the electron density map and refine the structure to achieve good agreement with the experimental data.
-
Causality Behind Experimental Choices:
-
Co-crystallization vs. Soaking: Co-crystallization is often preferred for initial structure determination as it ensures the protein folds in the presence of the ligand, which can be crucial if the inhibitor induces a conformational change. Soaking, where the ligand is introduced to an existing apo-crystal, is a higher-throughput method for screening multiple analogs once a robust apo-crystal system is established.
-
Molar Excess of Ligand: A molar excess of the inhibitor is used to drive the equilibrium towards the formation of the protein-ligand complex, maximizing the chances of crystallizing the complex rather than the apo-protein.
Biophysical Characterization: Quantifying the Interaction
While X-ray crystallography provides a static picture, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify the binding affinity, kinetics, and thermodynamics of the interaction in solution, offering a more dynamic perspective.
SPR is a powerful label-free technique that provides real-time data on the kinetics (kon and koff) and affinity (KD) of the interaction between the pyrazolo[1,5-a]pyrimidine inhibitor and the kinase.[6]
Experimental Workflow:
Caption: An integrated approach to validating inhibitor binding mode.
Conclusion
Validating the binding mode of pyrazolo[1,5-a]pyrimidine inhibitors is a multifaceted process that requires a thoughtful and integrated approach. By combining the atomic-level detail of X-ray crystallography and NMR with the quantitative biophysical data from SPR and ITC, and guiding the process with computational modeling and SAR studies, researchers can build a comprehensive and validated understanding of how these promising inhibitors interact with their kinase targets. This detailed knowledge is the bedrock upon which the next generation of targeted therapies will be built.
References
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- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
- Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery.
- Leveraging structural approaches: applications of NMR-based screening and X-ray crystallography for inhibitor design. Current Topics in Medicinal Chemistry.
- General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate.
- Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad.
- Surface plasmon resonance. Methods in Molecular Biology.
- Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications.
- Synthesis, anticancer activity and molecular docking of new pyrazolo [1, 5-a] pyrimidine derivatives as EGFR/HER2 dual kinase inhibitors. ResearchGate.
- A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS One.
- Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR?. MtoZ Biolabs.
- Guide to Running an SPR Experiment. University of Texas at Austin.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
- Surface Plasmon Resonance: Methods and Protocols. SpringerLink.
- Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega.
- Isothermal Titration Calorimetry (ITC). Harvard Medical School.
- Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI.
- Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv.
- Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
- Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics.
- An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. bioRxiv.
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A Comparative Guide to Dual CDK2/TRKA Inhibitors: A New Frontier in Cancer Therapy
In the intricate landscape of cancer therapeutics, the simultaneous targeting of multiple oncogenic pathways is emerging as a powerful strategy to overcome drug resistance and enhance treatment efficacy. This guide provides a comprehensive comparative analysis of dual Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) inhibitors, a promising class of agents at the forefront of precision oncology. Herein, we delve into the mechanistic rationale for this dual-targeting approach, compare the performance of leading candidate molecules with supporting experimental data, and provide detailed protocols for their evaluation.
The Rationale for Dual CDK2 and TRKA Inhibition
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] In many cancers, aberrant CDK2 activity, often driven by the overexpression of its binding partner Cyclin E, leads to uncontrolled cell proliferation.[1] Tropomyosin Receptor Kinase A (TRKA), the high-affinity receptor for Nerve Growth Factor (NGF), plays a crucial role in neuronal survival and differentiation.[3][4] However, its dysregulation through gene rearrangements or overexpression has been implicated in the pathogenesis of various cancers, where it promotes tumor cell survival and metastasis through pathways such as RAS/MAPK/ERK and PI3K/AKT.[3][4]
The concurrent inhibition of CDK2 and TRKA, therefore, presents a compelling therapeutic strategy to attack cancer on two fronts: halting aberrant cell proliferation and blocking pro-survival signaling. This dual-pronged approach holds the potential for synergistic anti-tumor activity and a lower likelihood of acquired resistance compared to single-target agents.
Comparative Analysis of Leading Dual CDK2/TRKA Inhibitors
Our analysis focuses on two prominent examples of dual CDK2/TRKA inhibitors: the clinical-stage compound Milciclib (PHA-848125) and a promising preclinical series of Pyrazolo[1,5-a]pyrimidine derivatives .
Inhibitor Profiles
| Inhibitor | Chemical Structure | Target | IC50 | Ki | Key Findings |
| Milciclib (PHA-848125) | N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide | CDK2/cyclin A | 45 nM[5][6][7] | Not Reported | Potent dual inhibitor with broad-spectrum anti-tumor activity in preclinical models. Has undergone Phase I and II clinical trials in various solid tumors, demonstrating a manageable safety profile and some clinical benefit.[8][9][10][11][12] |
| TRKA | 53 nM[5][6][7] | ||||
| Pyrazolo[1,5-a]pyrimidine Compound 6t | 7-(4-bromophenyl)-N-(4-methoxyphenyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxamide | CDK2 | 0.09 µM[13][14] | Not Reported | A lead compound from a novel series of pyrazolo[1,5-a]pyrimidine derivatives with potent dual inhibitory activity. Demonstrates significant anticancer activity against a panel of cancer cell lines.[13][14] Further in vivo studies are warranted. |
| TRKA | 0.45 µM[13][14] |
Milciclib (PHA-848125) has been the trailblazer in this class, demonstrating potent and relatively balanced inhibition of both CDK2 and TRKA.[5][6][7] Its progression into clinical trials has provided valuable insights into the therapeutic potential and safety of this dual-targeting strategy in human patients.[8][9][10][11][12] Clinical data from a Phase I study in refractory solid tumors showed that milciclib in combination with gemcitabine was well-tolerated and resulted in a partial response in one non-small cell lung cancer patient and long-term disease stabilization in four other patients with different cancer types.[8] Phase IIa studies in hepatocellular carcinoma also showed that milciclib was well-tolerated and exhibited positive clinical activity.[11][12]
The newer Pyrazolo[1,5-a]pyrimidine derivatives represent a promising next-generation of dual CDK2/TRKA inhibitors.[13][14] While still in the preclinical stage, compounds like 6t have shown potent enzymatic inhibition of both kinases and broad anti-proliferative activity across numerous cancer cell lines.[13][14] The modular nature of their synthesis offers opportunities for further optimization of their potency, selectivity, and pharmacokinetic properties.
Signaling Pathways and Mechanisms of Action
To appreciate the impact of these dual inhibitors, it is essential to understand the signaling pathways they disrupt.
CDK2 Signaling in Cell Cycle Progression
CDK2 is a critical engine of the cell cycle machinery. Its activity is tightly regulated by the binding of cyclins, primarily Cyclin E in late G1 phase and Cyclin A during S phase.[1][2] The active CDK2/cyclin complex phosphorylates a plethora of substrates, most notably the Retinoblastoma protein (Rb).[2] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S phase entry.[2]
Caption: CDK2-mediated cell cycle progression from G1 to S phase.
TRKA Pro-Survival Signaling
Upon binding of its ligand, Nerve Growth Factor (NGF), TRKA receptors dimerize and autophosphorylate on specific tyrosine residues.[3][4] This creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[3][4] The RAS-MAPK pathway is primarily involved in cell differentiation and proliferation, while the PI3K-AKT pathway is a potent mediator of cell survival and apoptosis inhibition.[4]
Caption: TRKA signaling pathway upon activation by NGF.
Experimental Protocols for Inhibitor Characterization
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to characterize dual CDK2/TRKA inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)
This assay quantifies the activity of CDK2 or TRKA by measuring the amount of ADP produced during the kinase reaction. The principle relies on the conversion of ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is directly proportional to the kinase activity.
Materials:
-
Recombinant human CDK2/Cyclin A or TRKA enzyme
-
Appropriate kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[15]
-
Substrate peptide (e.g., Histone H1 for CDK2, Poly(Glu,Tyr) for TRKA)
-
ATP
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
In each well of the plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 2 µL of the kinase solution (enzyme diluted in kinase buffer to a pre-determined optimal concentration).
-
Add 2 µL of a substrate/ATP mixture (containing the appropriate substrate and ATP at a concentration near the Km for the respective kinase).
-
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This allows the kinase to phosphorylate the substrate.
-
Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment (e.g., 5,000-10,000 cells per well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Incubation: Incubate the cells with the inhibitor for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the GI50 (concentration that causes 50% growth inhibition) from the dose-response curve.
Conclusion and Future Directions
The dual inhibition of CDK2 and TRKA represents a highly promising strategy in the development of novel cancer therapeutics. Milciclib has paved the way by demonstrating the clinical feasibility and potential of this approach. The emergence of new chemical scaffolds, such as the pyrazolo[1,5-a]pyrimidines, offers exciting opportunities for the development of next-generation inhibitors with improved potency, selectivity, and pharmacological properties.
As our understanding of the intricate signaling networks that drive cancer progression deepens, the rationale for targeting multiple key nodes simultaneously becomes increasingly compelling. The continued exploration and comparative analysis of dual CDK2/TRKA inhibitors, guided by robust preclinical evaluation and well-designed clinical trials, will be crucial in realizing the full therapeutic potential of this innovative approach for patients with cancer.
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A Head-to-Head Preclinical Benchmarking Guide: Novel Pyrazolo[1,5-a]pyrimidines versus Larotrectinib in Targeting TRK Fusion-Positive Cancers
Introduction: The Rationale for Next-Generation TRK Inhibitors
The advent of tissue-agnostic therapies has revolutionized precision oncology, and Larotrectinib stands as a paragon of this success.[1][2][3] As a highly selective and potent inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), Larotrectinib has demonstrated remarkable and durable responses in patients with tumors harboring NTRK gene fusions, irrespective of their tissue of origin.[4][5][6][7] These fusions result in constitutively active TRK chimeric proteins that drive oncogenesis through downstream signaling pathways like the MAPK and PI3K/AKT cascades.[5][8]
While Larotrectinib's efficacy is undisputed, the emergence of acquired resistance, often through mutations in the NTRK kinase domain, necessitates the development of next-generation inhibitors.[9][10][11][12] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising platform for the development of novel kinase inhibitors, owing to its structural versatility and ability to interact with the ATP-binding pocket of various kinases.[13][14][15][16] Notably, derivatives of this scaffold have been investigated as potent inhibitors of a range of kinases, including TRKA.[17] This guide provides a comprehensive framework for the preclinical benchmarking of new pyrazolo[1,5-a]pyrimidine candidates against the established first-in-class inhibitor, Larotrectinib. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to guide researchers in identifying promising next-generation TRK inhibitors.
The TRK Signaling Pathway and Points of Inhibition
The TRK signaling pathway is initiated by the binding of neurotrophins to their respective TRK receptors, leading to receptor dimerization and autophosphorylation. This phosphorylation creates docking sites for adaptor proteins that activate downstream pro-survival and proliferative signaling cascades. In NTRK fusion-positive cancers, the fusion event leads to ligand-independent, constitutive activation of the kinase domain, driving uncontrolled cell growth. Larotrectinib and our novel pyrazolo[1,5-a]pyrimidine candidates aim to inhibit this aberrant kinase activity directly at the ATP-binding site.
Comparative In Vitro Profiling: A Multi-tiered Approach
Our benchmarking strategy begins with a systematic in vitro evaluation to establish the potency, selectivity, and cellular activity of our novel pyrazolo[1,5-a]pyrimidine compounds (designated as PZP-1, PZP-2, and PZP-3) in direct comparison to Larotrectinib.
Tier 1: Biochemical Kinase Inhibition Assays
The initial step is to determine the direct inhibitory effect of the compounds on the target kinases. A radiometric kinase assay or a luminescence-based assay can be employed to quantify the inhibition of TRKA, TRKB, and TRKC.[18][19] This provides the half-maximal inhibitory concentration (IC50), a key metric of potency.
Table 1: Comparative Biochemical IC50 Values (nM)
| Compound | TRKA | TRKB | TRKC |
|---|---|---|---|
| Larotrectinib | 5.2 | 6.1 | 11.3 |
| PZP-1 | 3.8 | 4.5 | 9.7 |
| PZP-2 | 15.6 | 18.2 | 25.1 |
| PZP-3 | 0.9 | 1.2 | 3.5 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation: Prepare serial dilutions of the test compounds (Larotrectinib, PZP-1, PZP-2, PZP-3) in DMSO. Prepare the kinase reaction buffer, recombinant TRK enzymes, substrate, and ATP solution.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound to the reaction buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Detection: Add a luminescence-based detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[19]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
Tier 2: Cellular Potency in TRK Fusion-Positive Cancer Cell Lines
Moving from a biochemical to a cellular context is crucial to assess compound efficacy in a more physiologically relevant system. We will utilize cancer cell lines with known NTRK fusions (e.g., KM12 cells) to evaluate the compounds' ability to inhibit cell proliferation. The MTT assay is a reliable colorimetric method for this purpose, measuring the metabolic activity of viable cells.[20][21][22]
Table 2: Comparative Cellular Anti-proliferative Activity (IC50, nM) in KM12 Cells
| Compound | IC50 (nM) |
|---|---|
| Larotrectinib | 25.8 |
| PZP-1 | 22.4 |
| PZP-2 | 89.3 |
| PZP-3 | 12.7 |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed KM12 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Tier 3: Target Engagement and Downstream Signaling Inhibition
To confirm that the observed anti-proliferative effects are due to on-target inhibition of the TRK pathway, we will perform Western blot analysis. This technique allows for the visualization and quantification of the phosphorylation status of TRK (p-TRK) and downstream signaling proteins like AKT and ERK.[23][24][25][26]
Experimental Protocol: Western Blot for p-TRK
-
Sample Preparation: Treat KM12 cells with test compounds at various concentrations for 2 hours. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-TRK, total TRK, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro ADME and Pharmacokinetic Profiling
Early assessment of drug metabolism and pharmacokinetic (DMPK) properties is critical to identify compounds with favorable drug-like characteristics.[27][28][29][30] We will conduct a panel of in vitro ADME assays to evaluate metabolic stability, plasma protein binding, and potential for drug-drug interactions.
Table 3: Comparative In Vitro ADME/DMPK Profile
| Parameter | Larotrectinib | PZP-1 | PZP-2 | PZP-3 |
|---|---|---|---|---|
| Metabolic Stability (t½, min) | ||||
| Human Liver Microsomes | 45 | 55 | 25 | 65 |
| Plasma Protein Binding (%) | ||||
| Human | 95 | 92 | 98 | 94 |
| CYP450 Inhibition (IC50, µM) | ||||
| 3A4 | >10 | >10 | 5.2 | >10 |
| 2D6 | >10 | >10 | >10 | >10 |
Experimental Protocols: In Vitro DMPK Assays
-
Metabolic Stability: Incubate the test compounds with human liver microsomes and NADPH. Measure the disappearance of the parent compound over time using LC-MS/MS to determine the half-life (t½).[31]
-
Plasma Protein Binding: Use equilibrium dialysis to determine the percentage of the compound bound to plasma proteins.
-
CYP450 Inhibition: Employ commercially available kits with fluorescent probes to assess the inhibitory potential of the compounds against major CYP450 isoforms.
Conclusion: Synthesizing the Data for Lead Candidate Selection
This comprehensive benchmarking guide outlines a logical and robust workflow for the preclinical evaluation of novel pyrazolo[1,5-a]pyrimidine-based TRK inhibitors against the established drug, Larotrectinib. By systematically assessing biochemical potency, cellular activity, on-target engagement, and DMPK properties, researchers can make data-driven decisions for lead candidate selection.
Based on the hypothetical data presented, PZP-3 emerges as a promising lead candidate. It exhibits superior biochemical and cellular potency compared to Larotrectinib, maintains a favorable DMPK profile, and demonstrates strong on-target activity. In contrast, PZP-1 shows comparable activity to Larotrectinib, while PZP-2 displays significantly lower potency. This structured approach, grounded in scientific integrity and supported by detailed experimental protocols, provides a clear path forward for the development of next-generation TRK inhibitors that may overcome existing resistance mechanisms and offer new hope for patients with TRK fusion-positive cancers.
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A Senior Application Scientist's Guide to Selectivity Profiling of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Its ATP-mimetic nature allows for strong interactions within the kinase ATP-binding pocket, making it an attractive starting point for inhibitor design.[2] However, with over 500 kinases in the human kinome, achieving selectivity is the paramount challenge.[3] Unintended off-target activity can lead to toxicity or confound experimental results, while controlled polypharmacology—the intentional targeting of multiple kinases—can be therapeutically advantageous.[2][4]
This guide provides an in-depth comparison of selectivity profiling strategies for pyrazolo[1,5-a]pyrimidine inhibitors. We will move beyond simple protocols to explore the causality behind experimental choices, methods for robust data interpretation, and the structure-activity relationships (SAR) that govern the selectivity of this important inhibitor class.
The Foundation: Methodologies for Kinase Selectivity Profiling
The first step in understanding an inhibitor is to measure its activity across a broad panel of kinases. The choice of assay technology is critical and depends on the stage of drug discovery, the required throughput, and the specific questions being asked. Broadly, these assays fall into two categories: biochemical assays, which measure direct interaction with purified enzymes, and cellular assays, which assess target engagement or downstream pathway modulation in a more biologically relevant context.[5]
Biochemical Assay Formats: A Comparative Overview
Biochemical assays directly measure the inhibitor's effect on the kinase's catalytic activity or its ability to bind to the kinase.[6]
-
Radiometric Assays: Long considered the "gold standard," these activity-based assays use radioisotope-labeled ATP (typically ³²P-γ-ATP or ³³P-γ-ATP) and directly measure the transfer of the radiolabeled phosphate to a substrate.[6] Their primary advantage is a direct, unambiguous readout without reliance on modified substrates or coupling enzymes. However, they involve handling radioactive materials and generate radioactive waste.
-
Fluorescence-Based Assays: These formats, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET), offer high-throughput, non-radioactive alternatives.[7][8] They are highly sensitive and suitable for miniaturization. For example, the Z'-LYTE® assay is a popular TR-FRET platform for secondary screening and profiling.[8]
-
Luminescence-Based Assays: These assays, like Kinase-Glo®, measure kinase activity by quantifying the amount of ATP remaining in the reaction.[3] As kinase activity consumes ATP, a lower luminescence signal indicates higher kinase activity. They are simple, robust, and widely used for high-throughput screening.
-
Binding Assays: Unlike activity assays, these directly measure the binding affinity (Kd) of an inhibitor to the kinase. The kinome scan platform is a prominent example that measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.[7] This approach has the advantage of being independent of substrate and ATP concentration and can identify non-ATP competitive inhibitors.
Experimental Workflow: A Self-Validating System
A robust profiling campaign follows a multi-stage process to validate initial findings and build a comprehensive understanding of the inhibitor's selectivity. This workflow ensures that resources are focused on the most promising compounds and that the resulting data is reliable.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Protocol: Representative Biochemical Kinase Assay (Luminescence-Based)
This protocol outlines a general procedure for determining a compound's IC₅₀ value using a luminescence-based assay like ADP-Glo™.
-
Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions at 2x the final desired concentration. Serially dilute the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO, then dilute in buffer to create a 2x concentration series.
-
Kinase Reaction: Add 5 µL of the 2x inhibitor solution (or DMSO for controls) to the wells of a 384-well plate. Add 5 µL of the 2x enzyme/substrate mix to each well.
-
Initiation and Incubation: Initiate the reaction by adding 5 µL of 2x ATP solution to each well. Mix gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes). The final volume is 15 µL.
-
ATP Depletion & Signal Generation: Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP generated and thus to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Interpreting the Data: Quantifying Selectivity
Raw inhibition data must be translated into quantitative metrics to objectively compare compounds.
-
IC₅₀/Kᵢ/KᏧ: These values represent the concentration of inhibitor required to achieve 50% inhibition (IC₅₀) or the binding affinity (Kᵢ, KᏧ). While essential for determining potency, they do not describe selectivity on their own. It is critical to note the ATP concentration used in activity assays, as IC₅₀ values for ATP-competitive inhibitors will increase at higher ATP concentrations.[9]
-
Selectivity Score (S-score): This metric quantifies selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[9][10] A lower S-score indicates a more selective compound. For example, an S(1µM) score of 0.02 means the compound inhibited 2% of the tested kinome at that threshold.
-
Gini Coefficient: Borrowed from economics, the Gini coefficient measures the distribution of inhibitory activity across the kinome.[11] A score of 1 represents perfect specificity (inhibition of a single kinase), while a score of 0 indicates completely uniform, non-selective inhibition of all tested kinases.[11] This metric is valuable because it does not require an arbitrary hit threshold.[11]
Comparative Analysis: Selectivity Profiles of Pyrazolo[1,5-a]pyrimidines
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to inhibitors targeting diverse kinase families. The substitutions at different positions on the core ring system dictate the potency and selectivity profile.
| Compound Class/Example | Primary Target(s) | Potency (IC₅₀/KᏧ) | Key Selectivity Features & SAR Insights | Reference(s) |
| Trk Inhibitors (e.g., Larotrectinib) | TrkA, TrkB, TrkC | <10 nM | Highly selective against the broader kinome. The pyrazolo[1,5-a]pyrimidine core forms a key hydrogen bond with the hinge region (Met592).[12] Modifications at the 5-position are crucial for potency and minimizing off-target effects.[12] | [12],[13] |
| CK2 Inhibitors (e.g., IC20) | CK2 | 12 nM (KᏧ) | Optimization, including macrocyclization, led to exclusive selectivity for CK2 in a kinome scan.[14] A polar carboxylic acid moiety was found to be critical for high binding affinity but can limit cellular permeability.[14][15] | [15],[14] |
| PI3Kδ Inhibitors (e.g., CPL302253) | PI3Kδ | 2.8 nM | High selectivity against other PI3K isoforms (α, β, γ). An indole group at the C(5) position can form an additional hydrogen bond, enhancing δ-isoform selectivity.[16][17] A morpholine group at the C(7) position interacts with the hinge region.[16] | [16],[17] |
| B-Raf Inhibitors | B-Raf | Low nM | Identified as potent B-Raf inhibitors. Structure-activity relationships were generated for various regions of the scaffold to improve the biochemical profile against this key kinase in the MAPK pathway.[18] | [18] |
| CDK9 Inhibitors | CDK9 | Low nM | Developed from a multi-kinase inhibitor, optimization of the pyrazolo[1,5-a]pyrimidine nucleus led to compounds with greater selectivity for CDK9 over other kinases like PI3Kα.[19] | [19] |
Causality and Context: SAR and Signaling Pathways
The data in the table highlights a fundamental principle: chemical modifications directly influence kinase selectivity. For instance, in PI3Kδ inhibitors, the core interacts with the hinge region, while substitutions at the C(5) position explore a distinct affinity pocket, driving isoform selectivity.[16]
Understanding the biological context of the target kinase is equally important. A B-Raf inhibitor, for example, is designed to interrupt the Ras-Raf-MEK-ERK signaling pathway, which is frequently hyperactivated in cancers like melanoma.[18] Visualizing this pathway clarifies the inhibitor's mechanism of action.
Caption: The MAPK signaling pathway with B-Raf inhibition point.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold remains a highly fruitful starting point for the development of targeted kinase inhibitors.[2][20] A comprehensive selectivity profile is not merely a data point but a critical tool for guiding medicinal chemistry efforts, interpreting biological outcomes, and selecting clinical candidates. By employing a systematic profiling workflow, utilizing robust quantitative metrics like the S-score and Gini coefficient, and continually correlating structural changes with selectivity outcomes, researchers can effectively harness the power of this versatile chemical scaffold to develop safer and more effective kinase-targeted therapies.
References
- MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
- RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- National Institutes of Health (NIH). (2013). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo.
- PubMed. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights.
- PubMed. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9.
- Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- National Institutes of Health (NIH). (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- BPS Bioscience. (n.d.). Kinase Screening & Profiling Services.
- PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- MDPI. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
- RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
- PubMed. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.
- ResearchGate. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors.
- ScienceDirect. (n.d.). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors.
- ResearchGate. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- ResearchGate. (2011). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)).
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A Comparative Guide to the In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. This guide provides an in-depth comparison of the in vivo efficacy of various pyrazolo[1,5-a]pyrimidine-based compounds across key therapeutic areas, including oncology, inflammation, and infectious diseases. By synthesizing data from preclinical studies, we aim to offer a clear perspective on their therapeutic potential and highlight the experimental frameworks used to determine their efficacy.
I. The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Core for Drug Discovery
The pyrazolo[1,5-a]pyrimidine nucleus, a fused bicyclic heteroaromatic system, has garnered significant attention from medicinal chemists due to its structural rigidity and ability to be readily functionalized at multiple positions. This chemical tractability allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of highly potent and selective therapeutic agents.[1] Many compounds based on this scaffold act as protein kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.[1]
II. In Vivo Efficacy in Oncology
Pyrazolo[1,5-a]pyrimidine-based compounds have shown significant promise as anticancer agents, particularly as inhibitors of protein kinases that drive tumor growth and proliferation.
A. RET Kinase Inhibitors for Lung Adenocarcinoma
The REarranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a known oncogenic driver in a subset of non-small-cell lung cancers (NSCLC).[2] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective RET inhibitors.
A noteworthy example is the compound WF-47-JS03 , which demonstrated strong regression of RET-driven tumor xenografts in mice at a well-tolerated oral dose of 10 mg/kg administered daily.[3] However, it's important to note that this class of compounds can have a narrow therapeutic window, with higher doses being poorly tolerated in animal models.[3]
Mechanism of Action: RET Kinase Inhibition
Oncogenic RET fusions lead to constitutive activation of the RET kinase, triggering downstream signaling pathways that promote cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2][4] Pyrazolo[1,5-a]pyrimidine-based RET inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of the RET protein and preventing its autophosphorylation and the subsequent activation of these downstream signals.[1]
Signaling Pathway: RET Kinase Cascade
Caption: Simplified RET Kinase Signaling Pathway and Point of Inhibition.
B. Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[5] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent CDK inhibitors.
BS-194 (4k) is a selective inhibitor of CDK1, CDK2, and CDK9.[5] In preclinical studies, oral administration of BS-194 at 25 mg/kg resulted in the inhibition of human tumor xenografts and suppression of CDK substrate phosphorylation in vivo.[5][6]
In Vivo Efficacy Comparison of Pyrazolo[1,5-a]pyrimidine-Based Oncology Compounds
| Compound | Target | Animal Model | Dose | Efficacy | Reference |
| WF-47-JS03 | RET Kinase | RET-driven tumor xenograft (mice) | 10 mg/kg, p.o., q.d. | Strong tumor regression | [3] |
| BS-194 (4k) | CDK1, CDK2, CDK9 | Human tumor xenograft (mice) | 25 mg/kg, p.o. | Tumor growth inhibition | [5][6] |
Experimental Protocol: Xenograft Tumor Model
The xenograft tumor model is a cornerstone of preclinical oncology research for evaluating the in vivo efficacy of anticancer compounds.
Workflow: Xenograft Tumor Model Experiment
Caption: A typical workflow for a xenograft tumor model experiment.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines are cultured in vitro under sterile conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Mice are randomly assigned to different treatment groups, including a vehicle control group and one or more groups receiving the test compound at various doses.
-
Treatment Administration: The pyrazolo[1,5-a]pyrimidine compound is administered according to the planned dosing schedule (e.g., daily oral gavage).
-
Data Collection: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a specific size or after a predetermined treatment period. The efficacy of the compound is assessed by comparing the tumor growth in the treated groups to the control group.
III. In Vivo Efficacy in Inflammation
Chronic inflammation is a key contributor to a wide range of diseases. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.
A. Prostaglandin and Leukotriene Biosynthesis Inhibitors
A series of pyrazolo[1,5-a]pyrimidin-7-ones have been synthesized and evaluated for their anti-inflammatory effects.[7][8] These compounds are believed to exert their effects by inhibiting the biosynthesis of prostaglandins and leukotrienes, key mediators of the inflammatory response.[7][8]
4,7-Dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c) emerged as a particularly interesting compound, demonstrating potent pharmacological activity in vivo with low acute toxicity.[7][8] Another study on pyrazolo[1,5-a]pyrimidine derivatives showed significant inhibition of paw thickness and weight in a carrageenan-induced paw edema model, with some compounds also reducing levels of TNF-α and PGE-2.[9]
In Vivo Efficacy of a Pyrazolo[1,5-a]pyrimidine Derivative in a Rat Paw Edema Model
| Compound | Animal Model | Dose | Efficacy | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative 7b | Carrageenan-induced rat paw edema | Not specified | 46.51% inhibition of paw thickness, 64.84% inhibition of paw weight, 64.88% reduction in TNF-α, 57.07% reduction in PGE-2 | [9] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used and reproducible model for evaluating the efficacy of acute anti-inflammatory agents.
Workflow: Carrageenan-Induced Paw Edema Experiment
Caption: A standard workflow for the carrageenan-induced paw edema model.
Step-by-Step Methodology:
-
Animal Preparation: Wistar or Sprague-Dawley rats are typically used and are fasted overnight before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The pyrazolo[1,5-a]pyrimidine compound or a reference anti-inflammatory drug (e.g., indomethacin) is administered, usually orally or intraperitoneally, at a specific time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is then calculated relative to the vehicle-treated control group.
IV. In Vivo Efficacy in Infectious Diseases
The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrazolo[1,5-a]pyrimidines have also been investigated for their potential as antibacterial agents.
A. Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A study investigating a series of pyrazolo[1,5-a]pyrimidin-7-ones identified compounds with activity against S. aureus.[3] In an in vivo toxicity assessment using Galleria mellonella larvae, the lead compounds were found to be non-toxic.[3] Importantly, in a G. mellonella MRSA infection model, compound 12 from this series improved survival by 25% compared to the untreated control group.[3]
In Vivo Efficacy of a Pyrazolo[1,5-a]pyrimidine in a MRSA Infection Model
| Compound | Animal Model | Efficacy | Reference |
| Pyrazolo[1,5-a]pyrimidin-7-one 12 | Galleria mellonella MRSA infection | 25% improvement in survival vs. untreated control | [3] |
V. Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutic agents with demonstrated in vivo efficacy. In oncology, these compounds, particularly as kinase inhibitors, have shown significant tumor growth inhibition in preclinical models. In the realm of inflammation, they have exhibited potent anti-inflammatory effects in established animal models. Furthermore, emerging evidence suggests their potential as a new class of antibacterial agents.
Future research in this area will likely focus on several key aspects:
-
Improving Therapeutic Index: For compounds with narrow therapeutic windows, further medicinal chemistry efforts will be crucial to enhance safety profiles while maintaining or improving efficacy.
-
Exploring New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its potential may extend beyond the currently explored areas.
-
Combination Therapies: Investigating the synergistic effects of pyrazolo[1,5-a]pyrimidine-based compounds with existing therapies could lead to more effective treatment regimens.
-
Translational Studies: Advancing the most promising preclinical candidates into clinical trials will be the ultimate validation of their therapeutic utility.
The continued exploration of the pyrazolo[1,5-a]pyrimidine scaffold holds great promise for the discovery of next-generation medicines to address a wide range of unmet medical needs.
VI. References
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The RET receptor tyrosine kinase signaling pathway and oncogenic signal... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Pyrazolo[1,5-a]pyrimidin-7-ones as promising antimicrobial scaffolds: In vitro and in vivo evaluation. | CoLab. (URL: [Link])
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RET signaling pathway and RET inhibitors in human cancer - PMC - PubMed Central. (URL: [Link])
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed. (URL: [Link])
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Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed. (URL: [Link])
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The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed. (URL: [Link])
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A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. - SciSpace. (URL: [Link])
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Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - MDPI. (URL: [Link])
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Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed. (URL: [Link])
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Multitargeted Anti‐Inflammatory Agents: Novel Pyrazole and Pyrazolo[1,5‐a]Pyrimidine Carbonic Anhydrase and COX‐2 Inhibitors With Optimal In Vivo Efficacy and Low Toxicity - ResearchGate. (URL: [Link])
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Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. - ResearchGate. (URL: [Link])
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Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC - NIH. (URL: [Link])
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Structure of the RET tyrosine kinase receptor and strategies for targeting RET activation. (URL: [Link])
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RET signaling pathway and RET inhibitors in human cancer - Frontiers. (URL: [Link])
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In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - RSC Publishing. (URL: [Link])
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (URL: [Link])
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Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (URL: [Link])
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. (URL: [Link])
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Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity | Semantic Scholar. (URL: [Link])
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Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. (URL: [Link])
-
Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats - Brieflands. (URL: [Link])
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Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - NIH. (URL: [Link])
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A Senior Application Scientist's Guide to Confirming Target Engagement in Cellular Models
For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic candidate is fraught with challenges. A critical, and often decisive, step in this process is unequivocally demonstrating that a molecule interacts with its intended target within the complex milieu of a living cell. This guide provides an in-depth, comparative analysis of three leading methodologies for confirming cellular target engagement: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and NanoBRET™ Target Engagement Assay.
Moving beyond a simple recitation of protocols, this guide, from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, emphasizes the importance of self-validating systems, and is grounded in authoritative scientific literature. Our objective is to empower you to not only select the most appropriate assay for your research question but also to execute it with a high degree of confidence and scientific rigor.
The Imperative of Cellular Target Engagement
Confirming that a compound binds to its intended target in a physiologically relevant context is paramount for several reasons.[1][2] It provides direct evidence for the mechanism of action, a crucial component for advancing a drug candidate.[1] Furthermore, robust target engagement data in cellular models helps to bridge the gap between in vitro biochemical potency and in vivo efficacy, reducing the risk of costly failures in later stages of drug development.[2][3] The absence of clear target engagement can lead to the misinterpretation of phenotypic data and the pursuit of compounds with ambiguous or off-target effects.[3]
A Comparative Overview of Key Methodologies
Choosing the right target engagement assay depends on a multitude of factors including the nature of the target protein, the availability of specific reagents, desired throughput, and the specific question being addressed.[4] The following table provides a high-level comparison of the three techniques discussed in this guide.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[5][6] | Ligand-induced protection of the target protein from proteolysis.[1][7] | Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer.[8] |
| Labeling Requirement | Label-free for the compound and target.[9] | Label-free for the compound and target.[7][9] | Requires genetic tagging of the target protein (e.g., with NanoLuc® luciferase) and a fluorescently labeled tracer.[8] |
| Throughput | Low to high, depending on the detection method (Western blot vs. high-throughput formats).[7][10] | Traditionally low-throughput, but can be adapted for higher throughput with mass spectrometry.[7] | High-throughput, suitable for screening large compound libraries.[8] |
| Quantitative Nature | Semi-quantitative (Tagg shift) to quantitative (ITDRF).[11][12] | Semi-quantitative, can provide estimates of binding affinity.[6][12] | Highly quantitative, providing measurements of affinity (IC50), occupancy, and residence time.[13][14] |
| Live-Cell Compatibility | Yes, can be performed in intact cells.[6][15] | Typically performed on cell lysates, though in-cell variations are possible.[15] | Yes, designed for live-cell measurements in real-time.[8] |
| Key Advantage | Physiologically relevant, label-free assessment of target engagement in intact cells.[9][15] | Does not require protein modification and can be used with complex lysates.[9] | High sensitivity, quantitative data, and suitability for high-throughput screening.[8] |
| Key Limitation | Not all ligand binding events result in a significant thermal shift; lower throughput with Western blot detection.[8] | Protease digestion requires careful optimization; may not be suitable for all proteins.[7] | Requires genetic engineering of the target protein, which may alter its function or expression.[16] |
In-Depth Analysis and Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Principle and Rationale
CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[17] When a protein is heated, it denatures and aggregates. The binding of a ligand, such as a small molecule inhibitor, can stabilize the protein's structure, increasing the temperature required for its denaturation.[17] This "thermal shift" provides a direct readout of target engagement in a cellular context.[17] The beauty of CETSA lies in its ability to assess target engagement in intact cells without the need for any labels on the compound or the target protein, thus providing a highly physiological assessment.[9][15]
Experimental Workflow Diagram
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA with Western Blot Detection
This protocol is designed for assessing the target engagement of a compound with a specific protein of interest in a human cell line.
Materials:
-
Human cell line expressing the target of interest
-
Cell culture medium and supplements
-
Test compound and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Thermocycler
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the test compound at the desired concentration or with vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C. The rationale for this incubation is to allow for cellular uptake and binding to the target.
-
-
Heat Challenge:
-
Harvest cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermocycler. It is critical to include an unheated control.[17] The temperature range should be optimized to bracket the melting temperature (Tagg) of the target protein.[4]
-
Immediately cool the samples on ice for 3 minutes to halt the denaturation process.
-
-
Cell Lysis and Protein Extraction:
-
Add lysis buffer to each tube and lyse the cells according to the buffer manufacturer's protocol (e.g., incubation on ice with periodic vortexing).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[1] This separation is the core of the assay; stabilized protein will remain in the supernatant.
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions using a BCA assay to ensure equal loading.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature point using densitometry software.
-
Normalize the intensities to the intensity of the lowest temperature point, which is considered 100% soluble protein.[17]
-
Plot the normalized band intensities against the temperature to generate melting curves for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]
-
Isothermal Dose-Response Fingerprint (ITDRFCETSA):
To obtain more quantitative data on compound potency, an ITDRFCETSA can be performed.[12] In this format, cells are treated with a range of compound concentrations and then heated at a single, fixed temperature (typically a temperature that results in about 50% protein denaturation in the vehicle-treated sample).[17] The amount of soluble protein is then plotted against the compound concentration to generate a dose-response curve and determine an EC50 value.[18]
Expert Insights and Troubleshooting:
-
No Thermal Shift Observed: This could be due to several factors. The compound may not be cell-permeable, the incubation time may be too short, or the compound may not induce a significant thermal stabilization of the target.[4] Consider performing the assay with cell lysates to bypass the cell membrane. Also, not all binding events lead to a thermal shift, so an orthogonal method may be necessary.[8]
-
High Variability: Ensure consistent cell numbers and even heating of all samples. Use a thermocycler with a gradient function for precise temperature control.[4]
-
Weak Western Blot Signal: Optimize antibody concentrations and ensure efficient protein transfer. If the target protein is of low abundance, consider using a more sensitive detection method or overexpressing the target.[4]
Drug Affinity Responsive Target Stability (DARTS)
Principle and Rationale
DARTS is another label-free method for identifying and validating drug-target interactions.[7][9] The principle underlying DARTS is that the binding of a small molecule to its target protein can induce a conformational change that protects the protein from proteolytic degradation.[1][7] By comparing the proteolytic patterns of a protein in the presence and absence of a compound, one can infer target engagement.[7] A key advantage of DARTS is that it does not require any modification of the small molecule, making it broadly applicable to a wide range of compounds.[16][19]
Experimental Workflow Diagram
Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.
Detailed Experimental Protocol: DARTS with Western Blot Detection
This protocol describes the validation of a known drug-target interaction using DARTS.
Materials:
-
Cell line expressing the target of interest
-
Lysis buffer (non-denaturing, e.g., M-PER with protease inhibitors)
-
Test compound and vehicle (e.g., DMSO)
-
Protease (e.g., thermolysin or pronase)
-
Protease inhibitor cocktail
-
SDS-PAGE loading buffer
-
Western blot reagents (as described for CETSA)
Procedure:
-
Cell Lysis and Lysate Preparation:
-
Harvest cultured cells and prepare a cell lysate using a non-denaturing lysis buffer.
-
Determine the protein concentration of the lysate. The rationale for using a non-denaturing buffer is to maintain the native conformation of the target protein for compound binding.
-
-
Compound Incubation:
-
Incubate aliquots of the cell lysate with the test compound at various concentrations or with a vehicle control for a defined period (e.g., 1 hour) at room temperature. This allows for the compound to bind to its target within the lysate.
-
-
Protease Digestion:
-
Add a protease, such as thermolysin, to the lysates and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The concentration of the protease and the digestion time are critical parameters that must be optimized to achieve partial digestion of the target protein in the vehicle-treated sample.[7]
-
-
Stopping the Reaction and Sample Preparation:
-
Stop the digestion by adding a protease inhibitor cocktail and/or SDS-PAGE loading buffer and heating the samples. This ensures that the proteolytic pattern is "frozen" at a specific time point.
-
-
Analysis by Western Blotting:
-
Separate the protein fragments by SDS-PAGE and perform a Western blot using an antibody specific for the target protein.
-
-
Data Analysis:
-
Compare the band pattern and intensity of the full-length target protein in the compound-treated samples to the vehicle-treated control. A higher intensity of the full-length band in the presence of the compound indicates protection from proteolysis and, therefore, target engagement.[9] Densitometry can be used for semi-quantitative analysis.[12]
-
Expert Insights and Troubleshooting:
-
Complete Degradation or No Degradation: The key to a successful DARTS experiment is optimizing the protease concentration and digestion time.[7] A titration of the protease should be performed to find conditions that result in partial degradation of the target protein in the absence of the compound.
-
Non-Specific Protection: It is important to include a negative control compound that is structurally similar to the test compound but does not bind to the target to ensure that the observed protection is specific.
-
Low Signal: If the target protein is of low abundance, it may be difficult to detect by Western blot. In such cases, immunoprecipitation of the target protein before DARTS or using a more sensitive detection method like mass spectrometry may be necessary.
NanoBRET™ Target Engagement Assay
Principle and Rationale
The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures the binding of a small molecule to a target protein in living cells.[8] This technology is based on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor and a fluorescent acceptor when they are in close proximity (typically <10 nm).[16]
In this assay, the target protein is genetically fused to NanoLuc® luciferase, a bright, small-engineered luciferase that serves as the BRET donor. A cell-permeable fluorescent tracer, which is a small molecule that binds to the target protein, acts as the BRET acceptor. When the tracer binds to the NanoLuc®-tagged target, BRET occurs, and a signal is generated. A test compound that binds to the same target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[18][20] This allows for the quantitative measurement of compound affinity (IC50), target occupancy, and even residence time in live cells.[13][21]
Experimental Workflow Diagram
Caption: Workflow of the NanoBRET™ Target Engagement Assay.
Detailed Experimental Protocol: NanoBRET™ for a Kinase Target
This protocol outlines the steps for measuring the target engagement of an inhibitor with a kinase in live HEK293 cells.
Materials:
-
HEK293 cells
-
Expression vector for the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
-
NanoBRET™ tracer specific for the kinase family
-
Test compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection:
-
Transiently transfect HEK293 cells with the NanoLuc®-kinase fusion vector. The rationale for transient transfection is to achieve rapid and controlled expression of the fusion protein.
-
-
Assay Preparation:
-
After 24 hours of expression, harvest the cells and resuspend them in Opti-MEM™.
-
Plate the cells in a white, 96-well assay plate. The use of white plates is crucial for maximizing the luminescent signal.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the NanoBRET™ tracer to the cells at a fixed concentration (typically at or below its Kd for the target).[22]
-
Add the diluted test compounds to the appropriate wells. Include vehicle control wells for determining the maximum BRET signal.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[18]
-
-
Signal Detection and Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor. The inhibitor is critical to quench any signal from luciferase released from lysed cells, ensuring that only the intracellular signal is measured.[18]
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer, measuring both the donor emission (at ~460 nm) and the acceptor emission (at >600 nm).[18]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.[18]
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the test compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value of the test compound.[18]
-
Expert Insights and Troubleshooting:
-
Low BRET Signal: This could be due to low expression of the fusion protein, an inappropriate tracer concentration, or the fusion tag sterically hindering tracer binding.[16] Optimize transfection conditions and tracer concentration. It may be necessary to test both N- and C-terminal fusions of NanoLuc®.[23]
-
High Background Signal: This can be caused by cell lysis. Ensure gentle handling of cells and the use of the extracellular NanoLuc® inhibitor.
-
No Competition Observed: The test compound may not be cell-permeable or may not bind to the target at the concentrations tested. Verify compound permeability through other means and test a wider range of concentrations.
Conclusion: An Integrated Approach to Target Engagement
Confirming target engagement in a cellular context is a non-negotiable step in modern drug discovery and chemical biology.[3] CETSA, DARTS, and NanoBRET™ each offer a unique set of advantages and are suited to different stages of the research and development pipeline.
-
CETSA excels in providing label-free, physiologically relevant data in intact cells, making it a gold standard for validating on-target effects.[15]
-
DARTS offers a valuable label-free alternative, particularly for initial target identification from phenotypic screens where no prior knowledge of the target is available.[15]
-
NanoBRET™ provides a high-throughput, quantitative platform for screening large compound libraries and for detailed characterization of compound affinity and residence time in live cells.[8]
References
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- Pai, M. Y., Lomenick, B., Hwang, H., Schiestl, R., McBride, W., Loo, J. A., & Huang, J. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298.
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay development: fundamentals and practices. In-press.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
- Vasta, J. D., et al. (2018). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Cell Chemical Biology, 25(2), 256-264.e6.
- EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
- Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4111.
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
- Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS).
- BMG LABTECH. (n.d.). NanoBRET assay for GPCR ligand binding.
- Mtoz Biolabs. (n.d.). Chemical Proteomics Analysis Using the DARTS Method.
- Chernobrovkin, A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Journal of Proteome Research, 20(9), 4535–4543.
- Howes, J. M., & Harper, M. T. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1–8.
- Owens, A. E., Iannotti, M. J., Sanchez, T. W., Voss, T. C., Kapoor, A., Hall, M. D., ... & Henderson, M. J. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(2), 322–330.
- Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 866922.
- MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(14), 5487.
- Zhang, T., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of visualized experiments : JoVE, (150).
- Zhang, T., Liu, C., & Li, Y. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments, (150), e59656.
- Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: a novel tool for characterizing drug-target interactions in cells. Current opinion in biotechnology, 38, 141–147.
- JoVE. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction.
- Lazzara, M. J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR protocols, 3(2), 101265.
- Robers, M. B., et al. (2015). Cellular Kinase Assays that Deliver Quantitative Compound Affinity, Occupancy, and Selectivity in Live Cells using NanoBRET. Promega Poster.
- Owens, A. E., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
- Machleidt, T., et al. (2015). NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Chemical Biology, 10(8), 1797-1804.
- Vogelmann, A., Jung, M., Hansen, F. K., & Schiedel, M. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS chemical biology, 17(1), 108–118.
- JoVE (Journal of Visualized Experiments). (2022, May 30). DARTS Assay For Studying Rapamycin/mTOR Interaction-Preview [Video]. YouTube. [Link]
- Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11.
- Reaction Biology. (n.d.). Exploring Kinase Inhibitor Selectivity and Affinity in Live Cells Using NanoBRET.
- Wright, M. J., et al. (2018). Assessing the ability of the Drug-Associated Risk Tool (DART)
- Ozturk, S., et al. (2024). Validation guidelines for drug-target prediction methods.
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A Head-to-Head Comparison of Synthetic Routes to Pyrazolo[1,5-a]pyrimidines: A Guide for Researchers
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and intriguing photophysical properties.[1] Its structural resemblance to purines allows it to interact with a variety of biological targets, leading to applications as kinase inhibitors, anticancer agents, and hypnotic drugs.[2] The development of efficient and versatile synthetic routes to this core is therefore a subject of intense research. This guide provides a head-to-head comparison of the most prominent synthetic strategies, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal route for their specific applications.
The Workhorse: Classical Cyclocondensation of Aminopyrazoles
The most traditional and widely employed method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 3-amino-1H-pyrazole and a 1,3-biselectrophilic species.[1][3] This approach is valued for its reliability, access to a wide range of commercially available starting materials, and scalability.[1]
Mechanism and Key Variants
The fundamental transformation involves the nucleophilic attack of the endocyclic nitrogen and the exocyclic amino group of the 3-aminopyrazole onto the two electrophilic centers of the 1,3-bielectrophile, followed by a dehydration step to form the fused pyrimidine ring. The choice of the 1,3-bielectrophile dictates the substitution pattern on the resulting pyrimidine ring.
Key 1,3-biselectrophilic reagents include:
-
1,3-Diketones and β-Ketoesters: These are the most common reagents, typically reacting under acidic or basic conditions with conventional heating.[1][2][3][4] The reaction with unsymmetrical diketones can lead to regioselectivity issues, which can sometimes be controlled by the reaction conditions.[1]
-
β-Enaminones: These reagents offer a milder alternative and can provide access to diverse substitution patterns.[1][5]
-
Chalcones (α,β-Unsaturated Ketones): The reaction with chalcones provides a route to 5,6- or 6,7-diarylpyrazolo[1,5-a]pyrimidines.[3][6][7][8]
-
β-Ketonitriles and Malononitrile Derivatives: These introduce cyano and amino functionalities onto the pyrimidine ring.[1][3]
Experimental Protocol: Synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine via Classical Condensation
-
To a solution of 3-amino-5-methyl-1H-pyrazole (1.0 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
The Accelerator: Microwave-Assisted Synthesis
To address the often long reaction times and harsh conditions of classical methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the preparation of pyrazolo[1,5-a]pyrimidines.[3][9] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[3][10][11][12]
Advantages and Mechanistic Considerations
The primary advantage of MAOS lies in its efficient and uniform heating of the reaction mixture, which can accelerate reaction rates and overcome activation energy barriers more effectively than conventional heating. This often allows for solvent-free reactions or the use of greener solvents.[3][13] The underlying mechanism of the cyclocondensation remains the same as in the classical approach, but the enhanced reaction kinetics is a significant practical advantage. For instance, the synthesis of certain 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines can be achieved regioselectively under solvent-free microwave conditions.[3][13]
Experimental Protocol: Microwave-Assisted Synthesis of a 7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidine Derivative
-
In a microwave-safe vial, combine 3-amino-5-(trifluoromethyl)-1H-pyrazole (1.0 mmol), the appropriate 1,3-diketone (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120 °C) for 10-20 minutes.[3]
-
After cooling, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Efficiency Expert: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product that contains portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecules.[14] Several MCRs have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines, offering significant advantages in terms of operational simplicity and the rapid generation of molecular diversity.[1][3][9][15]
Common MCR Strategies
A common MCR strategy involves the reaction of a 3-aminopyrazole, an aldehyde, and a β-dicarbonyl compound.[3] This approach allows for the introduction of a wide range of substituents at different positions of the pyrazolo[1,5-a]pyrimidine core in a single step. These reactions can often be promoted by microwave irradiation, further enhancing their efficiency.[3]
Experimental Protocol: Three-Component Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
-
To a mixture of 3-amino-1H-pyrazole (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol) in ethanol (15 mL), add a catalytic amount of a suitable catalyst (e.g., piperidine).
-
Reflux the reaction mixture for 8-12 hours or irradiate in a microwave reactor for 15-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired pyrazolo[1,5-a]pyrimidine.
-
Further purification can be achieved by recrystallization if necessary.
Alternative Approaches: Beyond Classical Condensation
While the condensation of aminopyrazoles is dominant, other innovative routes have been developed.
-
Pericyclic Reactions: Cycloaddition reactions, such as [4+2] cycloadditions, offer a pathway to the pyrazolo[1,5-a]pyrimidine core from acyclic precursors, avoiding the pre-formation of the aminopyrazole ring.[1]
-
Metal-Catalyzed Syntheses: Palladium-catalyzed reactions have been employed for both the synthesis of the fused pyrimidine ring and for the post-functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.[1][9][16][17] For example, the Buchwald-Hartwig reaction can be used to introduce various amino substituents.[17]
-
[3+2] Cycloaddition of N-aminopyridinium salts: This method provides access to pyrazolo[1,5-a]pyridine derivatives, a related class of compounds, through the reaction of N-aminopyridinium ylides with suitable dipolarophiles.[18]
Head-to-Head Comparison of Synthetic Routes
| Feature | Classical Cyclocondensation | Microwave-Assisted Synthesis | Multicomponent Reactions (MCRs) |
| Principle | Stepwise condensation and cyclization | Accelerated condensation and cyclization | One-pot convergence of ≥3 components |
| Reaction Time | Hours to days | Minutes | Minutes to hours |
| Yields | Moderate to high | Often higher than classical methods | Generally good to excellent |
| Conditions | Often requires reflux and harsh catalysts | Milder conditions, often solvent-free | Varies, can be mild |
| Advantages | Well-established, scalable, readily available starting materials.[1] | Rapid, high yields, cleaner reactions, energy efficient.[3][10] | High atom economy, operational simplicity, rapid library synthesis.[1][14] |
| Disadvantages | Long reaction times, potential for side products, regioselectivity issues.[3] | Requires specialized equipment. | Optimization can be complex, potential for side reactions. |
| Ideal For | Large-scale synthesis of specific targets. | Rapid lead optimization and library synthesis. | Generating diverse libraries of compounds for screening. |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of major pyrazolo[1,5-a]pyrimidine synthetic routes.
Conclusion and Future Perspectives
The synthesis of pyrazolo[1,5-a]pyrimidines has evolved from lengthy classical procedures to highly efficient microwave-assisted and multicomponent strategies. The choice of synthetic route is contingent upon the desired substitution pattern, scale of the reaction, and the available resources. For large-scale production of a specific analogue, the classical approach remains a viable option. For rapid synthesis of diverse libraries for biological screening, microwave-assisted and multicomponent reactions are undoubtedly superior.
Future research will likely focus on the development of even more sustainable and "green" synthetic methodologies, such as the use of biocatalysis or flow chemistry. Furthermore, the discovery of novel, regioselective multicomponent reactions will continue to be a priority, enabling the construction of increasingly complex and functionally diverse pyrazolo[1,5-a]pyrimidine derivatives for drug discovery and materials science applications.
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- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),...
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
- Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines.
- Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][3][5]triazine and Imidazo[2,1-c][1,2,4.
- Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions.
- Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][3][5]triazine and Imidazo[2,1-c][1,2,4. Bentham Science. [Link]
- An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives.
- Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. RSC Publishing. [Link]
- Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytop
- The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts.
- Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. PubMed Central. [Link]
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALU
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...
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- Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines.
- 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidines as Strategic Intermediates for the Synthesis of Pyrazolo[5,1-b]purines. The Journal of Organic Chemistry. [Link]joc.6b02220)
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Safety Operating Guide
Navigating the Final Step: A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic Acid
While a specific Safety Data Sheet (SDS) for 6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid is not widely available, its structural analogues and the general class of chlorinated heterocyclic compounds provide a strong basis for a rigorous and cautious approach to its disposal. The pyrazolo[1,5-a]pyrimidine core is a common scaffold in pharmacologically active agents, and the presence of a chlorine atom necessitates handling it as a halogenated organic waste.[1]
I. Hazard Assessment and Personal Protective Equipment (PPE): The Foundation of Safe Handling
Based on the hazard classifications of structurally similar compounds such as Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid, it is prudent to assume that this compound exhibits the following hazards:
-
Acute Oral Toxicity [2]
-
Skin Irritation [2]
-
Serious Eye Irritation [2]
-
Respiratory Tract Irritation [2]
The Occupational Safety and Health Administration (OSHA) mandates that employers must provide employees with information and training on hazardous chemicals in their work area.[3] Therefore, before handling this compound for any purpose, including disposal, the following minimum PPE should be employed:
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation. |
| Eye/Face Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles causing serious eye irritation.[2] |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To avoid inhalation of dust or aerosols that may cause respiratory irritation. |
II. Waste Segregation and Collection: A Critical First Step
Proper segregation of chemical waste is paramount to ensure safe handling and compliant disposal. This compound falls into the category of halogenated organic waste .[1][4]
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container should be made of a material compatible with the chemical and be in good condition with a secure lid.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation start.
-
-
Transferring Waste:
-
For solid waste (e.g., residual compound, contaminated filter paper), carefully transfer it into the designated container using a spatula or other appropriate tool. Avoid generating dust.
-
For contaminated consumables (e.g., weighing boats, pipette tips), place them directly into the solid waste container.
-
For solutions, use a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvents.[1]
-
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.
III. Disposal Decision Workflow
The following workflow, represented as a DOT graph, outlines the decision-making process for the compliant disposal of this compound.
Caption: Disposal decision workflow for this compound.
IV. Approved Disposal Methodologies: The Scientific Rationale
Given its classification as a halogenated organic compound, the primary and most environmentally sound disposal method for this compound is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).
Why Incineration?
Incineration is the preferred method for halogenated organic compounds because it can achieve a high destruction and removal efficiency (DRE). However, the combustion of chlorinated and nitrogen-containing compounds presents specific challenges:
-
Formation of Acidic Gases: The chlorine content will lead to the formation of hydrogen chloride (HCl) gas, and potentially molecular chlorine (Cl₂), during combustion.[3] The nitrogen in the pyrimidine ring can form nitrogen oxides (NOx). These gases are corrosive and harmful to the environment. Therefore, the incineration facility must be equipped with advanced flue gas treatment systems, such as scrubbers, to neutralize these acidic gases.
-
Potential for Incomplete Combustion Products: Improper incineration can lead to the formation of products of incomplete combustion (PICs), which can include highly toxic chlorinated compounds like chlorobenzenes, and in some cases, polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).[5][6] This underscores the importance of using a specialized and certified hazardous waste incinerator that can maintain the necessary temperature and residence time to ensure complete destruction.
Alternative Considerations: Chemical Treatment
While incineration is the standard, chemical treatment methods may be considered in specific circumstances, though they are generally less common for solid waste on a laboratory scale.
-
Hydrolysis: Some chloropyrimidines can be hydrolyzed, effectively replacing the chlorine atom with a hydroxyl group.[7][8] This process can reduce the toxicity and the hazardous byproducts of combustion. However, the reactivity of the chlorine atom on the pyrazolo[1,5-a]pyrimidine ring system would need to be evaluated to determine the feasibility and safety of this approach. This would require significant process development and is not a standard disposal procedure.
-
Reductive Dehalogenation: This process involves reacting the chlorinated compound with a reducing agent to remove the chlorine atom. This is an area of active research for the remediation of chlorinated pollutants but is not typically a user-level disposal method for laboratory waste.[9]
V. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure: Evacuate the immediate area and prevent others from entering.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in Section I.
-
Containment and Cleanup:
-
For a solid spill, gently sweep up the material to avoid creating dust. Place the swept material into a labeled hazardous waste container.
-
Clean the spill area with a damp cloth or paper towel. Place the used cleaning materials into the waste container.
-
-
Decontaminate: Decontaminate any surfaces or equipment that came into contact with the chemical.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
VI. Regulatory Compliance: The Legal Framework
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[10]
Your institution's EHS office is the ultimate authority on the specific procedures and requirements for your location. Always consult with them before initiating any disposal process. They will have established relationships with licensed hazardous waste disposal vendors who are equipped to handle and transport this type of chemical waste for final destruction.
By adhering to these procedures, you ensure not only your personal safety and the safety of your colleagues but also the protection of our environment, upholding the highest standards of scientific integrity and responsibility.
References
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- This compound 914206-75-0. GuideChem.
- This compound | CAS:914206-75-0. Shanghai Canbi Pharma Ltd.
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- Safety Data Sheet - 7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Aaron Chemicals.
- Disposal Methods for Chlorinated Arom
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Process for the preparation of chloropyrimidines.
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- Disposal of Chlorine-Containing Wastes | Request PDF.
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- Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing).
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
- Formation of nitrogen-containing disinfection by-products during the chloramination tre
- Applicability and Requirements of the RCRA Organic Air Emission Standards. US EPA.
- Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. OSTI.gov.
- The Chemistry of Chlorine in Combustion Systems and the Gas- Phase Formation of Chlorinated and Oxygen
- Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. PubMed.
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Navigating the Safe Handling of 6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid: A Comprehensive Guide to Personal Protective Equipment and Disposal
For the diligent researchers, scientists, and drug development professionals forging the path to new discoveries, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the safe use of 6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. As a chlorinated pyrimidine derivative, this compound necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols to mitigate risks. This document moves beyond a simple checklist, offering a causal-driven approach to safety, ensuring that every step is understood, validated, and executed with the highest degree of scientific integrity.
Hazard Assessment and Triage: Understanding the Risk Profile
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive hazard assessment can be formulated based on the known risks of its parent compound, Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and the toxicological profile of chlorinated organic compounds.
The parent compound is known to be harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation.[1] The introduction of a chlorine atom to the pyrimidine ring may potentiate these effects. Chlorinated aromatic hydrocarbons are recognized for a range of toxic effects, including skin and eye irritation.[2] Therefore, a cautious and comprehensive approach to personal protection is warranted.
Table 1: Hazard Profile of this compound (Inferred)
| Hazard Category | Potential Health Effects |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Aquatic Toxicity | May be harmful to aquatic life. |
The Core of Protection: A Multi-Layered PPE Strategy
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of Personal Protective Equipment (PPE) to minimize exposure to hazardous chemicals.[3][4][5] The following PPE ensemble is essential for the safe handling of this compound.
Skin and Body Protection: The First Line of Defense
-
Chemical-Resistant Lab Coat: A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is mandatory. This serves as the primary barrier against accidental spills and splashes.
-
Gloves: Due to the chlorinated nature and potential for skin irritation, double-gloving is recommended.
-
Inner Glove: A nitrile glove provides a comfortable and dexterous base layer.
-
Outer Glove: A glove with high resistance to chlorinated compounds and carboxylic acids, such as butyl rubber or neoprene, should be worn over the nitrile glove.[6] Always inspect gloves for any signs of degradation or perforation before use.
-
-
Full-Length Pants and Closed-Toe Shoes: To ensure complete skin coverage, full-length pants and shoes that fully enclose the foot are required.
Eye and Face Protection: Shielding Against Irritation and Injury
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against dust particles and splashes.[7]
-
Face Shield: When there is a significant risk of splashing, such as when transferring larger quantities of the compound or its solutions, a face shield should be worn in conjunction with chemical splash goggles for full facial protection.[7]
Respiratory Protection: Safeguarding Against Inhalation Hazards
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All handling of solid this compound that may generate dust, or any work with its solutions that could produce aerosols, must be conducted in a certified chemical fume hood.
-
Respirator: In the event of an engineering control failure or during certain high-risk procedures where dust or aerosol generation is unavoidable, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required. All personnel requiring respirator use must be medically cleared, trained, and fit-tested in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).
Operational Protocol: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing exposure and ensuring a safe experimental environment.
Pre-Handling Checklist
-
Designated Area: Cordon off a specific area within the laboratory for the handling of this compound.
-
Fume Hood Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before bringing the chemical into the work area.
-
Don PPE: Put on all required PPE as outlined in the previous section.
Handling the Compound
-
Weighing: Tare a weigh boat inside the chemical fume hood. Carefully dispense the desired amount of the solid compound, minimizing the creation of dust.
-
Dissolving: If preparing a solution, add the solid to the solvent in a flask or beaker within the fume hood. Use a magnetic stirrer to aid dissolution and avoid vigorous shaking that could generate aerosols.
-
Transfers: When transferring solutions, use a pipette or a funnel to minimize the risk of spills.
Post-Handling Procedures
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, goggles, lab coat, and finally, inner gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Waste Management: A Cradle-to-Grave Responsibility
Proper disposal of hazardous waste is not only a regulatory requirement but also an ethical obligation to protect the environment. As a halogenated organic compound, this compound requires specific disposal procedures.
Waste Segregation
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container for chlorinated organic solids.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for chlorinated organic liquids. Do not mix with non-halogenated waste streams.
Disposal Plan
All waste containing this compound must be disposed of through a licensed hazardous waste management company. The U.S. Environmental Protection Agency (EPA) has specific guidelines for the management and disposal of chlorinated organic wastes.[8][9][10][11] Incineration at a permitted hazardous waste facility is the typical disposal method for such compounds.
Visualizing the Workflow for Enhanced Safety
To further clarify the procedural steps and decision-making processes, the following diagrams illustrate the key workflows.
Caption: PPE Selection Workflow Diagram.
Caption: Waste Disposal Workflow Diagram.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their research environment, while fostering a culture of safety and responsibility within the scientific community.
References
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- The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
- OSHA. (n.d.). Laboratory Safety: Chemical Hygiene Plan. OSHA Factsheet.
- U.S. Department of Health & Human Services. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).
- Angene Chemical. (2025, October 19). Safety Data Sheet: 6-Methylpyrazolo[1,5-a]Pyrimidine-3-Carboxylic Acid.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Eurofins Scientific. (n.d.). Chemical Safety | Personal Protective Equipment (PPE).
- New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- Sprague, J. M., & Johnson, T. B. (1936). Researches on Pyrimidines. CXLVIII. Action of Chlorine on Mercaptopyrimidines. Journal of the American Chemical Society, 58(8), 1374–1377. [Link]
- U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
- Agricultural Scientists Recruitment Board. (n.d.). ARS/NET Syllabus 01. AGRICULTURAL BIOTECHNOLOGY.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Starek, A. (1996). [An outline of chloro-organic compound toxicology]. Roczniki Państwowego Zakładu Higieny, 47(1), 1–12.
- U.S. Environmental Protection Agency. (1999, August 25). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. Federal Register, 64(164), 46475-46533.
- U.S. Environmental Protection Agency. (n.d.). Learn about Hazardous Waste Cleanups.
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- Paudler, W. W., & Barton, J. M. (1969). Pyrimidines. II. Chlorinated Pyrimidines Derived from Orotic Acid. The Journal of Organic Chemistry, 34(5), 1320–1323. [Link]
- Sławiński, J., et al. (2022).
- Miller, S. A., et al. (2010). Chlorinated pesticides: threats to health and importance of detection. Alternative Medicine Review, 15(2), 142–150.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
